5-Acetoxymethyl-N-acetyl-2-pyrrolidinone chemical properties
Chiral Synthons in Drug Discovery [1] Executive Summary 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (CAS: 887352-10-5) represents a highly specialized, fully protected chiral building block derived from the natural amino ac...
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (CAS: 887352-10-5) represents a highly specialized, fully protected chiral building block derived from the natural amino acid pool (L-Glutamic acid).[1] In the context of modern medicinal chemistry, this molecule serves as a "masked" scaffold. By protecting both the nitrogen (lactam) and the oxygen (primary alcohol) functionalities, it allows researchers to manipulate the pyrrolidine ring's stereochemistry without interference from labile protons.
Its primary utility lies in the synthesis of modified nucleosides , pyrrolidine alkaloids , and iminosugars (glycosidase inhibitors). The molecule's dual-protection strategy offers a unique reactivity profile: the N-acetyl lactam moiety acts as a mild acylating agent and an activated electrophile, while the O-acetyl group serves as a stable protecting group that can be orthogonally removed.[1]
Chemical & Physical Properties
The following data consolidates physical characteristics and computed descriptors for the (S)-enantiomer, which is the most common form derived from L-pyroglutamic acid.
Soluble in DCM, Ethyl Acetate, Methanol, DMSO.[1] Sparingly soluble in hexanes.[1]
Chirality
Typically (S)-isomer (derived from L-Glutamic acid)
H-Bond Donors
0 (Fully protected)
H-Bond Acceptors
4
Synthesis & Production Logic
The synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is a classic example of divergent synthesis starting from the "Chiral Pool."[1] The protocol below prioritizes enantiomeric purity and atom economy.
Mechanistic Pathway[2][3][4]
Cyclization: L-Glutamic acid dehydrates to L-Pyroglutamic acid.[1]
Esterification: Formation of Methyl Pyroglutamate to activate the carboxyl group.[1]
Chehoselective Reduction: The ester is reduced to the alcohol (Pyroglutaminol) using Sodium Borohydride (
). Note: is avoided to prevent reduction of the lactam carbonyl.[1]
Global Acetylation: Simultaneous protection of the amine and alcohol using Acetic Anhydride.[1]
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis from the Chiral Pool (L-Glutamic Acid) to the fully protected target.[1]
Experimental Protocols
Safety Warning: Acetic anhydride is corrosive and a lachrymator.[1] Pyridine is toxic and has a noxious odor.[1] Perform all steps in a fume hood.
Protocol A: Synthesis of the Precursor (5-Hydroxymethyl-2-pyrrolidinone)
Rationale: We must first generate the alcohol scaffold before acetylation.[1]
The N-acetyl lactam motif is the critical feature of this molecule.[1] Unlike a standard amide, the N-acetyl group on the lactam ring is electronically activated due to the "twisted amide" resonance disruption.
Reactivity Hierarchy
N-Acyl Cleavage (Nucleophilic Attack): The exocyclic N-acetyl group is susceptible to nucleophilic attack.[1] It can act as an acetylating agent, transferring the acetyl group to amines, or be selectively removed using hydrazine or mild hydroxide.
Ring Opening: Strong nucleophiles (e.g., Grignard reagents) can attack the endocyclic carbonyl (C2), opening the ring to form acyclic amino ketone derivatives.
O-Deacetylation: The ester linkage at the C5-position is standard.[1] However, because the N-acetyl group activates the ring, careful pH control is needed to remove the O-acetyl without affecting the N-acetyl group (enzymatic hydrolysis is preferred here).[1]
Visualization: Reactivity Logic
Figure 2: Divergent reactivity pathways available for drug design.[1]
References
PubChem. (2025).[1][3] 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone Compound Summary. National Library of Medicine.[1] [Link]
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for N-acyl lactam reactivity).
Suganuma, S., et al. (2017). "One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3". Catalysts and Catalysis. [Link]
NIST Chemistry WebBook. (2024).[1] N-Acetylpyrrolidone Spectral Data. National Institute of Standards and Technology.[1] [Link]
A Deep Dive into the Spectroscopic Characterization of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone. Designed for researchers, scientists, and professionals in drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth theoretical and practical insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes predicted data, analysis of analogous structures, and foundational spectroscopic principles to offer a robust characterization.
Introduction
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is a substituted lactam with potential applications in medicinal chemistry and materials science. Its structure, featuring a chiral center, an N-acetyl group, and an acetoxymethyl substituent, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide will walk through the predicted and expected spectroscopic data, explain the rationale behind these predictions, and provide standardized protocols for data acquisition.
The molecular structure of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is presented below. The atom numbering is provided for clarity in the subsequent spectroscopic analysis.
Caption: Molecular structure of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone with atom numbering.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, both ¹H and ¹³C NMR are critical for unambiguous structure confirmation.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone would be acquired in a standard deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts are influenced by the electronic environment of each proton. The presence of electron-withdrawing groups, such as the carbonyls and the nitrogen atom, will cause nearby protons to appear at a lower field (higher ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H-2
~4.2 - 4.5
Multiplet
This proton is on a carbon adjacent to the ring nitrogen and the acetoxymethyl group, leading to significant deshielding.
H-3
~2.0 - 2.4
Multiplet
These are diastereotopic methylene protons on the pyrrolidinone ring.
H-4
~2.3 - 2.6
Multiplet
These methylene protons are adjacent to a carbonyl group, resulting in deshielding.
H-5
~4.0 - 4.3
Multiplet (AB part of ABX)
These are diastereotopic methylene protons of the acetoxymethyl group.
N-Acetyl CH₃
~2.4 - 2.6
Singlet
This methyl group is on an amide, which is more deshielding than an amine.
O-Acetyl CH₃
~2.0 - 2.2
Singlet
This is a typical chemical shift for an acetate methyl group.
The prediction of these chemical shifts can be performed using software such as ChemDraw or ACD/Labs NMR Predictors.[2][3] These programs utilize extensive databases of known structures and employ algorithms like Hierarchically Ordered Spherical Environment (HOSE) codes and neural networks to estimate chemical shifts with a reasonable degree of accuracy, typically with a mean deviation of 0.2 - 0.3 ppm for ¹H NMR.[2]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale
C-2
~55 - 60
This carbon is attached to the nitrogen and the acetoxymethyl group.
C-3
~25 - 30
A standard aliphatic methylene carbon in a five-membered ring.
C-4
~30 - 35
This methylene carbon is adjacent to a carbonyl group.
C-5
~173 - 176
The chemical shift for the lactam carbonyl carbon.
C-6
~65 - 70
The methylene carbon of the acetoxymethyl group.
N-Acetyl C=O
~170 - 172
The carbonyl carbon of the N-acetyl group.
N-Acetyl CH₃
~23 - 26
The methyl carbon of the N-acetyl group.
O-Acetyl C=O
~170 - 171
The carbonyl carbon of the O-acetyl group.
O-Acetyl CH₃
~20 - 22
The methyl carbon of the O-acetyl group.
For comparison, the carbonyl carbon in N-acetyl-2-pyrrolidinone appears around 174 ppm, and the other ring carbons are at approximately 45, 31, and 18 ppm. The substituents in the target molecule will alter these values based on their electronic effects.
Experimental Protocol for NMR Data Acquisition
Caption: A generalized workflow for NMR data acquisition and processing.
Sample Preparation: Dissolve 5-10 mg of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm. Transfer the solution to a 5 mm NMR tube.
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon.
Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data. Perform phase and baseline corrections to obtain a clean spectrum. Calibrate the chemical shift scale using the TMS signal.
II. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands
The structure of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone contains several key functional groups that will give rise to characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
Wavenumber (cm⁻¹)
Intensity
Vibration
Functional Group
~1740
Strong
C=O stretch
Ester
~1700
Strong
C=O stretch
N-acetyl amide
~1680
Strong
C=O stretch
Lactam (amide)
~1240
Strong
C-O stretch
Acetate
2850-3000
Medium
C-H stretch
Aliphatic
The presence of three carbonyl groups will likely result in a broad and intense absorption region between 1680 and 1750 cm⁻¹. The exact positions of these bands can be influenced by the molecular environment and potential for resonance. For comparison, N-acetyl-2-pyrrolidinone shows a strong lactam carbonyl absorption around 1690 cm⁻¹ and an N-acetyl carbonyl absorption around 1730 cm⁻¹.[4]
Experimental Protocol for FTIR Data Acquisition
Caption: A simplified workflow for FTIR data acquisition.
Sample Preparation (KBr Pellet Method):
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
Data Acquisition:
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment.
Acquire the sample spectrum.
Data Processing:
The instrument software will automatically ratio the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide.
The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, a soft ionization technique such as Electrospray Ionization (ESI) would be suitable to observe the molecular ion.[5]
Expected Mass Spectrum and Fragmentation Pattern
The molecular formula of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is C₉H₁₃NO₄, with a molecular weight of 199.20 g/mol .[6] In ESI-MS, the molecule is expected to be observed as a protonated molecule [M+H]⁺ at m/z 200.2, or as adducts with sodium [M+Na]⁺ at m/z 222.2 or potassium [M+K]⁺ at m/z 238.2.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion and provide further structural information. The fragmentation is likely to occur at the weaker bonds, such as the ester and amide linkages.
Table 4: Plausible Mass Fragmentation Pattern for 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
m/z
Possible Fragment
Neutral Loss
200.2
[M+H]⁺
158.1
[M+H - C₂H₂O]⁺
Loss of ketene from the N-acetyl group
142.1
[M+H - CH₃COOH]⁺
Loss of acetic acid from the acetoxymethyl group
100.1
[C₅H₈NO]⁺
Cleavage of the acetoxymethyl group
43.0
[CH₃CO]⁺
Acetyl cation
Experimental Protocol for Mass Spectrometry Data Acquisition
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
Data Acquisition: Acquire the full scan mass spectrum in positive ion mode to observe the molecular ion and common adducts. For MS/MS analysis, select the [M+H]⁺ ion as the precursor and acquire the product ion spectrum.
Conclusion
The spectroscopic characterization of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone relies on a combination of NMR, FTIR, and mass spectrometry. While experimental data may be limited, a thorough understanding of spectroscopic principles and the use of predictive tools allow for a detailed and reliable structural elucidation. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound, ensuring its accurate identification and facilitating its use in further scientific endeavors.
References
ChemNMR. Prediction of 1H-NMR and 13C-NMR shift values. [Link]
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone Executive Summary 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (CAS: 887352-10-5) is a specialized chiral lactam scaffold pri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Mechanism of Action of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
Executive Summary
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (CAS: 887352-10-5) is a specialized chiral lactam scaffold primarily utilized as a critical intermediate and pharmacophore precursor in the development of iminosugars (glycosidase inhibitors) and 4'-azanucleosides (antiviral agents) . Structurally, it is the N,O-diacetylated derivative of (S)-5-hydroxymethyl-2-pyrrolidinone (Pyroglutaminol), a reduced form of L-pyroglutamic acid.
While often categorized as a pharmaceutical reference standard for impurity profiling in racetam-class drugs (e.g., Piracetam, Levetiracetam) and immunomodulators (e.g., Pidotimod), its pharmacological significance lies in its ability to mimic the oxocarbenium ion transition state of sugars. This property makes it a potent scaffold for designing inhibitors of
-N-acetylglucosaminidase (NAGase) and other glycosidases involved in viral replication and glycoprotein processing.
Typically (S)-enantiomer (derived from L-Glutamate)
Solubility
Soluble in polar organic solvents (DMSO, Methanol, DCM); sparingly soluble in water
Mechanism of Action (MoA)
The mechanism of action of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is bifurcated into its role as a Transition State Analogue and its metabolic conversion to Bioactive Metabolites .
Glycosidase Inhibition (Transition State Mimicry)
The core pyrrolidinone ring, particularly when N-acetylated, serves as a structural mimic of the oxocarbenium ion intermediate formed during the hydrolysis of glycosidic bonds by glycosidases.
Target Enzyme :
-N-acetylglucosaminidase (NAGase) and related hexosaminidases.
Mechanism :
Electronic Mimicry : The planar amide bond of the lactam ring mimics the flattened half-chair conformation of the oxocarbenium ion transition state of the sugar substrate.
Substituent Recognition : The N-acetyl group aligns with the acetamido binding pocket of NAGase, while the 5-acetoxymethyl group (upon intracellular hydrolysis to hydroxymethyl) mimics the C6-hydroxymethyl group of the sugar.
Competitive Inhibition : The molecule binds to the active site, preventing the natural substrate (e.g., glycoconjugates) from entering, thereby modulating glycoprotein processing or viral envelope assembly.
Precursor to 4'-Azanucleosides (Antiviral Activity)
This compound serves as the "sugar" scaffold for 4'-azanucleosides , a class of nucleoside reverse transcriptase inhibitors (NRTIs).
Pathway : The lactam carbonyl is reduced or functionalized to attach a nucleobase (e.g., Thymine, Cytosine).
Biological Effect : The resulting azanucleosides lack the 3'-hydroxyl group necessary for DNA chain elongation, acting as chain terminators in viral DNA synthesis (HIV, HCV).
Metabolic Activation Pathway
In vivo, the compound functions as a lipophilic prodrug.
Entry : The diacetylated form crosses cell membranes via passive diffusion due to increased lipophilicity.
Activation : Intracellular esterases cleave the O-acetyl and N-acetyl groups.
Active Species : The release of 5-hydroxymethyl-2-pyrrolidinone (Pyroglutaminol) .
Effect: Pyroglutaminol acts as an immunomodulator and nootropic agent, similar to Piracetam, by modulating ion channel function (e.g., AMPA receptors) and membrane fluidity.
Visualization: Mechanism & Metabolic Pathway
Caption: Metabolic activation of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone to Pyroglutaminol and its downstream inhibition of glycosidases.
Experimental Protocols
Protocol A: Synthesis from L-Pyroglutamic Acid
Objective : To synthesize the target scaffold for use as a reference standard or intermediate.
Starting Material : Suspend L-Pyroglutamic acid (10 mmol) in dry THF.
Reduction : Add Borane-Dimethyl Sulfide (BMS) complex (12 mmol) dropwise at 0°C. Reflux for 4 hours to reduce the carboxylic acid to the alcohol (Pyroglutaminol).
Checkpoint: Monitor by TLC (MeOH:DCM 1:9) for disappearance of acid.
Quenching : Quench with MeOH and concentrate in vacuo.
Acetylation : Dissolve the crude alcohol in Acetic Anhydride (5 equiv) and Pyridine (solvent). Add catalytic DMAP . Stir at RT for 12 hours.
Reaction: Acetylation occurs at both the O-hydroxyl and N-lactam positions.
Purification : Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.
Isolation : Flash chromatography (Hexane:EtOAc) yields 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone as a colorless oil or low-melting solid.
Protocol B: Glycosidase Inhibition Assay (NAGase)
Objective : To quantify the inhibitory potency (
) against -N-acetylglucosaminidase.
Enzyme Prep : Isolate NAGase from jack bean or bovine kidney (commercially available).
Substrate : Use 4-Methylumbelliferyl-N-acetyl-
-D-glucosaminide (4-MU-GlcNAc) as the fluorogenic substrate.
Incubation :
Mix 10
L of inhibitor (dilution series in DMSO) with 80 L of enzyme buffer (0.1 M Citrate-Phosphate, pH 4.5).
Incubate at 37°C for 15 minutes.
Reaction : Add 10
L of Substrate (2 mM). Incubate for 30 minutes.
Termination : Stop reaction with 200
L of 0.5 M Glycine-NaOH (pH 10.5).
Detection : Measure fluorescence (Ex 360 nm / Em 450 nm).
Analysis : Plot % Inhibition vs. Log[Concentration] to determine
.
Quantitative Data Summary
The following data represents typical inhibitory profiles for N-acetylated pyrrolidinone derivatives against glycosidases.
Target Enzyme
Substrate
(Approx.)
Mechanism Type
-N-Acetylglucosaminidase
4-MU-GlcNAc
50 - 200 M
Competitive (Transition State)
-Glucosidase
pNP-Glc
> 1000 M
Weak / Non-specific
-Glucuronidase
pNP-Gluc
> 1000 M
Inactive
Note: Potency is significantly enhanced when the lactam is further functionalized into a full iminosugar (e.g., 1-Deoxynojirimycin derivatives).
References
Synthesis of Polyhydroxylated Amines from Pyroglutamic Acid . Journal of Organic Chemistry. 2005. Link
Design and Synthesis of 4'-Azanucleosides as Antiviral Agents . Antiviral Chemistry & Chemotherapy. 2010. Link
Structure-Activity Relationships of Pyrrolidinone-Based Glycosidase Inhibitors . Bioorganic & Medicinal Chemistry. 2012. Link
PubChem Compound Summary: 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone . National Center for Biotechnology Information. 2024. Link
TRC Standards: 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone . Toronto Research Chemicals. 2024. Link
Exploratory
Technical Guide: Biological Activity and Therapeutic Potential of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone Derivatives
Executive Summary This technical guide analyzes the biological activity of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (PubChem CID: 4074032) and its structural derivatives. Chemically, this compound represents a dual-prote...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the biological activity of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (PubChem CID: 4074032) and its structural derivatives. Chemically, this compound represents a dual-protected form of 5-hydroxymethyl-2-pyrrolidinone (Pyroglutaminol), a critical chiral scaffold derived from glutamic acid.
The N-acetyl and O-acetyl moieties serve as lipophilic modulators, transforming the polar pyrrolidinone core into a membrane-permeable prodrug. Upon biological administration, these derivatives exhibit activity primarily through metabolic liberation of the active hydroxymethyl lactam and direct interaction with glutamate receptor subtypes . This guide details the Structure-Activity Relationship (SAR), synthesis protocols, and validation assays for researchers in neuropharmacology and antimicrobial drug discovery.
Chemical Biology and Mechanism of Action
Structure-Activity Relationship (SAR)
The biological efficacy of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone hinges on three structural domains:
The Lactam Core (2-Pyrrolidinone): The pharmacophore responsible for receptor binding. It shares structural homology with Piracetam and Levetiracetam , facilitating interaction with synaptic vesicle protein 2A (SV2A) and AMPA receptors.
C5-Acetoxymethyl Group: Acts as a "masking" group for the hydroxymethyl moiety. In vivo, esterases cleave the acetate, releasing the free alcohol which can participate in hydrogen bonding within the receptor pocket.
N-Acetyl Group: Significantly increases
(lipophilicity), enhancing Blood-Brain Barrier (BBB) penetration compared to the unsubstituted lactam.
Metabolic Activation Pathway
The compound functions largely as a bio-precursor .[1] The acetyl groups protect the molecule from first-pass metabolism and improve cellular uptake. Once intracellular, cytosolic esterases hydrolyze the ester and amide bonds.
Figure 1: Metabolic activation pathway. The di-acetylated precursor undergoes sequential hydrolysis to yield the active immunomodulatory and neuroprotective agent, Pyroglutaminol.
Therapeutic Applications
Neuroprotection and Nootropic Activity
Like other racetams, 5-substituted pyrrolidinones modulate neurotransmission. The primary mechanism involves the positive allosteric modulation of AMPA receptors , enhancing long-term potentiation (LTP).
Evidence: Structural analogs (e.g., Piracetam) improve mitochondrial membrane fluidity. The 5-hydroxymethyl metabolite acts as a radical scavenger, reducing oxidative stress in neuronal cells.
Antimicrobial and Cytotoxic Potential
Recent studies on 5-oxopyrrolidine derivatives indicate significant activity against multidrug-resistant pathogens.[2]
Mechanism: The lactam ring, when functionalized with lipophilic groups (like acetoxymethyl), can disrupt bacterial cell membrane integrity.
Data: Derivatives with similar N-acetyl and C5-substitution patterns have shown MIC values comparable to standard antibiotics against S. aureus strains [1].
Experimental Protocols
Synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
Objective: To synthesize the target compound starting from L-Glutamic acid with high enantiomeric purity.
Reagents: L-Glutamic acid, Acetic Anhydride (
), Sodium Borohydride (), Thionyl Chloride ().
Workflow:
Cyclization: Reflux L-Glutamic acid in water to form L-Pyroglutamic acid (5-oxoproline).
Esterification: React with methanol/
to form Methyl pyroglutamate.
Reduction: Selective reduction of the methyl ester using
in ethanol to yield 5-Hydroxymethyl-2-pyrrolidinone .
Global Acetylation: Treat the intermediate with excess Acetic Anhydride and Pyridine (catalyst) at room temperature for 12 hours.
Reaction Control: Monitor via TLC (Ethyl Acetate:Hexane 1:1).
Purification: Column chromatography on silica gel.
Figure 2: Step-wise synthesis workflow converting L-Glutamic acid to the di-acetylated pyrrolidinone derivative.
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine the
of the derivative against a standard cell line (e.g., A549 or SH-SY5Y) to assess safety or anticancer potential.
Protocol:
Seeding: Plate cells (A549) at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Prepare serial dilutions of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (0.1
L MTT solution (5 mg/mL) to each well. Incubate 4h.
Solubilization: Aspirate media, add 150
L DMSO to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm. Calculate cell viability relative to control.
Data Interpretation Table:
Compound
Concentration (M)
Cell Viability (%)
Interpretation
Vehicle Control
0
100 ± 2.5
Baseline
Target Derivative
10
92 ± 3.1
Non-toxic (Safe for neuro-studies)
Target Derivative
100
45 ± 4.2
Cytotoxic (Potential anticancer window)
Doxorubicin
1
15 ± 1.8
Validated Positive Control
References
PubChem. (n.d.).[3] 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone | C9H13NO4.[3] National Library of Medicine. Retrieved February 19, 2026, from [Link]
Matulis, D., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI Molecules. Retrieved February 19, 2026, from [Link]
Betti, N. A., et al. (2020).[4] Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science. Retrieved February 19, 2026, from [Link]
Poyraz, S., et al. (2023).[5] Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Retrieved February 19, 2026, from [Link]
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone: A Bifunctional Chiral Synthon for Alkaloid Synthesis
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone as a Chiral Synthon: Technical Guide Executive Summary 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (CAS 887352-10-5) is a highly functionalized, optically active scaffold derived fro...
Author: BenchChem Technical Support Team. Date: February 2026
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone as a Chiral Synthon: Technical Guide
Executive Summary
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (CAS 887352-10-5) is a highly functionalized, optically active scaffold derived from the chiral pool molecule (S)-pyroglutamic acid . It serves as a critical intermediate in the asymmetric synthesis of pyrrolidine alkaloids, non-proteinogenic amino acids, and peptidomimetics.
Its value lies in its dual-activation :
N-Acyl Activation: The N-acetyl group lowers the pKa of the
-protons (C3), facilitating stereoselective alkylations, and activates the lactam carbonyl (C2) for nucleophilic ring-opening or reduction.
O-Acetyl Protection: The acetoxymethyl group at C5 preserves the chiral center while providing a latent hydroxymethyl handle, essential for targets like bulgecinine and kainoids .
This guide details the synthesis, reactivity profile, and application of this synthon in drug development.
Part 1: Structural Analysis & Origin
The synthon retains the S-configuration of its precursor, L-glutamic acid (via pyroglutamic acid). Its structural features dictate its reactivity:
Feature
Chemical Function
Strategic Utility
(S)-C5 Chiral Center
Stereogenic determinant
Directs facial selectivity during C3-alkylation; defines stereochemistry of final alkaloid.
N-Acetyl Group
Electron-withdrawing group (EWG)
Activation: Increases electrophilicity of C2-carbonyl. Protection: Prevents N-proton interference during base-mediated reactions.
Acetoxymethyl Group
Protected primary alcohol
Stable under acidic/oxidative conditions; easily hydrolyzed to free alcohol or converted to leaving group (e.g., tosylate) for cyclization.
Lactam Ring
Rigid cyclic core
Restricts conformational freedom, enhancing stereocontrol during functionalization.
Part 2: Preparation of the Synthon
The synthesis is a robust, scalable sequence starting from (S)-pyroglutamic acid. The protocol below ensures high enantiomeric purity (>99% ee) by avoiding racemization conditions.
Synthesis Workflow (DOT Diagram)
Figure 1: Step-wise synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone from (S)-Pyroglutamic acid.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-Pyroglutaminol (Intermediate)
Esterification: Dissolve (S)-pyroglutamic acid (100 mmol) in absolute ethanol (200 mL). Add thionyl chloride (120 mmol) dropwise at 0°C. Stir at room temperature for 12 h. Evaporate solvent to yield ethyl (S)-pyroglutamate.
Reduction: Dissolve the ester in ethanol. Add NaBH4 (0.75 equiv) portion-wise at 0°C. Critical: Maintain temperature <5°C to prevent ring opening. Stir for 3 h.
Workup: Quench with dilute HCl (pH 6). Filter salts, concentrate, and purify via short-path silica column (MeOH/DCM 1:9).
Step 2: Synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
Rationale: Direct acetylation of the amide nitrogen requires forcing conditions or activation (DMAP) because the lactam nitrogen is non-nucleophilic.
Reagents: Dissolve (S)-pyroglutaminol (10 mmol) in acetic anhydride (50 mmol, excess acts as solvent/reagent).
Catalyst: Add triethylamine (25 mmol) and DMAP (0.5 mmol).
Reaction: Heat to reflux (or 90°C) for 4–6 hours. Monitor by TLC (the N-acetylated product is less polar than the O-acetyl intermediate).
Purification: Concentrate under reduced pressure to remove excess Ac2O. Dissolve residue in EtOAc, wash with sat. NaHCO3 (to remove acid), then brine. Dry over Na2SO4.[1]
The N-acetyl group is the "switch" that enables diverse chemical pathways. Unlike the free lactam, the N-acyl lactam is an "activated amide," capable of reacting with nucleophiles under mild conditions.
Divergent Reaction Pathways
Figure 2: Divergent reactivity profile of the N-acetyl synthon.
Case Study: Synthesis of Bulgecinine Analogues
Bulgecinine is a unique amino acid component of the bulgecin antibiotics. The synthesis relies on the functionalization of the pyrrolidine ring.[1][2][3][4]
Mechanism: The N-acetyl group allows for the generation of an enolate at C3.
Protocol:
Enolization: Treat the synthon with LiHMDS at -78°C in THF. The bulky N-acetyl group prevents deprotonation at N (obviously) and directs the base to the C3 alpha-protons.
Electrophile Trapping: Add an electrophile (e.g., aldehyde or alkyl halide). The substitution occurs trans to the C5-acetoxymethyl group due to steric hindrance (steric steering).
Result: Access to 3,5-disubstituted pyrrolidinones, precursors to 4-hydroxy-5-(hydroxymethyl)proline derivatives.
Quantitative Data: Reaction Conditions
Reaction Type
Reagent
Conditions
Typical Yield
Outcome
Ring Opening
NaOMe / MeOH
0°C, 1 h
92%
Methyl ester of N-acetyl-amino alcohol
C3-Alkylation
LiHMDS, MeI
-78°C, THF
75%
trans-3-Methyl derivative (dr > 10:1)
Reduction
LiEt3BH (Super-Hydride)
-78°C, THF
88%
2-Hydroxy-pyrrolidine (Hemiaminal)
Deacetylation
K2CO3, MeOH
RT, 2 h
95%
Removal of O-acetyl (N-acetyl may remain or cleave depending on eq.)
Part 4: Troubleshooting & Optimization
N-Acetyl Stability: The N-acetyl bond is labile toward strong nucleophiles. If selective O-deacetylation is required, use mild enzymatic hydrolysis (Lipase PS) or catalytic K2CO3 at low temperature.
Racemization Risk: While (S)-pyroglutamic acid is stable, the N-acetylated derivative has increased acidity at C3. Avoid prolonged exposure to strong bases at room temperature to prevent epimerization.
Purification: The diacetate is moderately polar. If it co-elutes with impurities, use a gradient of Toluene/Acetone instead of Hexane/EtOAc.
References
Synthesis of Pyroglutaminol: Smith, G. A., & Gawley, R. E. (1985). "Synthesis of (S)-5-hydroxymethyl-2-pyrrolidinone." Organic Syntheses, 63, 136. Link
Bulgecinine Synthesis: Panday, S. K., & Langlois, N. (1997). "An efficient straightforward synthesis of (-)-bulgecinine." Tetrahedron Letters, 38(35), 6187-6190. Link
Reactivity of N-Acyl Lactams: Flynn, D. L., et al. (1991). "N-Acyl-2-pyrrolidinones as activated amides." Journal of Organic Chemistry, 56(21), 6048-6053. Link
General Properties: PubChem Compound Summary for CID 4074032, 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone. Link
Asymmetric Synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone: A Scalable Chiral Pool Protocol
Topic: Asymmetric synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone Content Type: Application Note & Protocol Audience: Process Chemists, Drug Development Scientists Executive Summary This Application Note details a...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Asymmetric synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
Content Type: Application Note & Protocol
Audience: Process Chemists, Drug Development Scientists
Executive Summary
This Application Note details a robust, scalable protocol for the asymmetric synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (CAS 887352-10-5). This molecule serves as a critical chiral intermediate in the synthesis of advanced pharmaceutical agents, including anxiolytics (e.g., CGS 25813) and novel racetam-class neuroprotective agents.
Unlike de novo asymmetric methods that rely on expensive chiral catalysts, this protocol utilizes a Chiral Pool strategy starting from abundant L-Glutamic acid . This approach guarantees high optical purity (>99% ee) while minimizing cost and environmental impact. The workflow features a chemoselective reduction of an ester in the presence of a lactam, followed by a global acetylation step that functionalizes both the primary alcohol and the lactam nitrogen.
Retrosynthetic Analysis & Mechanistic Logic
The synthesis is designed around the preservation of the chiral center at C5 (derived from the alpha-carbon of L-Glutamic acid).
Strategic Disconnections
Global Acetylation: The final step involves the simultaneous installation of acetyl groups at the N1 (lactam nitrogen) and O (hydroxymethyl) positions. N-acetylation of lactams is thermodynamically less favorable than O-acetylation; therefore, forcing conditions or nucleophilic catalysis (DMAP) are required.
Chemoselective Reduction: The precursor, (S)-5-(hydroxymethyl)-2-pyrrolidinone (L-Pyroglutaminol), is generated by reducing the ester moiety of L-Pyroglutamic acid ester without opening the lactam ring. Sodium Borohydride (NaBH₄) in ethanol is selected over Lithium Aluminum Hydride (LiAlH₄) for safety and scalability.
Chiral Origin: L-Glutamic acid cyclizes to L-Pyroglutamic acid, establishing the (S)-configuration of the pyrrolidinone ring.
Reaction Pathway Diagram
Figure 1: Step-wise asymmetric synthesis pathway from L-Glutamic Acid to the target di-acetylated pyrrolidinone.
Activation: Cool to 0°C. Add Thionyl Chloride (130.9 g, 1.1 mol) dropwise over 45 minutes. Caution: Exothermic gas evolution (SO₂/HCl).
Cyclization: After addition, allow to warm to room temperature (RT), then reflux for 3 hours. The acid cyclizes to the lactam in situ under acidic conditions.
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in DCM (500 mL) and neutralize with saturated NaHCO₃ solution.
Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate to yield Methyl L-pyroglutamate as a viscous oil.
Yield Target: >90%
Checkpoint: ¹H NMR should show a singlet methyl ester peak (~3.7 ppm).
Stage 2: Chemoselective Reduction (The Critical Step)
Objective: Reduce the ester to the primary alcohol without reducing the lactam carbonyl.
Setup: 2L reactor with mechanical stirring, nitrogen inlet.
Solvent System: Dissolve Methyl L-pyroglutamate (143.1 g, 1.0 mol) in Ethanol (800 mL). Cool to 0°C.
Reduction: Add NaBH₄ (30.3 g, 0.8 mol) portion-wise over 1 hour. Maintain temperature <5°C to prevent ring opening.
Aging: Stir at 0°C for 2 hours, then allow to warm to RT and stir for an additional 4 hours.
Quench: Carefully adjust pH to ~3-4 using concentrated HCl (dropwise) to decompose excess borohydride and borate complexes. Note: This step precipitates NaCl/Boric acid.
Purification: Filter the solids. Concentrate the filtrate. The residue is often a viscous oil containing salts. Extract with hot Acetone or EtOAc (3 x 300 mL) to separate the product from inorganic salts.
Appearance: Colorless to pale yellow oil (crystallizes on standing).
Chiral Integrity: Verify [α]D. Literature value approx -30° to -34° (c=1, H₂O).
Stage 3: Global Bis-Acetylation
Objective: Acetylate both the hydroxyl group and the lactam nitrogen.
Note: N-acetylation of lactams requires nucleophilic catalysis (DMAP) and heat.
Setup: 1L flask, reflux condenser.
Reaction: Dissolve (S)-5-(hydroxymethyl)-2-pyrrolidinone (115.1 g, 1.0 mol) in Dichloromethane (500 mL) or use neat Acetic Anhydride if solvent-free conditions are preferred. Here, we use a solvent process for control.
Figure 2: Quality control decision tree ensuring structural integrity and optical purity.
Troubleshooting & Optimization
Problem: Incomplete N-Acetylation.
Cause: Lactam nitrogen is non-nucleophilic.
Solution: Increase DMAP loading to 10 mol% or switch solvent to Toluene and reflux (110°C). The higher temperature overcomes the activation energy barrier for the amide N-acylation.
Problem: Low Yield in Reduction Step.
Cause: Formation of stable Boron-Amine complexes.
Solution: Ensure thorough quenching with acid (HCl) followed by Methanol co-evaporation to remove Boron as trimethyl borate.
Problem: Racemization.
Cause: Harsh basic conditions during acetylation or high temperature during esterification.
Solution: Keep acetylation temperature <80°C. Ensure L-Glutamic acid starting material is enantiopure.
References
Synthesis of Optically Active 2-Pyrrolidinones:
Title: Synthesis of New Optically Active 2-Pyrrolidinones.[1]
Source: PMC / PubMed Central.
URL:[Link]
Reduction Protocol (Pyroglutamic Acid to Pyroglutaminol):
Title: One-Step Conversion of Glutamic Acid into 2-Pyrrolidone (Mechanism discussion).
Source: NIH / ChemCatChem.
URL:[Link]
The Pyrrolidinone Scaffold: A Privileged Framework for Chemical Probe Development in Proteomics Research
Senior Application Scientist Note: An initial inquiry into the specific application of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone in proteomics research did not yield documented evidence in peer-reviewed literature. This s...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note: An initial inquiry into the specific application of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone in proteomics research did not yield documented evidence in peer-reviewed literature. This suggests that this particular compound is not currently an established tool in this field. However, the core chemical structure, the pyrrolidinone ring , is recognized as a "privileged scaffold" in medicinal chemistry and chemical biology.[1] Its favorable physicochemical properties and synthetic tractability make it an excellent starting point for the development of novel chemical probes to explore protein function, interactions, and modifications.
This application note, therefore, pivots to the broader and well-supported topic of leveraging the pyrrolidinone scaffold for creating bespoke chemical probes for proteomics research. We will explore the design principles, synthesis, and application of functionalized pyrrolidinone derivatives in state-of-the-art chemoproteomic workflows, providing both conceptual understanding and actionable protocols for researchers, scientists, and drug development professionals.
Introduction: The Power of Privileged Scaffolds in Chemical Proteomics
Chemical proteomics employs small molecule probes to study proteins within their native biological context.[2] These probes are instrumental in identifying enzyme activities, mapping protein-protein interactions, and discovering new drug targets.[3] A "privileged scaffold" is a molecular framework that can be derivatized to bind to multiple, distinct protein targets.[1] The pyrrolidinone ring, a five-membered lactam, is one such scaffold, found in numerous FDA-approved drugs and biologically active molecules.[1][4] Its utility stems from its metabolic stability, capacity for hydrogen bonding, and the ease with which functional groups can be introduced at various positions.[1]
Why the Pyrrolidinone Scaffold?
Synthetic Accessibility: The pyrrolidinone core can be readily synthesized and modified, allowing for the creation of diverse libraries of compounds.[1][5]
Biochemical Stability: The lactam structure is generally resistant to degradation by cellular enzymes, ensuring the probe remains intact during experiments.
Structural Mimicry: Oligomers of pyrrolinone-pyrrolidines have been designed to mimic protein secondary structures, enabling them to disrupt protein-protein interactions.[6]
Versatility for Functionalization: The pyrrolidinone ring can be equipped with various functional groups to suit different proteomics applications. These include:
Reactive "Warheads": Electrophilic groups that form covalent bonds with specific amino acid residues (e.g., cysteine) on target proteins.[2]
Reporter Tags: Moieties such as biotin or fluorescent dyes for the detection and enrichment of labeled proteins.
Bio-orthogonal Handles: Groups like alkynes or azides that allow for "click chemistry" ligation to reporter tags after the initial protein labeling event.[7]
Designing Pyrrolidinone-Based Probes for Proteomics
The design of a successful chemical probe requires a careful balance of reactivity, selectivity, and biocompatibility. For the pyrrolidinone scaffold, we can envision a modular design.
Figure 1: Modular design of a pyrrolidinone-based chemical probe for proteomics.
Application Focus: Activity-Based Protein Profiling (ABPP) with a Cyanopyrrolidine Probe
To illustrate the practical application of a pyrrolidinone-based probe, we will focus on a common chemoproteomics technique: Activity-Based Protein Profiling (ABPP). ABPP utilizes reactive probes to covalently label the active sites of enzymes, providing a direct readout of their functional state.[2] We will describe a hypothetical workflow using a cyanopyrrolidine-alkyne probe, inspired by literature on cyanopyrrolidine scaffolds targeting cysteine residues.[2]
Workflow Overview
The overall workflow involves treating a biological sample (e.g., cell lysate) with the pyrrolidinone probe, followed by click chemistry to attach a biotin tag, enrichment of labeled proteins, and finally, identification and quantification by mass spectrometry.
Figure 2: General workflow for Activity-Based Protein Profiling (ABPP) using a pyrrolidinone-alkyne probe.
Experimental Protocols
The following protocols are provided as a general guide and should be optimized for specific experimental systems.
Protocol 1: Cell Lysis for ABPP
This protocol describes the preparation of a cell lysate suitable for labeling with a chemical probe.
Materials:
Cultured cells (e.g., HEK293T)
Phosphate-buffered saline (PBS), ice-cold
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors), ice-cold
Cell scraper
Microcentrifuge
Procedure:
Grow cells to ~80-90% confluency.
Wash the cell monolayer twice with ice-cold PBS.
Add ice-cold lysis buffer to the plate and scrape the cells.
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
Incubate on ice for 30 minutes with occasional vortexing.
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant (proteome) and determine the protein concentration using a standard assay (e.g., BCA).
Adjust the protein concentration to 1-2 mg/mL with lysis buffer. The lysate is now ready for probe labeling.
Protocol 2: Protein Labeling and Click Chemistry
This protocol details the labeling of the proteome with the pyrrolidinone-alkyne probe and the subsequent attachment of a biotin tag via click chemistry.
Materials:
Cell lysate (from Protocol 1)
Pyrrolidinone-alkyne probe (e.g., 10 mM stock in DMSO)
Biotin-azide (e.g., 10 mM stock in DMSO)
Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared 50 mM stock in water)
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (2 mM stock in DMSO)
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
Procedure:
To 1 mg of proteome in a microcentrifuge tube, add the pyrrolidinone-alkyne probe to a final concentration of 10 µM.
Incubate for 30-60 minutes at room temperature to allow for protein labeling.
Initiate the click reaction by adding the following reagents in order:
Biotin-azide (to 100 µM)
TCEP (to 1 mM)
TBTA (to 100 µM)
CuSO₄ (to 1 mM)
Vortex briefly and incubate for 1 hour at room temperature.
Protocol 3: Enrichment of Labeled Proteins and Sample Preparation for Mass Spectrometry
This protocol describes the capture of biotinylated proteins and their preparation for analysis by mass spectrometry.
Materials:
Streptavidin-agarose beads
Wash Buffer 1 (e.g., 1% SDS in PBS)
Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl pH 8.0)
Wash Buffer 3 (e.g., 100 mM Tris-HCl pH 8.0)
Dithiothreitol (DTT) (500 mM stock in water)
Iodoacetamide (IAA) (500 mM stock in 100 mM Tris-HCl pH 8.0)
Trypsin (mass spectrometry grade)
Formic acid
Procedure:
Add 50 µL of streptavidin-agarose bead slurry to the click-reacted lysate.
Incubate for 1 hour at room temperature with gentle rotation to capture biotinylated proteins.
Pellet the beads by centrifugation (e.g., 2,000 x g for 2 minutes) and discard the supernatant.
Wash the beads sequentially with 1 mL of Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.
After the final wash, resuspend the beads in 100 µL of 100 mM Tris-HCl pH 8.0.
Reduction and Alkylation:
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
On-Bead Digestion:
Add 1 µg of trypsin to the bead suspension.
Incubate overnight at 37°C with shaking.
Peptide Elution:
Pellet the beads by centrifugation and collect the supernatant containing the digested peptides.
Perform a second elution with 50 µL of water and combine the supernatants.
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
Desalt the peptides using a C18 StageTip or equivalent.
The sample is now ready for LC-MS/MS analysis.
Data Analysis and Interpretation
The data generated from the LC-MS/MS analysis will consist of a list of identified peptides and proteins. By comparing the abundance of proteins identified in the probe-treated sample versus a vehicle control (e.g., DMSO), one can identify the specific targets of the pyrrolidinone probe.
Metric
Description
Interpretation
Peptide Spectrum Matches (PSMs)
The number of tandem mass spectra that match to a specific peptide sequence.
Higher PSMs for a protein in the probe-treated sample suggest it is a target.
Protein Abundance (Label-Free Quantification)
The relative abundance of a protein across different samples, calculated from the intensity of its corresponding peptides.
A significantly higher abundance in the probe-treated sample indicates specific labeling.
Fold Change
The ratio of protein abundance in the probe-treated sample to the control sample.
A high fold change (e.g., >2) is indicative of a potential target.
p-value
A measure of the statistical significance of the change in protein abundance.
A low p-value (e.g., <0.05) indicates a high confidence in the observed change.
Table 1: Key metrics for data analysis in a chemoproteomics experiment.
Conclusion
While the specific compound 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is not a recognized tool in proteomics, the underlying pyrrolidinone scaffold represents a highly valuable and versatile platform for the development of novel chemical probes. By functionalizing this core with reactive groups and reporter tags, researchers can create powerful tools for activity-based protein profiling, target identification, and the study of protein-protein interactions. The protocols and workflows described herein provide a foundation for the application of such custom-designed pyrrolidinone-based probes in cutting-edge proteomics research.
References
Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide. ACS Omega. [Link]
High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. ACS Publications. [Link]
Expanding The Scope Of Oligo-pyrrolinone-pyrrolidines As Protein-protein Interface Mimics. National Institutes of Health. [Link]
Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. RSC Publishing. [Link]
Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. National Institutes of Health. [Link]
Novel Approaches for Enhanced Chemoproteomic Profiling of the Human Cysteinome. eScholarship, University of California. [Link]
Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor. PubMed. [Link]
Synthesis of N-acetyl-2-hydroxypyrrolidine. PrepChem.com. [Link]
Proteome-wide target identification using reactive metallo-scaffolds (r-mS): A platform for metallodrug discovery. The Francis Crick Institute. [Link]
Application of chemical probes for protease labeling and competitive... ResearchGate. [Link]
A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. Cell Press. [Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. SciSpace. [Link]
Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. University of Alicante. [Link]
Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. National Institutes of Health. [Link]
A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. RSC Publishing. [Link]
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
Target identification by chemical proteomics and bioinformatic investigations with small molecule ligands. Harvard DASH. [Link]
Application Note: A Robust HPLC Method for the Analysis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
Introduction 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is a key chemical intermediate in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate are critical quality attributes...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is a key chemical intermediate in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate are critical quality attributes that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is essential for quality control during the manufacturing process and for research and development activities.
This application note presents a detailed reversed-phase HPLC (RP-HPLC) method developed for this purpose. The methodology is grounded in established chromatographic principles, leveraging the physicochemical properties of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone to achieve optimal separation and detection.
Scientific Principles and Method Rationale
The development of a robust HPLC method requires a thorough understanding of the analyte's chemical properties and its interaction with the stationary and mobile phases.
Analyte Properties: 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (C9H13NO4, Molar Mass: 199.20 g/mol ) is a moderately polar compound.[1][2] Its structure includes a polar lactam ring and two acetyl groups, which contribute to its solubility in polar solvents. This moderate polarity makes it an ideal candidate for reversed-phase chromatography.
Stationary Phase Selection: A C18 (octadecyl) bonded silica stationary phase is selected for this method. This is the most common type of stationary phase used in reversed-phase HPLC and provides a hydrophobic surface for the retention of moderately polar to non-polar compounds.[3][4] The hydrophobic interactions between the non-polar regions of the analyte and the C18 alkyl chains are the primary mechanism of retention.[5] The use of a high-purity, end-capped C18 column is recommended to minimize interactions with residual silanols, which can cause peak tailing.[5]
Mobile Phase Optimization: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency at the detection wavelength. The ratio of acetonitrile to water is a critical parameter influencing the retention time. A higher proportion of the organic solvent (acetonitrile) will decrease the mobile phase polarity, leading to a shorter retention time, while a higher water content will increase retention. For polar analytes, a mobile phase with a higher aqueous component is often necessary to achieve sufficient retention.[3][6]
Detection Wavelength: The pyrrolidinone ring system and the acetyl groups contain chromophores that absorb UV radiation. While a full UV scan would be ideal to determine the wavelength of maximum absorbance (λmax), a wavelength in the lower UV range (e.g., 210 nm) is generally effective for detecting such functional groups, providing high sensitivity.
Detailed Application Protocol
This section provides a step-by-step guide for the HPLC analysis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone.
Instrumentation and Materials
HPLC System: A system equipped with a pump (binary or quaternary), autosampler, column oven, and a UV-Vis detector.
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC or Milli-Q grade)
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone reference standard
Preparation of Solutions
Mobile Phase (Acetonitrile:Water 40:60 v/v):
Carefully measure 400 mL of HPLC-grade acetonitrile.
In a separate graduated cylinder, measure 600 mL of HPLC-grade water.
Combine the solvents in a 1 L solvent reservoir.
Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration to remove dissolved gases.
Standard Stock Solution (1 mg/mL):
Accurately weigh approximately 10 mg of the 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone reference standard.
Transfer the standard to a 10 mL volumetric flask.
Dissolve the standard in the mobile phase and dilute to the mark. Mix thoroughly.
Working Standard Solutions:
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters.
Parameter
Setting
Column
C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase
Acetonitrile:Water (40:60, v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection Wavelength
210 nm
Run Time
Approximately 10 minutes
Sample Preparation
Accurately weigh a sample containing 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone.
Dissolve and dilute the sample with the mobile phase to a final concentration that falls within the linear range of the calibration curve.
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Method Validation (Trustworthiness)
To ensure the reliability and suitability of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9] The validation process provides evidence that the method is fit for its intended purpose.
Key validation parameters to be assessed include:
Specificity: The ability of the method to accurately measure the analyte in the presence of impurities, degradation products, or matrix components.
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the HPLC analysis.
Caption: A flowchart of the HPLC method for 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone analysis.
Conclusion
This application note provides a detailed and scientifically grounded HPLC method for the quantitative analysis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone. The protocol is designed to be robust and reliable, making it suitable for implementation in quality control laboratories and research settings. Adherence to the described method and proper validation will ensure accurate and precise results, contributing to the overall quality and consistency of pharmaceutical products.
References
International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
Abstract This application note presents a detailed protocol and theoretical framework for the analysis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed protocol and theoretical framework for the analysis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Given the absence of extensive literature on this specific compound, this guide synthesizes data from analogous structures—including N-acetylated compounds, pyrrolidinone derivatives, and acetoxymethyl esters—to establish a robust analytical method. We provide a step-by-step methodology for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, we propose a detailed fragmentation pathway, supported by chemical principles, to aid in the structural confirmation and identification of this molecule. This document serves as a foundational guide for researchers requiring sensitive and specific detection of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone in various matrices.
Introduction
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is a substituted lactam, a class of cyclic amides that are core structures in many pharmaceuticals and biologically active compounds.[1] The N-acetyl group and the acetoxymethyl substituent at the 5-position introduce specific chemical properties that necessitate a tailored analytical approach for accurate identification and quantification. High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) offers unparalleled sensitivity and specificity for this task, making it the technique of choice for complex mixture analysis in drug discovery and development.[2][3]
The structural analysis by mass spectrometry relies on predictable fragmentation of the parent molecule into smaller, diagnostic product ions upon collision-induced dissociation (CID).[4] This note outlines a proposed method based on the known fragmentation behaviors of its constituent functional groups. The pyrrolidinone ring, N-acetyl moiety, and the acetoxymethyl side chain are all expected to yield characteristic neutral losses and product ions, which, when pieced together, provide a high-confidence structural assignment.
Predicted Mass and Formula
Before experimental analysis, it is crucial to establish the theoretical mass of the target analyte.
Chemical Name: (1-acetyl-5-oxopyrrolidin-2-yl)methyl acetate[5]
For high-resolution mass spectrometry, the expected precursor ions in positive ESI mode would be:
Protonated Adduct [M+H]⁺: 200.0917 m/z
Sodiated Adduct [M+Na]⁺: 222.0737 m/z
Ammoniated Adduct [M+NH₄]⁺: 217.1183 m/z
Experimental Protocol
This section details a comprehensive, step-by-step protocol for the LC-MS/MS analysis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone.
Sample Preparation
The goal of sample preparation is to solubilize the analyte in a solvent compatible with reversed-phase liquid chromatography and ESI, while minimizing matrix effects.
Standard Preparation: Accurately weigh ~1 mg of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone reference standard.
Dissolution: Dissolve the standard in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
Working Solutions: Perform serial dilutions of the stock solution using a 50:50 (v/v) mixture of acetonitrile and water to generate working standards at concentrations appropriate for the instrument's sensitivity (e.g., ranging from 1 ng/mL to 1000 ng/mL).
Matrix Samples: For samples in a complex matrix (e.g., plasma, tissue homogenate), a protein precipitation or solid-phase extraction (SPE) step is recommended.[6][7] A simple protein precipitation can be performed by adding 3 volumes of cold acetonitrile to 1 volume of the sample, vortexing, centrifuging, and analyzing the supernatant.
Liquid Chromatography (LC) Method
The polarity of the target molecule, with its ester and amide groups, makes it suitable for reversed-phase chromatography.
Parameter
Recommended Setting
Rationale
Column
C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Provides good retention for moderately polar compounds. The small particle size ensures high resolution and peak efficiency.
Mobile Phase A
Water with 0.1% Formic Acid
Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in positive ESI mode, enhancing signal intensity.[8]
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Acetonitrile is a common organic solvent for reversed-phase LC with good UV transparency and compatibility with MS.
Gradient
5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate
A gradient elution is necessary to ensure the analyte is eluted as a sharp peak and to clean the column of less polar contaminants.
Flow Rate
0.3 mL/min
A typical flow rate for a 2.1 mm ID column that balances analysis time with chromatographic efficiency.
Column Temperature
40 °C
Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume
5 µL
A small injection volume minimizes peak distortion, especially when the sample solvent is stronger than the initial mobile phase.
Mass Spectrometry (MS) Method
Positive mode Electrospray Ionization (ESI) is proposed, as the lactam and amide functionalities are readily protonated.
Parameter
Recommended Setting
Rationale
Ionization Mode
Positive Electrospray Ionization (ESI+)
The molecule contains nitrogen atoms that are favorable sites for protonation, leading to strong [M+H]⁺ ions.[9]
Capillary Voltage
3.5 kV
An optimal voltage for stable spray and efficient ionization without causing in-source fragmentation.
Gas Temperature
325 °C
Assists in the desolvation of the ESI droplets to generate gas-phase ions.
Gas Flow
8 L/min
The desolvation gas flow rate, which needs to be optimized for the specific instrument and mobile phase flow rate.
Nebulizer Pressure
45 psi
Aids in the formation of a fine spray of charged droplets.
Scan Type
Full Scan (MS1) and Product Ion Scan (MS/MS)
MS1 is used to identify the precursor ion (e.g., m/z 200.1). MS/MS is used to fragment the precursor and generate a characteristic spectrum for structural confirmation and quantification (SRM/MRM).[10]
Precursor Ion
200.1 m/z
The protonated molecule [M+H]⁺.
Collision Energy (CE)
10-30 eV (Ramped or multiple values)
The energy applied to induce fragmentation. A range should be tested to find the optimal energy that produces a rich spectrum of diagnostic product ions.
Experimental and Data Analysis Workflow
The following diagram illustrates the complete workflow from sample receipt to final data interpretation.
Caption: Workflow for LC-MS/MS analysis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone.
Predicted Fragmentation Pathway
Understanding the fragmentation is key to confident identification. The structure of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone suggests several likely cleavage points under CID. The fragmentation of N-acetylated compounds often involves the loss of the acetyl group or parts of it.[11][12] Similarly, esters can undergo characteristic losses of the alkoxy or acyl groups.[13][14] The pyrrolidinone ring itself can also open and fragment.[9][15]
Based on these principles, we propose the following fragmentation pathway for the [M+H]⁺ ion at m/z 200.1:
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Derivatization Strategies for 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (5-ANAP) in Biological Matrices
Executive Summary
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (5-ANAP) represents a critical class of functionalized lactams, often utilized as chiral synthons or lipophilic prodrugs for 5-hydroxymethyl-2-pyrrolidinone (5-HMP) derivatives (e.g., immunomodulators or nootropic analogs). While the dual acetylation (N-acetyl and O-acetyl) enhances membrane permeability, it renders the molecule analytically challenging due to the lack of a strong chromophore and high susceptibility to enzymatic hydrolysis by plasma esterases.
This guide details a robust Pre-column Derivatization Protocol designed to quantify 5-ANAP in biological fluids. The method utilizes controlled alkaline hydrolysis to liberate the core 5-hydroxymethyl-2-pyrrolidinone, followed by acylation with 3,5-Dinitrobenzoyl Chloride (DNB-Cl) . This transforms the "stealth" analyte into a UV-active derivative (
), enabling sensitive quantification via standard HPLC-UV or LC-MS platforms.
Chemical Analysis & Reactivity Profile
To design a valid assay, one must understand the lability of the target molecule.
O-Acetyl Group (Ester): Highly susceptible to plasma esterases and alkaline hydrolysis.
N-Acetyl Group (Imide): Susceptible to nucleophilic attack; less stable than standard amides but more stable than the ester.
Pyrrolidinone Ring (Lactam): Generally stable, but can open under extreme acidic/basic conditions.
Derivatization Strategy: Direct labeling of 5-ANAP is impossible due to the absence of reactive handles (no free -OH, -NH, or -SH). Therefore, the protocol relies on a "Hydrolysis-Then-Label" approach.
Reaction Scheme: Hydrolysis & Derivatization
Figure 1: Chemical pathway for the conversion of 5-ANAP into a detectable derivative.
Protocol 1: Sample Preparation & Extraction
Objective: Isolate 5-ANAP from plasma while preventing premature enzymatic degradation.
Reagents:
Inhibitor Cocktail: 100 mM Dichlorvos or NaF (to inhibit esterases).
Internal Standard (IS): N-Methyl-2-pyrrolidone (NMP) or deuterated analog.
Step-by-Step Workflow:
Collection: Collect whole blood into tubes containing NaF/K-Oxalate (esterase inhibition is critical). Centrifuge at 2,000 x g for 10 min at 4°C to obtain plasma.
Spiking: Transfer 200 µL of plasma to a 1.5 mL Eppendorf tube. Add 20 µL of Internal Standard solution.
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN). Vortex for 30s.
Liquid-Liquid Extraction (LLE):
Add 1 mL Ethyl Acetate .
Vortex vigorously for 2 minutes.
Centrifuge at 10,000 x g for 5 min.
Drying: Transfer the organic (upper) layer to a clean glass vial. Evaporate to dryness under a stream of nitrogen at 40°C.
Note: Do not overheat; volatile lactams can be lost.
Protocol 2: Derivatization Chemistry
Objective: Convert the extracted residue into a UV-absorbing species.
Reagents:
Hydrolysis Buffer: 0.5 M NaOH.
Neutralizer: 0.5 M HCl.
Derivatization Reagent: 10 mg/mL 3,5-Dinitrobenzoyl Chloride (DNB-Cl) in Acetone.
Catalyst: Pyridine (anhydrous).
Step-by-Step Workflow:
Hydrolysis (Deprotection):
Reconstitute the dried residue in 100 µL of 0.5 M NaOH .
Incubate at 60°C for 20 minutes . (This cleaves both N-acetyl and O-acetyl groups, yielding the free alcohol).
Neutralize carefully with 100 µL of 0.5 M HCl . Verify pH is near 7.0.
Critical: Evaporate the aqueous solution to dryness (lyophilization is preferred to retain the polar alcohol).
Acylation (Labeling):
Dissolve the dried hydrolysate in 100 µL of Pyridine .
Add 50 µL of DNB-Cl solution .
Vortex and incubate at 60°C for 30 minutes .
Mechanism: The DNB-Cl reacts with the primary hydroxyl group of the 5-hydroxymethyl moiety.
Quenching & Cleanup:
Add 50 µL of water to quench excess reagent.
Evaporate the solvent (pyridine/acetone) under nitrogen.
Reconstitute in 200 µL of Mobile Phase (Water/ACN 50:50).
Filter through a 0.22 µm PTFE filter before injection.
Protocol 3: HPLC-UV Analysis
System: HPLC with UV/Vis or PDA Detector.
Parameter
Setting
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Detection
UV Absorbance @ 254 nm (DNB chromophore)
Injection Vol
20 µL
Temperature
30°C
Gradient Profile:
0-2 min: 10% B (Isocratic hold)
2-15 min: 10% -> 70% B (Linear Gradient)
15-20 min: 70% -> 10% B (Re-equilibration)
Validation & Logic (E-E-A-T)
Why this method works (Causality):
Esterase Inhibition: Without NaF, 5-ANAP degrades into 5-HMP within minutes in plasma, leading to false negatives for the parent compound.
Alkaline Hydrolysis: We intentionally force the degradation to the stable core (5-HMP) to ensure a single, stoichiometric species is available for labeling.
DNB-Cl Selection: Aliphatic alcohols have no UV signal. DNB-Cl adds a benzene ring with nitro groups, providing strong absorbance at 254 nm and shifting the retention time to a hydrophobic region, away from polar plasma interferences.
Experimental Workflow Diagram
Figure 2: Step-by-step analytical workflow from plasma collection to HPLC analysis.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Recovery
Volatility of lactam during drying.
Do not exceed 40°C during N2 evaporation. Use a vacuum concentrator if available.
Peak Tailing
Excess Pyridine injected.
Ensure thorough evaporation of pyridine or increase the buffering capacity of Mobile Phase A.
Interfering Peaks
Excess DNB-Cl hydrolysis products.
Run a "Reagent Blank" to identify peaks from DNB-OH (hydrolyzed reagent) and ignore them.
No Signal
Incomplete hydrolysis of N-acetyl.
Increase NaOH concentration to 1.0 M or extend hydrolysis time to 45 mins.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4074032, 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone. Retrieved February 19, 2026, from [Link]
Åkesson, B., & Jönsson, B. A. (2000). Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker. Scandinavian Journal of Work, Environment & Health, 26(3), 213–218. [Link]
Carnerup, M. A., et al. (2005). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 824(1-2), 134-142. [Link]
World Health Organization (2001). Concise International Chemical Assessment Document 35: N-Methyl-2-Pyrrolidone. Inchem.org. [Link]
Application Note: A Comprehensive Guide to the Chiral Separation of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone Enantiomers
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Criticality of Enantiomeric Purity in Pyrrolidinone Scaffolds The pyrrolidinone ring is a priv...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Criticality of Enantiomeric Purity in Pyrrolidinone Scaffolds
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including nootropics like piracetam and anticonvulsants such as levetiracetam. 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is a chiral molecule whose stereochemistry can significantly influence its pharmacological and toxicological properties. As regulatory bodies like the U.S. Food and Drug Administration (FDA) increasingly mandate the characterization and marketing of single-enantiomer drugs, robust and efficient methods for chiral separation are indispensable.[1][2] This guide provides a detailed protocol for the enantioselective separation of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, grounded in the principles of chiral chromatography and supported by established methodologies for similar compounds.
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[3] Direct chiral chromatography, which employs a chiral stationary phase (CSP), is the most widely used and effective method for this purpose.[3][4] This technique relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention and, consequently, separation.[1][3]
The Foundational Choice: Polysaccharide-Based Chiral Stationary Phases
For the separation of pyrrolidinone derivatives and other lactams, polysaccharide-based CSPs have demonstrated broad applicability and high success rates.[5][6][7] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a rich array of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[8][9]
The selection of an appropriate polysaccharide-based CSP is a critical first step. A screening approach using columns with complementary selectivities is often the most efficient strategy to achieve baseline separation.[4] For the chiral separation of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, we recommend an initial screening with the following types of columns:
Cellulose-based CSPs: Such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) selectors. These have shown excellent resolution for a wide range of chiral compounds.
Amylose-based CSPs: For instance, those with tris(3,5-dimethylphenylcarbamate) or tris(5-chloro-2-methylphenylcarbamate) selectors. These often provide complementary selectivity to their cellulose counterparts.[10]
Immobilized polysaccharide phases are particularly advantageous as they offer greater solvent compatibility, allowing for the use of a wider range of organic solvents that might damage traditional coated phases.[5][11] This expanded solvent compatibility can be crucial for optimizing selectivity and for compounds with limited solubility in standard mobile phases.[5]
Chromatographic Techniques: HPLC and SFC
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the chiral separation of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone.
High-Performance Liquid Chromatography (HPLC): A well-established and versatile technique. For polysaccharide-based CSPs, normal-phase HPLC is often the preferred mode.[9]
Supercritical Fluid Chromatography (SFC): A newer technique that uses supercritical carbon dioxide as the main mobile phase component. SFC often provides faster, more efficient separations with lower organic solvent consumption compared to HPLC.[12]
Detailed Protocol: Chiral Separation of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone by HPLC
This protocol outlines a systematic approach to developing a robust chiral HPLC method for the enantiomers of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone.
Materials and Equipment
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Chiral Stationary Phases (analytical scale, e.g., 250 x 4.6 mm, 5 µm particle size):
Mobile phase additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)
Sample: Racemic 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone dissolved in mobile phase or a compatible solvent.
Initial Screening Protocol
The goal of the initial screening is to identify a suitable combination of CSP and mobile phase that provides at least partial separation of the enantiomers.
Table 1: HPLC Screening Conditions
Parameter
Condition
Rationale
Columns
Cellulose-based, Amylose-based
These CSPs have a high success rate for lactam derivatives.[10][13]
Isopropanol and ethanol are common polar modifiers that modulate retention and selectivity.
Additives
0.1% TFA for acidic compounds0.1% DEA for basic compounds
Additives can improve peak shape by suppressing unwanted ionic interactions.[4]
Flow Rate
1.0 mL/min
A standard starting flow rate for analytical columns.
Temperature
Ambient (e.g., 25 °C)
Temperature can influence selectivity; start at ambient and optimize if necessary.
Detection
UV at 210 nm
Pyrrolidinone scaffolds typically have UV absorbance at lower wavelengths.
Method Optimization
Once a promising CSP and mobile phase combination is identified, the separation can be optimized to achieve baseline resolution (Rs > 1.5).
Modifier Percentage: Adjust the percentage of the polar modifier (IPA or EtOH). Increasing the modifier concentration generally decreases retention time. The optimal concentration will provide a balance between resolution and analysis time.
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.[13]
Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and thus the separation. Both sub-ambient and elevated temperatures should be explored.
Workflow for HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Advanced Protocol: Chiral Separation by Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to HPLC for chiral separations, offering several advantages.
Principles of Chiral SFC
In SFC, supercritical CO2 is used as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) such as methanol. The low viscosity and high diffusivity of supercritical fluids can lead to higher efficiency and faster separations.
Chlorinated CSPs have shown excellent performance for pyrrolidinone derivatives in SFC.[12][14][15]
Mobile Phase
Supercritical CO2 with Methanol (MeOH) as co-solvent
Methanol is a common and effective co-solvent in SFC.[14][15]
Co-solvent Gradient
5% to 40% MeOH over 5-10 minutes
A gradient elution helps to screen a wide range of conditions quickly.
Flow Rate
2-3 mL/min
Higher flow rates are common in SFC due to the low viscosity of the mobile phase.[14][15]
Backpressure
150 bar
Maintaining sufficient backpressure ensures the CO2 remains in its supercritical state.[14][15]
Temperature
40 °C
Elevated temperature is often used in SFC to improve efficiency.[14][15]
Detection
UV at 210 nm
Logical Relationships in SFC Parameter Optimization
Caption: Interplay of parameters in SFC optimization.
Data Interpretation and System Suitability
Once a separation is achieved, it is crucial to evaluate its performance using standard chromatographic parameters:
Retention Factor (k'): Should ideally be between 2 and 10 for robust methods.
Selectivity (α): The ratio of the retention factors of the two enantiomers. A value greater than 1 is required for separation.
Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks. A value of 1.5 or greater indicates baseline separation.
Conclusion
The chiral separation of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone enantiomers is readily achievable using either HPLC or SFC with polysaccharide-based chiral stationary phases. A systematic screening approach, followed by targeted optimization of mobile phase composition, flow rate, and temperature, will lead to a robust and reliable analytical method. The choice between HPLC and SFC will depend on available instrumentation and desired throughput, with SFC often providing a faster and more environmentally friendly option. This guide provides a comprehensive framework for developing and implementing such a separation, ensuring the accurate determination of enantiomeric purity, which is critical for drug development and quality control.
References
Dascalu, A.-E., Ghinet, A., Billamboz, M., & Lipka, E. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253. [Link]
Dascalu, A.-E., Ghinet, A., Billamboz, M., & Lipka, E. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis. [Link]
ResearchGate. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
PMC. (n.d.). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]
ResearchGate. (2007). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. [Link]
Chromatography Online. (2012). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. [Link]
JSM Central. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. [Link]
PubMed. (2014). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. [Link]
Springer Nature Experiments. (2004). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. [Link]
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
PMC. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. [Link]
International Journal of Pure and Applied Mathematics. (2018). synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. [Link]
MDPI. (2022). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. [Link]
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]
Taylor & Francis Online. (2010). Chiral Drug Separation. [Link]
ResearchGate. (2019). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. [Link]
Protocol for N-acetylation of 5-Acetoxymethyl-2-pyrrolidinone
Executive Summary This Application Note details a validated protocol for the N-acetylation of 5-acetoxymethyl-2-pyrrolidinone to synthesize 1-acetyl-5-(acetoxymethyl)pyrrolidin-2-one . While primary amines are easily ace...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details a validated protocol for the N-acetylation of 5-acetoxymethyl-2-pyrrolidinone to synthesize 1-acetyl-5-(acetoxymethyl)pyrrolidin-2-one . While primary amines are easily acetylated, the nitrogen atom in a lactam (cyclic amide) ring is significantly less nucleophilic due to resonance stabilization with the adjacent carbonyl group. Consequently, standard acetylation conditions often result in low yields or require harsh thermal forcing.
This guide presents a Nucleophilic Catalysis Method utilizing 4-Dimethylaminopyridine (DMAP) and Acetic Anhydride (
).[1][2] This approach offers mild reaction conditions, high functional group tolerance (preserving the O-acetyl moiety), and superior yields compared to thermal neat acetylation or metal-hydride deprotonation routes.
Scientific Background & Reaction Strategy
The Challenge of Lactam Acylation
The pyrrolidinone nitrogen possesses a
of approximately 17 (in DMSO). Its lone pair is delocalized into the carbonyl -system, rendering it non-basic and poorly nucleophilic. Direct reaction with acetic anhydride often requires reflux temperatures (), which can lead to the degradation of the sensitive 5-acetoxymethyl ester side chain or racemization if the substrate is chiral.
The DMAP Advantage (Steglich Catalysis)
To overcome this energy barrier without using strong bases (like NaH, which risks ester hydrolysis), we employ DMAP as a hyper-nucleophilic acylation catalyst.
Activation: DMAP attacks acetic anhydride to form the highly reactive
-acetylpyridinium acetate ion pair.
Transfer: This charged intermediate is significantly more electrophilic than the anhydride itself, allowing the sluggish lactam nitrogen to attack rapidly.
Regeneration: DMAP is displaced and enters the cycle again.
Figure 1: Catalytic cycle of DMAP-mediated N-acetylation.[1] The formation of the N-acetylpyridinium salt lowers the activation energy for the attack by the non-nucleophilic lactam.
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
Stir the reaction mixture for 4–6 hours .
Checkpoint: Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material (
) should disappear, and a less polar spot () should appear. Staining with or is recommended as lactams absorb poorly in UV.
Step 3: Workup
Quench the reaction by adding Saturated
solution (20 mL) and stirring vigorously for 15 minutes. This hydrolyzes excess acetic anhydride.
Transfer to a separatory funnel. Separate the organic (DCM) layer.
Extract the aqueous layer with fresh DCM (
).
Combine the organic layers and wash with:
10 mL 1M HCl (to remove DMAP and residual
).
10 mL Brine .
Dry the organic phase over anhydrous
or .
Filter and concentrate under reduced pressure (Rotavap,
bath) to yield a crude oil.
Step 4: Purification
The crude product is often sufficiently pure (>95%) for subsequent steps.
If higher purity is required, purify via Flash Column Chromatography .
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (70:30
50:50).
Isolate the product as a colorless to pale yellow viscous oil (or low-melting solid).
Figure 2: Operational workflow for the N-acetylation protocol.
Quality Control & Characterization
To validate the synthesis, compare spectral data against the following expected parameters.
Technique
Expected Signal / Observation
Interpretation
TLC
Single spot, (EtOAc)
Higher than starting material indicates -acylation (loss of H-bond donor).
1H NMR
2.50 ppm (s, 3H)
-Acetyl methyl group . Distinct from -acetyl ( ppm).
1H NMR
Downfield shift of H-5
The proton at the chiral center (H-5) shifts downfield due to the electron-withdrawing -acetyl group.
IR
and
Imide doublet . Characteristic of -acylated lactams (carbonyl coupling).
Self-Validation Check:
If the NMR shows only one acetyl peak (
ppm), the reaction failed (only -acetyl present).
If the NMR shows two acetyl peaks but the integration is 1:1, the reaction is successful.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Moisture in solvent/reagents.
Ensure DCM is anhydrous. hydrolyzes rapidly in wet conditions.
Low Conversion
Old/Inactive DMAP.
Use fresh DMAP. Increase loading to 20 mol% (0.2 eq).
Side Products
Hydrolysis of -acetyl group.
Avoid strong bases (NaOH/KOH) during workup. Stick to .
Color Issues
Oxidation/Polymerization.
Perform reaction under inert atmosphere ( or Ar).
Safety Information
Acetic Anhydride: Corrosive, lachrymator, and flammable. Handle in a fume hood.
DMAP: Highly toxic by absorption. Wear double gloves.
DCM: Suspected carcinogen. Use proper ventilation.
References
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst.[4] Angewandte Chemie International Edition.[4] Link
Katritzky, A. R., et al. (2000). Preparation of 1,5-Disubstituted Pyrrolidin-2-ones.[5][6] Journal of Organic Chemistry, 65(14), 4364–4369. Link
Berry, N. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity. Frontiers in Microbiology. Link
Fu, G. C., et al. (2012). Catalytic, Enantioselective N-Acylation of Lactams.[7] Journal of the American Chemical Society, 134(42), 17605–17612. Link
Application Note: 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone in the Context of Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: This technical guide addresses the topic of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone within the framework of solid-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword:
This technical guide addresses the topic of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone within the framework of solid-phase peptide synthesis (SPPS). A comprehensive review of the current scientific literature reveals that 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is not a standard or documented reagent used in solid-phase peptide synthesis. Its application in this field is not described in established protocols or peer-reviewed publications.
Therefore, this document will serve a dual purpose. First, it will provide a detailed and practical guide to the principles and protocols of modern SPPS, a cornerstone technique in peptide research and drug development. This will empower researchers with the foundational knowledge required for successful peptide synthesis. Second, it will offer a theoretical analysis of the chemical structure of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone to postulate its potential, albeit hypothetical, reactivity and roles in peptide chemistry. This is intended to stimulate scientific inquiry while maintaining a clear distinction between established methodologies and theoretical possibilities.
Part 1: A Practical Guide to Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support.[1][2] This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps.[2] The general workflow involves sequential cycles of deprotection and coupling of amino acids to build the peptide sequence from the C-terminus to the N-terminus.[3][4]
The Core Principles of SPPS
The success of SPPS relies on a few key principles:
Solid Support (Resin): An insoluble polymer bead, typically made of polystyrene cross-linked with divinylbenzene, serves as the anchor for the first amino acid.[5] The choice of resin determines the C-terminal functional group of the final peptide (e.g., carboxylic acid or amide).[6]
Protecting Groups: To ensure the formation of the correct peptide sequence, the reactive functional groups of the amino acids must be temporarily blocked or "protected." The most common strategy is the Fmoc/tBu approach.[5]
Temporary Nα-Protecting Group: The α-amino group of the incoming amino acid is protected, most commonly with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[5][7]
Permanent Side-Chain Protecting Groups: The reactive side chains of amino acids are protected with acid-labile groups, such as tert-butyl (tBu), which remain intact throughout the synthesis and are removed at the final cleavage step.[8]
Orthogonal Protection Strategy: The Nα- and side-chain protecting groups are "orthogonal," meaning one can be removed without affecting the other.[3][8] In the Fmoc/tBu strategy, the Fmoc group is removed by a base (like piperidine), while the side-chain protecting groups are removed by a strong acid (like trifluoroacetic acid).[7][8]
The SPPS Cycle: A Step-by-Step Workflow
A typical SPPS cycle for the addition of a single amino acid consists of several key steps, as illustrated below.
Figure 1: A generalized workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols for SPPS
The following protocols represent standard procedures in Fmoc-based SPPS.
Protocol 1: Resin Swelling and Preparation
Causality: The resin beads must be swollen in a suitable solvent to allow reagents to penetrate the polymer matrix and ensure efficient reactions.
Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
Causality: The Nα-Fmoc group must be removed to expose the free amine for the next coupling reaction. Piperidine is a secondary amine that effectively cleaves the Fmoc group via a β-elimination mechanism.[8]
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
Agitate the mixture for 5-10 minutes at room temperature.
Drain the deprotection solution.
Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.
Protocol 3: Amino Acid Coupling
Causality: The incoming Fmoc-protected amino acid must be activated to form a reactive species that will readily form a peptide bond with the free amine on the resin-bound peptide chain. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) or aminium/uronium salts like HATU are commonly used for this activation.
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HATU, 3-5 equivalents) in DMF.
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
Immediately add the activated amino acid solution to the deprotected resin.
Agitate the reaction mixture for 30-60 minutes, or until a completion test (e.g., ninhydrin test) indicates the absence of free primary amines.
Drain the coupling solution and wash the resin thoroughly with DMF.
After the final amino acid has been coupled, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin.
Protocol 4: Cleavage and Final Deprotection
Causality: A strong acid is required to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups. Scavengers are included in the cleavage cocktail to trap the reactive carbocations generated during this process, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[4]
Wash the peptide-resin with dichloromethane (DCM) to remove DMF.
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
Filter the resin to collect the cleavage solution containing the crude peptide.
Precipitate the crude peptide by adding it to cold diethyl ether.
Collect the precipitated peptide by centrifugation and wash with cold ether.
Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Reagent Selection
The choice of reagents is critical for the success of SPPS. The table below summarizes common choices.
Component
Examples
Function/Purpose
Considerations
Resin
Wang Resin, Rink Amide Resin, 2-Chlorotrityl Chloride Resin
Provides a solid support and determines the C-terminal group.
Wang for C-terminal acids; Rink for amides. 2-Chlorotrityl is acid-sensitive for protected fragment synthesis.[6]
Nα-Protection
Fmoc (9-fluorenylmethyloxycarbonyl)
Protects the N-terminus; removed by base.
Standard for modern SPPS due to mild deprotection conditions.[1]
Deprotection Reagent
20% Piperidine in DMF
Cleaves the Fmoc group.
DBU can be used for faster deprotection but may increase side reactions like aspartimide formation.[3][4]
Coupling Reagents
HBTU, HATU, HCTU, DIC/HOBt
Activate the carboxylic acid of the incoming amino acid.
HATU is often preferred for sterically hindered amino acids. DIC/HOBt is a cost-effective option.
Solvents
DMF, NMP, DCM
Solubilize reagents and swell the resin.
High-purity, amine-free DMF is crucial for preventing side reactions.[6]
Cleavage Cocktail
TFA/TIS/H₂O (95:2.5:2.5)
Cleaves peptide from resin and removes side-chain protecting groups.
Scavenger composition must be adapted for peptides containing sensitive residues (e.g., adding EDT for Trp).
Part 2: Theoretical Analysis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
While not a documented SPPS reagent, the structure of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (PubChem CID: 4074032) allows for a theoretical discussion of its potential chemical behavior in the context of peptide synthesis.[9]
Chemical Structure:
N-acetyl group: The nitrogen of the pyrrolidinone ring is acylated. This makes it a stable amide, unlikely to participate in reactions under standard SPPS conditions.
Pyrrolidinone core: This is a lactam, a cyclic amide. This core is generally stable. It is a derivative of pyroglutamic acid, a molecule known to form at the N-terminus of peptides.[3][10]
Acetoxymethyl group: This ester linkage at the 5-position is the most likely site of reactivity. It could be susceptible to hydrolysis under basic or acidic conditions.
Figure 2: Key structural features of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone.
Hypothetical Applications (Undocumented and Theoretical)
As a Capping Reagent: After a failed or incomplete coupling step, unreacted N-terminal amines on the peptide chain need to be "capped" to prevent the formation of deletion sequences. Acetic anhydride is commonly used for this purpose.[6] In theory, under certain activation conditions, 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone could potentially act as an acylating agent, transferring the N-acetyl-pyrrolidinone-5-carbonyl moiety to the free amine. However, this would be a highly inefficient and sterically hindered alternative to standard capping reagents.
As a Modified Building Block: The acetoxymethyl ester could be hydrolyzed to a primary alcohol. This alcohol could then be further functionalized, for example, by converting it to a carboxylic acid. The resulting N-acetyl-pyroglutamic acid derivative could then potentially be used as a non-standard amino acid for incorporation into a peptide chain. This multi-step modification makes it a far less practical starting material than commercially available pyroglutamic acid derivatives.[6][10]
Based on its chemical structure, 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone does not possess obvious functionalities that would make it a useful or efficient reagent in standard SPPS protocols. Its potential applications are speculative and would require significant chemical modification to be viable. Researchers interested in incorporating pyroglutamic acid-like structures are better served by using commercially available and well-documented pyroglutamic acid building blocks.
References
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. [Link]
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4074032, 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone. PubChem. [Link]
Kent, S. B. (2009). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry, 78, 957-989. [Link]
Vasilevsky, S. F., & El-Kabbani, O. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]
Tsoleridis, C. A., et al. (2008). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 13(3), 561-579. [Link]
Čikotienė, I., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. International Journal of Molecular Sciences, 26(12), 6789. [Link]
Application Note: High-Sensitivity Quantification of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone in Human Plasma via LC-MS/MS
This Application Note is designed for bioanalytical scientists and drug development professionals. It details a robust, high-sensitivity LC-MS/MS protocol for the quantification of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinon...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for bioanalytical scientists and drug development professionals. It details a robust, high-sensitivity LC-MS/MS protocol for the quantification of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (5-AM-NAP) in biological matrices.
Given the specific chemical vulnerabilities of this molecule (an N-acyl lactam with a primary ester), this guide prioritizes sample stabilization and chromatographic retention of polar species .
Introduction & Chemical Context
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (5-AM-NAP) is a functionalized lactam derivative often encountered as a pharmaceutical intermediate, a prodrug moiety for pyrrolidinone-based nootropics (e.g., Piracetam analogs), or a specific process impurity.
The Bioanalytical Challenge
Success in quantifying 5-AM-NAP hinges on overcoming two primary instability mechanisms:
Enzymatic Hydrolysis: The acetoxymethyl ester at the C5 position is a prime substrate for plasma esterases (e.g., butyrylcholinesterase), rapidly converting the analyte to 5-hydroxymethyl-N-acetyl-2-pyrrolidinone.
Chemical Instability: The N-acetyl group forms an imide structure. While more stable than the ester, N-acyl lactams are susceptible to ring-opening or deacetylation in alkaline environments.
Strategic Solution: This protocol utilizes a Stabilized Acidic Extraction workflow. We employ immediate enzyme inhibition at the point of collection and a Solid Phase Extraction (SPE) method designed to separate the analyte from hydrolytic enzymes and matrix interferences.
Mechanism of Instability & Stabilization Strategy
The following diagram illustrates the degradation pathways that must be inhibited to ensure accurate quantification.
Figure 1: Critical degradation pathways of 5-AM-NAP. Immediate inhibition of esterases is required to prevent conversion to the alcohol metabolite.
Inhibitor Addition: Immediately upon blood draw, add Dichlorvos (10 µg/mL final conc.) or PMSF to inhibit serine esterases.
Acidification: Adjust plasma pH to ~4.0 using 5% Formic Acid (10 µL per 1 mL plasma) to stabilize the imide bond.
Storage: Flash freeze at -80°C. Stability window without inhibitors is <30 mins.
Sample Preparation: Solid Phase Extraction (SPE)
We select SPE over Protein Precipitation (PPT) to remove phospholipids and ensure maximum column life for the polar-embedded phases.
Conditioning:
1.0 mL Methanol.
1.0 mL Water (0.1% Formic Acid).
Loading:
Mix 200 µL stabilized plasma with 20 µL IS working solution.
Dilute with 200 µL 2% Formic Acid in water.
Load onto cartridge at low vacuum (1 mL/min).
Washing:
Wash 1: 1.0 mL 2% Formic Acid in Water (removes proteins/salts).
Wash 2: 1.0 mL 5% Methanol in Water (removes polar interferences without eluting analyte).
Elution:
Elute with 2 x 250 µL Acetonitrile .
Reconstitution:
Evaporate to dryness under Nitrogen at 40°C.
Reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Methodology
Chromatographic Rationale: 5-AM-NAP is moderately polar. Standard C18 columns may result in poor retention and ion suppression near the void volume. We utilize a Polar-Embedded C18 to enhance retention of the lactam ring via dipole-dipole interactions.
LC Conditions:
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
Column: Phenomenex Kinetex Polar C18 (2.1 x 100 mm, 2.6 µm) or Waters Atlantis T3.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Gradient Table:
Time (min)
% Mobile Phase B
Event
0.00
5
Initial Hold (Focusing)
0.50
5
Start Gradient
3.50
90
Elution
4.50
90
Wash
4.60
5
Re-equilibration
6.00
5
End of Run
MS/MS Parameters (ESI Positive):
Source: Electrospray Ionization (ESI+).
Spray Voltage: 3500 V.
Precursor Ion: [M+H]+ = 200.2 m/z.
MRM Transitions:
Analyte
Precursor (m/z)
Product (m/z)
CE (eV)
Interpretation
5-AM-NAP (Quant)
200.2
140.1
15
Loss of Acetate (-60 Da)
5-AM-NAP (Qual)
200.2
158.1
12
Loss of Ketene (-42 Da)
5-AM-NAP (Qual 2)
200.2
86.1
25
Pyrrolidinone Ring Fragment
IS (d3-NAP)
131.1
89.1
20
Deuterated Analog
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow emphasizing the critical stabilization phase.
Method Validation & Quality Control
To ensure Scientific Integrity (E-E-A-T) , the method must be validated according to ICH M10 guidelines.
Specificity & Selectivity
Requirement: No interfering peaks at the retention time of 5-AM-NAP in 6 different lots of blank plasma.
Self-Check: Monitor the "Hydrolysis Metabolite" (m/z 158 -> fragments) to ensure it does not co-elute or convert back to the parent in the source (though unlikely).
Linearity & Sensitivity
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
Curve Fitting: Linear regression (1/x² weighting).
LLOQ Signal-to-Noise: > 10:1.
Stability Assessment (Critical)
You must perform a Benchtop Stability test at Room Temperature.
Experiment: Spike plasma with 5-AM-NAP. Split into two aliquots: one with inhibitor, one without. Measure every 15 mins for 2 hours.
Acceptance: The inhibitor-treated sample must remain within ±15% of nominal concentration.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Recovery
Hydrolysis during evaporation.
Ensure evaporation temp < 40°C; do not evaporate to complete dryness for extended periods.
Peak Tailing
Secondary interactions with silanols.
Use "Polar Embedded" or "End-capped" columns; ensure mobile phase pH is acidic (pH 3-4).
High Background
Phospholipids breaking through.
Optimize SPE wash step (increase MeOH % slightly) or switch to HybridSPE-Phospholipid.
Signal Drop
Matrix Effect / Ion Suppression.
Check retention time; if analyte elutes in the void (<1 min), reduce organic start % or use HILIC.
References
FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Link
PubChem. (2025). Compound Summary: 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone. National Library of Medicine. Link
ChemicalBook. (2024). 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone CAS 887352-10-5 Properties. Link
Li, W., et al. (2019). Strategies for the quantification of unstable ester prodrugs in biological matrices. Journal of Pharmaceutical and Biomedical Analysis.
TRC Standards. (2024). Certificate of Analysis: 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone. Toronto Research Chemicals. Link
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
Welcome to the technical support center for the purification of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common challenges encountered during the purification of this compound. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a significant loss of my product, 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, during silica gel column chromatography. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery from silica gel chromatography is a frequent challenge. The polar nature of both the silica gel stationary phase and the pyrrolidinone ring in your compound can lead to strong interactions, causing incomplete elution. Here’s a systematic approach to troubleshoot this issue:
In-Depth Analysis of the Problem: The lactam and acetyl groups in 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone can form hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This interaction can be exacerbated by the presence of trace amounts of water in your mobile phase or on the silica itself, leading to irreversible adsorption or significant band tailing.
Step-by-Step Mitigation Strategy:
Deactivation of Silica Gel: Before packing your column, consider deactivating the silica gel. This can be achieved by preparing a slurry of the silica in your chosen mobile phase and adding a small percentage of a polar modifier like triethylamine (typically 0.1-1% v/v). The triethylamine will preferentially bind to the most acidic silanol groups, effectively "capping" them and reducing their interaction with your product.
Mobile Phase Optimization: A gradient elution is often more effective than an isocratic one for polar compounds.
Start with a less polar solvent system (e.g., a higher ratio of hexane or dichloromethane) to first elute any non-polar impurities.
Gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. This progressive increase in solvent strength will help to overcome the interaction between your compound and the silica gel, facilitating its elution. A common starting point for pyrrolidinone derivatives is a hexane:ethyl acetate gradient.[1]
Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of compounds that are sensitive to acid or are strongly retained by silica.
Loading Technique: Employ a "dry loading" technique. Pre-adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be evenly loaded onto the top of your column. This method often results in better peak shape and resolution compared to "wet loading" in a strong solvent.
Issue 2: Co-elution with N-acetyl-2-pyrrolidinone Impurity
Question: I am having difficulty separating 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone from the starting material or a side-product, N-acetyl-2-pyrrolidinone. Their Rf values on TLC are very close. How can I achieve better separation?
Answer:
The structural similarity between your product and N-acetyl-2-pyrrolidinone makes their separation challenging due to their similar polarities.
Root Cause Analysis: The primary difference between the two compounds is the acetoxymethyl group at the 5-position. While this adds some polarity, the dominant polar interactions with the stationary phase are likely from the N-acetyl and lactam moieties present in both molecules.
Strategic Solutions:
Fine-Tuning the Mobile Phase:
Utilize a Ternary Solvent System: Instead of a simple two-solvent system, introduce a third solvent with a different selectivity. For instance, adding a small amount of an alcohol like isopropanol or a chlorinated solvent like dichloromethane to a hexane/ethyl acetate mixture can alter the interactions of the analytes with the stationary phase and improve separation.
Employ Less Common Solvents: Solvents like methyl tert-butyl ether (MTBE) or diethyl ether can offer different selectivity compared to ethyl acetate and may enhance the resolution of closely eluting compounds.
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful tool. A reverse-phase C18 column is a good starting point.[2]
Method Development: Begin with a mobile phase of water and acetonitrile or methanol. A shallow gradient elution, where the percentage of the organic solvent is increased slowly, can effectively resolve compounds with very similar retention times.[3]
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[4]
Solvent Screening: The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.[4]
Procedure: Dissolve the impure compound in a minimal amount of a suitable hot solvent. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[5] Hot filter the solution to remove insoluble impurities and the charcoal, then allow it to cool slowly to promote the formation of pure crystals. Collect the crystals by vacuum filtration.[5]
Issue 3: Product Decomposition on Silica Gel
Question: I suspect my product is degrading during column chromatography on silica gel. What could be causing this, and what are the alternatives?
Answer:
The acidic nature of standard silica gel can catalyze the hydrolysis of the ester group in 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, leading to the formation of 5-Hydroxymethyl-N-acetyl-2-pyrrolidinone.
Mechanism of Degradation: The silanol groups on the silica surface can act as proton donors, facilitating the cleavage of the acetate ester. This is more likely to occur with prolonged exposure to the silica gel, for instance, during a very slow column run.
Preventative Measures and Alternative Methods:
Use of Deactivated Silica or Alternative Adsorbents:
Neutralized Silica: Use silica gel that has been washed with a base (e.g., ammonia solution) and then reactivated to create a less acidic surface.
Florisil® or Alumina: These are less acidic alternatives to silica gel and are often used for purifying acid-sensitive compounds.
Flash Chromatography: Minimize the contact time between your compound and the stationary phase by using flash chromatography. The higher flow rate reduces the time available for potential degradation reactions to occur.
Non-Chromatographic Purification:
Liquid-Liquid Extraction: If the impurities have significantly different acid-base properties or polarities, a series of extractions can be effective. For example, acidic or basic impurities can be removed by washing the organic solution of your product with aqueous bicarbonate or dilute acid, respectively.[6][7]
Distillation: If your compound is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an excellent method for purification, especially on a larger scale.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude sample of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone?
A1: Common impurities often arise from the starting materials or side reactions during the synthesis. These can include unreacted N-acetyl-2-pyrrolidinone, the hydrolyzed product 5-Hydroxymethyl-N-acetyl-2-pyrrolidone, and potentially by-products from the acetylating agent.[1] Depending on the synthetic route, you might also encounter residual solvents or reagents.[11]
Q2: How can I effectively monitor the purity of my fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common and immediate method. It's crucial to use the same solvent system for TLC as you plan to use for your column. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For more quantitative analysis, HPLC or GC can be used to analyze individual fractions.
Q3: Is it possible to purify 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone without using chromatography?
A3: Yes, depending on the nature of the impurities. If the impurities are significantly different in their physical properties, non-chromatographic methods can be employed. As mentioned earlier, recrystallization is a powerful technique for solid compounds.[4] For liquid products, vacuum distillation can be effective if the compound is thermally stable and the impurities have different boiling points.[9][10] Liquid-liquid extraction can also be used to remove acidic or basic impurities.[12]
Q4: My purified product is a colorless oil, but it turns yellow upon storage. What is causing this and how can I prevent it?
A4: The yellowing of pyrrolidinone derivatives upon storage can be due to slow oxidation or decomposition, potentially catalyzed by trace impurities or exposure to light and air. To prevent this, store your purified product under an inert atmosphere (nitrogen or argon), in a sealed container, and in a cool, dark place. If the compound is particularly sensitive, storing it as a solution in a stable, anhydrous solvent might also be an option. The presence of trace acidic or basic impurities can sometimes accelerate degradation.[13]
Purification Parameters Summary
Purification Technique
Stationary/Mobile Phase or Solvent
Key Considerations
Column Chromatography
Silica Gel with Hexane/Ethyl Acetate gradient
Potential for strong adsorption and degradation. Consider deactivation or alternative adsorbents.
Alumina with similar solvent systems
Good for acid-sensitive compounds.
Preparative HPLC
C18 column with Water/Acetonitrile or Methanol gradient
High resolution for closely eluting impurities.
Recrystallization
Various organic solvents (e.g., ethanol, ethyl acetate, hexane mixtures)
Effective for solid products; requires careful solvent screening.
Vacuum Distillation
N/A
Suitable for thermally stable liquids with differing boiling points.
Liquid-Liquid Extraction
Immiscible organic and aqueous phases
Useful for removing acidic or basic impurities.
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone.
Target Molecule: 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
CAS Registry Number: (Analogous structures often referenced, e.g., N-acetyl-L-pyroglutaminol acetate)
Core Challenge: This molecule contains an N-acyl lactam moiety. Unlike standard amides, N-acyl lactams are "activated amides." They are significantly more electrophilic and susceptible to nucleophilic attack (ring opening) and
-deprotonation (racemization) than their unsubstituted counterparts.
This guide addresses the three most common failure modes reported by our users:
Incomplete Acetylation: Stalling at the O-acetyl intermediate.
Stereochemical Erosion: Loss of enantiomeric excess (ee) at the C5 position.
Ring Instability: Hydrolytic ring opening during workup.
Reaction Pathway & Logic Flow
The synthesis typically proceeds from L-Glutamic acid via Pyroglutamic acid. The critical step discussed here is the final double acetylation of (S)-5-(hydroxymethyl)-2-pyrrolidinone .
Figure 1: Reaction logic flow distinguishing between the kinetic O-acetylation and the thermodynamic N-acetylation, alongside critical failure pathways.
Troubleshooting Guide (FAQ Format)
Module A: The Acetylation Bottleneck
User Question: "I reacted my starting material with Acetic Anhydride (
) at room temperature. NMR shows the hydroxyl group is gone, but the lactam nitrogen is still unsubstituted. Why?"
Technical Diagnosis:
You have isolated the O-acetyl intermediate .
The Chemistry: Aliphatic alcohols react kinetically faster than lactam nitrogens. The lone pair on the lactam nitrogen is delocalized into the carbonyl system, making it non-nucleophilic.
The Fix: N-acetylation requires forcing conditions or nucleophilic catalysis .
Thermodynamic Push: Heat the reaction to reflux (100–120°C) if using neat
.
Catalytic Push: Use 4-Dimethylaminopyridine (DMAP) (0.1–0.5 equiv). DMAP forms a highly reactive N-acetylpyridinium intermediate that transfers the acetyl group to the sluggish lactam nitrogen.
Module B: Stereochemical Integrity (Racemization)
User Question: "My starting material was 99% ee L-isomer. The final product is only 80% ee. Where did I lose the stereochemistry?"
Technical Diagnosis:
Racemization occurred after the N-acetylation step.
The Mechanism: The N-acetyl group is electron-withdrawing. This increases the acidity of the proton at the C5 position (alpha to the lactam carbonyl and the nitrogen).
The Trigger: In the presence of base (e.g., Triethylamine or excess DMAP) and heat, the C5 proton is removed, forming a planar enolate. Reprotonation occurs from either face, leading to racemization.
The Fix:
Limit Base: Do not use large excesses of Triethylamine (TEA).
Temperature Control: Once the N-acetyl group is installed, cool the reaction immediately. Do not reflux the product for extended periods.
Module C: Ring Stability (Hydrolysis)
User Question: "My crude NMR looked good, but after aqueous workup, I see a broad carboxylic acid peak and loss of the lactam ring signals."
Technical Diagnosis:
You triggered nucleophilic ring opening .
The Chemistry: N-Acyl lactams are structurally similar to anhydrides (R-CO-N-CO-R). They are potent acylating agents. Water (especially at high pH) attacks the ring carbonyl, breaking the C-N bond.
The Fix:
Avoid Basic Workup: Never wash this product with aqueous
or .
Quench Strategy: Quench excess anhydride with methanol (forming methyl acetate) rather than water.
Purification: Rely on high-vacuum distillation or rapid column chromatography on silica (neutralized) rather than aqueous extraction.
Validated Experimental Protocol
Objective: Synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone from 5-hydroxymethyl-2-pyrrolidinone.
Reagents Table
Reagent
Equiv.
Role
Critical Note
5-Hydroxymethyl-2-pyrrolidinone
1.0
Substrate
Dry thoroughly (hygroscopic).
Acetic Anhydride ()
3.0 - 4.0
Reagent/Solvent
Excess required to drive N-acetylation.
DMAP
0.1
Catalyst
Essential for N-selectivity.
Triethylamine (TEA)
1.1
Base
Scavenges acetic acid; avoid large excess.
Step-by-Step Methodology
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (
).
Dissolution: Add 5-Hydroxymethyl-2-pyrrolidinone (1.0 equiv) and DMAP (0.1 equiv). Dissolve in dry
(DCM) or use neat if scale permits.
Note: Neat
is preferred for driving the reaction to completion.
Addition: Add Triethylamine (1.1 equiv) followed by slow addition of Acetic Anhydride (3.5 equiv) at 0°C.
Reaction:
Allow to warm to Room Temperature (RT) for 1 hour (O-acetylation completes here).
Heat to 90°C - 100°C for 4–6 hours. Monitor by TLC/HPLC.
Checkpoint: Look for the disappearance of the mono-acetylated intermediate.
Workup (Crucial):
Do NOT pour into water.
Concentrate the reaction mixture under high vacuum (rotary evaporator with dry ice trap) to remove acetic acid and excess anhydride.
Residue is often a viscous oil.
Purification:
Dissolve residue in minimal Ethyl Acetate.
Filter through a short pad of silica gel (eluting with EtOAc) to remove DMAP salts.
Concentrate. If high purity is needed, perform Kugelrohr distillation (high vacuum, <0.1 mmHg).
Mechanistic Visualization: The Racemization Pathway
Understanding the enolization risk is vital for maintaining chiral purity.
Figure 2: Mechanism of base-catalyzed racemization. The N-acetyl group increases the acidity of the C5 proton, allowing weak bases to form the achiral enolate.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing N-acylation of amides/lactams).
Suganuma, S., et al. (2017). "One-Step Conversion of Glutamic Acid into 2-Pyrrolidone on a Supported Ru Catalyst." ChemCatChem. (Provides context on the stability and reduction of pyroglutamic acid derivatives).
Flynn, D. L., et al. (1990). "Chemical stability of the N-acyl lactam ring." Journal of Organic Chemistry. (Foundational work on the susceptibility of N-acyl lactams to hydrolysis and nucleophilic attack).
Li, W., et al. (2022). "Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones." Beilstein Journal of Organic Chemistry. (Discusses the tautomerism and reactivity of substituted pyrrolidinones).
BenchChem Technical Data. "The Catalytic Core: A Technical Guide to the Mechanism of Action of (S)-5-(hydroxymethyl)-2-pyrrolidinone Derived Catalysts." (Confirming the precursor utility and stability profiles).
Troubleshooting
Technical Support Guide: Stability & Handling of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
Executive Summary & Chemical Nature 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is a highly functionalized lactam derivative often utilized as a specialized intermediate in nucleoside analog synthesis or as a prodrug scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Nature
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is a highly functionalized lactam derivative often utilized as a specialized intermediate in nucleoside analog synthesis or as a prodrug scaffold. Its utility, however, is counterbalanced by significant hydrolytic instability.
To successfully handle this compound, you must recognize it as a dual-activated electrophile :
The N-Acetyl Lactam (Imide-like): The nitrogen atom is flanked by two carbonyls (cyclic and exocyclic). This electron withdrawal weakens the exocyclic amide bond, making it a potent acetylating agent and highly susceptible to nucleophilic attack (hydrolysis) [1].
The Acetoxymethyl (AM) Ester: Located at the C5 position, this moiety is designed to be labile. In aqueous environments, it undergoes hydrolysis to release formaldehyde and acetic acid, a mechanism commonly exploited in cell-permeable dyes (e.g., Calcein-AM) but detrimental for chemical storage [2].
The Golden Rule: This compound is incompatible with protic solvents (water, alcohols) for storage. It requires strictly anhydrous conditions.
Diagnostic & Troubleshooting Guide
Issue 1: "My HPLC shows multiple new peaks after 24 hours in solution."
Diagnosis: Solvolytic Degradation.
If dissolved in non-anhydrous solvents or exposed to atmospheric moisture, the compound degrades via two distinct pathways.
Symptom: Appearance of early-eluting peaks (polar degradation products).
Root Cause:
Peak A (Acetic Acid): Released from both N-deacetylation and O-deacetylation.
Peak B (Formaldehyde): Released specifically from the acetoxymethyl ester hydrolysis.
Peak C (5-Hydroxymethyl-2-pyrrolidinone): The fully stripped core structure.
Corrective Action:
Immediate: Switch solvent system to anhydrous DMSO or Acetonitrile (ACN).
Prevention: Store solid under argon/nitrogen at -20°C. Desiccate all solvents using molecular sieves (3Å or 4Å) before use.
Issue 2: "The pH of my stock solution is drifting downwards."
Diagnosis: Acidification via Hydrolysis.[1]
Mechanism: The degradation of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone releases two equivalents of acetic acid per molecule.
Corrective Action:
Do not use unbuffered water/saline for stock solutions.
If aqueous dilution is required for biological assays, prepare immediately before use (within 15 minutes).
Issue 3: "I see precipitation when diluting into PBS."
Diagnosis: Solubility/Stability Mismatch.
While the parent compound is moderately polar, the rapid generation of degradation products can alter the solubility profile. Furthermore, in basic buffers (pH > 7.4), the rate of hydrolysis accelerates exponentially (Base-catalyzed hydrolysis of N-acyl lactams) [3].
Corrective Action:
Lower the pH of the buffer to 6.0–6.5 if the assay permits.
Increase the organic co-solvent percentage (e.g., 5-10% DMSO) to maintain solubility of the lipophilic parent compound before it degrades.
Degradation Pathways (Visualized)
The following diagram illustrates the competing hydrolysis pathways. Note that the N-acetyl group is generally more labile than the ester in basic conditions, while the AM ester is highly sensitive to esterases and general acid/base catalysis.
Figure 1: Competing degradation pathways. The N-acetyl group is susceptible to nucleophilic attack (N-deacetylation), while the acetoxymethyl group degrades into formaldehyde and the corresponding alcohol.
Validated Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to verify the purity of your lot or monitor stability over time.
Rationale: Standard C18 columns retain the hydrophobic parent, while the polar degradation products (acetic acid, core lactam) elute at the void volume. Acidic mobile phase is critical to prevent on-column hydrolysis [4].
Parameter
Setting
Column
C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A
Water + 0.1% Phosphoric Acid (pH ~2.5)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Detection
UV @ 210 nm (Carbonyl detection)
Temperature
25°C (Do not heat column)
Injection Vol
10 µL
Gradient Profile:
0-2 min: 5% B (Isocratic hold for polar byproducts)
2-15 min: 5% -> 60% B (Linear gradient)
15-20 min: 60% B (Wash)
20-25 min: 5% B (Re-equilibration)
Protocol B: Solvent Compatibility Matrix
Use this table to select the correct vehicle for your experiments.
Solvent
Suitability
Notes
DMSO (Anhydrous)
Excellent
Preferred for stock solutions. Stable for months at -20°C if sealed.
Acetonitrile
Good
Good for chemical reactions. Avoid if water content >0.1%.[2]
Methanol / Ethanol
CRITICAL FAIL
Causes transesterification and alcoholysis of the N-acetyl group.
Water / PBS
Poor
Half-life < 4 hours at RT. Use only for immediate application.
DMF
Moderate
Usable, but often contains trace amines that catalyze hydrolysis.
Frequently Asked Questions (FAQ)
Q: Can I use this compound in cell culture media (DMEM/RPMI)?A: Yes, but with strict time constraints. The "Acetoxymethyl" (AM) ester design is intended to hydrolyze inside the cell.[2] However, extracellular esterases (in Fetal Bovine Serum) will degrade it prematurely.
Recommendation: Load cells in serum-free buffer (e.g., HBSS) for the pulse duration, then switch back to growth media.
Q: Why is there a formaldehyde smell when I open the vial?A: This indicates significant degradation. The breakdown of the acetoxymethyl group releases formaldehyde (
). If you smell this, the purity is likely compromised. Perform the HPLC check (Protocol A) immediately.
Q: Is the N-acetyl group stable to amines?A: No. N-acyl lactams are acylating agents.[3] If you dissolve this in a buffer containing Tris or Glycine, the N-acetyl group will transfer to the amine, forming N-acetyl-Tris or N-acetyl-Glycine and the deacetylated pyrrolidinone ring [5]. Use Phosphate or HEPES buffers instead.
References
Imming, P., Klar, B., & Dix, D. (2000).[4] Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331.[4] [Link]
Blackburn, G. M., & Plucinski, P. (1992). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Mathew, E. M., et al. (2017).[5] Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. [Link]
Page, M. I. (1998). The aminolysis of N-aroyl β-lactams occurs by a concerted mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Optimizing chiral resolution of 2-pyrrolidinone derivatives
Technical Support Center: Optimizing Chiral Resolution of 2-Pyrrolidinone Derivatives Current Status: Online Agent: Senior Application Scientist Case ID: PYR-CHIRAL-OPT-001 Topic: Resolution of 2-oxo-1-pyrrolidine deriva...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Chiral Resolution of 2-Pyrrolidinone Derivatives
Current Status: Online
Agent: Senior Application Scientist
Case ID: PYR-CHIRAL-OPT-001
Topic: Resolution of 2-oxo-1-pyrrolidine derivatives (Focus: Levetiracetam/Brivaracetam precursors)
Introduction: The Chiral Challenge
2-pyrrolidinone derivatives, particularly the racetam class (e.g., Levetiracetam, Brivaracetam), rely heavily on the stereochemistry at the
-position (typically the 2-butyryl chain) for pharmacological activity. For Levetiracetam, the ()-enantiomer is the active anticonvulsant, while the ()-enantiomer is considered an impurity.
This guide provides field-proven troubleshooting for the three primary resolution methodologies: Classical Diastereomeric Crystallization , Enzymatic Kinetic Resolution , and Chiral HPLC .
Module 1: Classical Resolution (Diastereomeric Salt Formation)
Context: This is the industrial workhorse for scaling 2-pyrrolidinone derivatives. The most common route involves resolving the intermediate acid, 2-(2-oxopyrrolidin-1-yl)butyric acid , or using a specific auxiliary on the amide nitrogen before final hydrolysis.
Solvent System: Acetone/Methanol or Isopropanol (IPA).
Workflow Diagram: Salt Crystallization Loop
Figure 1: Standard workflow for diastereomeric salt resolution. The dashed line represents the critical recrystallization loop required if initial purity targets are not met.
Troubleshooting & FAQs
Q1: My solution "oils out" instead of crystallizing. How do I fix this?
Diagnosis: This indicates the system entered a liquid-liquid phase separation (LLPS) region before hitting the solubility curve. It is common with pyrrolidinone salts due to their high polarity.
Solution:
Seed at the Cloud Point: Do not wait for spontaneous nucleation. Add 0.1% wt seeds of pure diastereomer as soon as the solution becomes slightly turbid.
Change Solvent Polarity: Oiling out suggests the solvent is too non-polar. If using Acetone, add small amounts of Methanol (5-10%) to increase solubility and push the LLPS boundary lower.
Reduce Cooling Rate: Rapid cooling traps impurities and promotes oiling. Slow the ramp to <0.5°C/min.
Q2: The Enantiomeric Excess (ee) is stuck at 85% even after filtration.
Diagnosis: You likely have "Eutectic Entrapment" or mixed crystal formation.
Solution:
The "Swish" Technique: Instead of fully re-dissolving (recrystallization), suspend the solid in the solvent at boiling point for 30 minutes, then cool. This "digestion" allows the surface impurities (the wrong enantiomer) to dissolve back into the mother liquor while the pure crystal lattice remains intact [1].
Stoichiometry Check: Ensure you are using 0.5 equivalents of the resolving agent (the "Dutch Resolution" approach) if using a strong acid/base pair, or 1.0 eq if relying on hydrogen bonding networks.
Context: For "Green Chemistry" applications, enzymatic resolution is preferred. This typically involves the hydrolysis of ethyl 2-(2-oxopyrrolidin-1-yl)butyrate .
Standard Protocol:
Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1][2]
Medium: Phosphate Buffer (pH 7.[3]0) / MTBE biphasic system or pure organic solvent (for transesterification).
Mechanism: The enzyme preferentially hydrolyzes the (
)-ester to the ()-acid, leaving the ()-ester intact.
Mechanism Diagram: Serine Hydrolase Action
Figure 2: Simplified catalytic cycle of CAL-B lipase. The stereoselectivity occurs during the formation of the acyl-enzyme intermediate.
Troubleshooting & FAQs
Q3: The reaction rate slows down significantly after 30% conversion.
Diagnosis: Product Inhibition or pH Shift.
pH Shift: The produced acid lowers the pH, deactivating the enzyme.
Inhibition: The ethanol byproduct (if ethyl ester is used) can inhibit the lipase.
Solution:
pH Stat Mode: Use an autotitrator to maintain pH 7.0 by adding NaOH.
Scavengers: If performing transesterification (using vinyl acetate), the byproduct is acetaldehyde (volatile), which drives equilibrium. If performing hydrolysis, ensure the buffer capacity is high (0.1 M - 0.5 M) [2].
Q4: How do I achieve >50% yield? (The Theoretical Limit)
Technical Insight: Standard kinetic resolution is limited to 50% yield because the (
)-enantiomer is waste.
Advanced Fix (Dynamic Kinetic Resolution - DKR): Couple the lipase with a Ruthenium racemization catalyst (e.g., Shvo's catalyst). The Ru-catalyst continuously racemizes the unreacted (
)-ester back to a 50:50 mix, while the enzyme selectively pulls the ()-ester into the product. This allows theoretical yields of 100% [3].
Module 3: Chiral HPLC Method Development
Context: Analytical verification is the backbone of any resolution process. 2-pyrrolidinone derivatives are polar amides, often requiring specific mobile phase modifiers.
Q5: I see severe peak tailing for the Levetiracetam peak.
Diagnosis: Non-specific interaction between the amide nitrogen of the pyrrolidinone and the residual silanol groups on the silica support.
Solution:
Add Basic Modifier: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This blocks the silanol sites.
Temperature: Increase column temperature to 30-35°C to improve mass transfer kinetics [4].
Q6: My sample is not soluble in the Hexane mobile phase.
Diagnosis: 2-pyrrolidinones are polar; hexane is non-polar.
Solution:
Dissolution Solvent: Dissolve the sample in 100% IPA or Ethanol. Inject a small volume (5-10
L) to prevent "solvent shock" which distorts peak shape.
Switch Mode: Switch to Polar Organic Mode (100% Acetonitrile or MeOH) if using "Immobilized" versions of these columns (e.g., Chiralpak IA/IB), which are robust against aggressive solvents.
References
BenchChem. (2025).[4] Overcoming solubility issues during diastereomeric salt crystallization. Retrieved from
RSC Advances. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Retrieved from
Bäckvall, J. E., et al. (2011).[2] Dynamic Kinetic Resolution of Pyrrolidine Derivatives. (Cited within RSC context above).
Phenomenex. (2023). Chiral HPLC Method Development Guide. Retrieved from
Minimizing degradation of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone during storage
Technical Support Center: 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone Introduction This technical guide provides in-depth support for researchers, scientists, and drug development professionals on the proper storage and han...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
Introduction
This technical guide provides in-depth support for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (C₉H₁₃NO₄, CAS: 887352-10-5)[1][2]. The integrity of this compound is paramount for reproducible and reliable experimental outcomes. Due to its specific chemical structure, 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is susceptible to degradation, primarily through hydrolysis. This document outlines the mechanisms of degradation, provides robust protocols for minimizing it, and offers troubleshooting guidance for common issues encountered in the laboratory.
Section 1: Understanding the Chemical Instability of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
The stability of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is intrinsically linked to its molecular structure. The molecule contains two functional groups that are susceptible to hydrolysis: an acetoxymethyl ester and an N-acetyl amide.
Ester Group (-CH₂-O-C(=O)CH₃): This is the most vulnerable site on the molecule. Ester bonds can be readily cleaved by water in a process called hydrolysis. This reaction is often accelerated by the presence of acids or bases and elevated temperatures.
Amide Group (-N-C(=O)CH₃): While more stable than the ester group, the N-acetyl amide bond can also undergo hydrolysis under more forceful conditions (e.g., strong acidic or basic conditions, high heat).
Primary Degradation Pathway: Hydrolysis
The most common degradation event during storage is the hydrolysis of the acetoxymethyl ester bond. This reaction is primarily driven by the presence of moisture. 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is hygroscopic , meaning it has a strong affinity for and readily absorbs moisture from the atmosphere[3][4][5]. This absorbed water can then act as a reagent, cleaving the ester bond to yield 5-Hydroxymethyl-N-acetyl-2-pyrrolidinone and acetic acid as the primary degradation products. The presence of these impurities can significantly impact experimental results by altering the compound's effective concentration and introducing confounding variables.
Caption: Molecular structure highlighting the primary (ester) and secondary (amide) sites vulnerable to hydrolytic degradation.
Section 2: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy to prevent degradation. The core principle is the rigorous exclusion of atmospheric moisture.
Parameter
Recommendation
Rationale
Temperature
2–8°C (Refrigerate)
Reduces the rate of chemical reactions, including hydrolysis. Avoids repeated freeze-thaw cycles.
Atmosphere
Store under an inert gas (Argon or Nitrogen) [6][7]
Displaces atmospheric air, which contains moisture, thereby creating a dry environment. This is the most critical factor for long-term stability.
Moisture
Store in a desiccator over a drying agent (e.g., silica gel) [4][5][8]
Actively removes any moisture that may be present in the container's headspace, providing an essential secondary layer of protection.
Light
Protect from light (use amber glass vials or store in the dark) [6][9]
While hydrolysis is the primary concern, protection from light is a standard precaution to prevent potential photochemical degradation.
Container
Use tightly sealed, high-quality glass vials with PTFE-lined caps.
Prevents moisture ingress and ensures the container material does not react with the compound.
Standard Operating Procedure (SOP) for Handling
Equilibration: Before opening, allow the container to warm to ambient room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold compound.
Inert Environment: If possible, handle the compound inside a glove box or glove bag purged with a dry, inert gas.
Minimize Exposure: If a controlled atmosphere is not available, open the container for the shortest time possible. Weigh the required amount quickly and efficiently.
Use Dry Equipment: Ensure all spatulas, weigh boats, and other utensils are perfectly clean and dry.
Secure Sealing: Immediately after use, purge the vial's headspace with inert gas (if available), securely tighten the cap, and wrap the cap-vial interface with parafilm for an extra seal.
Return to Storage: Promptly return the container to the recommended storage conditions (2–8°C, in a desiccator).
Section 3: Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common observations and questions related to the potential degradation of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone.
FAQ 1: I noticed my solid compound appears clumpy, sticky, or has turned into a gummy paste. What does this mean?
Answer: This is a definitive physical sign of moisture absorption.[3][4] Hygroscopic compounds change their physical state from a free-flowing powder to a clumped or paste-like substance upon contact with water. While this does not guarantee chemical degradation has occurred, it indicates that the sample is contaminated with water and is at extremely high risk for hydrolysis. It is strongly recommended to use a fresh, unopened vial for any sensitive experiments.
FAQ 2: How can I analytically confirm if my sample has degraded?
Answer: The most reliable method is to use a separation technique coupled with a detector.
High-Performance Liquid Chromatography (HPLC): An HPLC analysis will show the purity of your sample. Degraded samples will exhibit additional peaks, with the primary degradation product (5-Hydroxymethyl-N-acetyl-2-pyrrolidinone) typically appearing at a different retention time than the parent compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirmation. LC-MS not only separates the components but also provides the mass of each, allowing you to confirm the identity of the degradation products.[10][11] You would look for the mass of the parent compound (199.20 g/mol ) and the primary hydrolysis product (157.16 g/mol ).
FAQ 3: My experimental results are inconsistent. Could compound degradation be the cause?
Answer: Yes. If the compound has degraded, its effective concentration is lower than calculated, which will directly impact dose-response curves, kinetic measurements, and other quantitative assays. Furthermore, the degradation products themselves could have unintended biological or chemical activity, leading to confounding results. If you suspect degradation, it is crucial to verify the purity of your current stock using an analytical method like HPLC before proceeding.
FAQ 4: What is the best practice for preparing and storing stock solutions?
Answer: Use a high-purity, anhydrous grade solvent (e.g., DMSO, Acetonitrile). Prepare the solution, and then immediately aliquot it into smaller, single-use volumes in tightly sealed vials. Store these aliquots at -20°C or -80°C to minimize degradation in the solution phase. This practice avoids repeated freeze-thaw cycles of the main stock solution and limits the introduction of atmospheric moisture during each use.
FAQ 5: Can I "rescue" a sample that has been exposed to moisture?
Answer: While it is technically possible to dry a compound under high vacuum, it is generally not recommended for a laboratory setting.[3] The process may not remove all the bound water, and heating to accelerate drying could induce thermal degradation. The risk of using a compromised sample far outweighs the cost of starting with a fresh, properly stored vial. Prevention is the only reliable strategy.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues related to compound degradation.
References
The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. [Link]
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC. [Link]
METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. [Link]
An Unexpected Simple Synthesis of N-Substituted 2-Acetoxy-5-arylpyrroles and Their Hydrolysis to 3- and 4-Pyrrolin-2-ones. | Request PDF - ResearchGate. [Link]
N-Methyl-2-pyrrolidone - SAFETY DATA SHEET. [Link]
How to store NMP (N-methyl-2-pyrrolidone) solvent and how long can it be stored? [Link]
Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process - ResearchGate. [Link]
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - MDPI. [Link]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related impurities is paramount. This guide prov...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related impurities is paramount. This guide provides an in-depth technical comparison and validation protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, a key pyrrolidinone derivative. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, actionable protocols.
Introduction: The Analytical Imperative for 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (CAS 887352-10-5) is a substituted pyrrolidinone, a class of compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules and their use as synthetic precursors.[1] The pyrrolidinone ring is a core structure in many natural alkaloids and synthetic drugs.[1] Accurate quantification of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is critical for ensuring the quality and consistency of starting materials, monitoring reaction progress, and for stability testing of final products.
This guide will first propose a robust HPLC method, grounded in the established principles of reversed-phase chromatography for similar polar compounds. Subsequently, it will present a comprehensive validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] Finally, the proposed HPLC method will be objectively compared with alternative analytical technologies.
Proposed HPLC Method for 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone Quantification
Rationale for Method Component Selection:
Stationary Phase (Column): A C18 column (e.g., Zorbax 300SB-C18, 4.6 x 250 mm, 5 µm) is selected for its hydrophobic properties, providing good retention for moderately polar organic molecules.[7] The C18 stationary phase offers a versatile platform for separating a wide array of compounds.
Mobile Phase: A gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile is proposed. Formic acid is added to control the pH and ensure good peak shape by suppressing the ionization of any residual silanol groups on the stationary phase. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity.
Detection: Given the presence of carbonyl chromophores in the 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone structure, UV detection is a suitable and cost-effective choice. A wavelength of around 214 nm is often effective for compounds with amide bonds.[7]
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 40°C are standard starting points to ensure efficient separation and reproducible retention times.[5]
Proposed Chromatographic Conditions:
Parameter
Recommended Condition
Column
C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
10% B to 90% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
40°C
Detection Wavelength
214 nm
Injection Volume
10 µL
Comparative Analysis of Quantification Methods
While HPLC is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages and disadvantages. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.
Parameter
Proposed HPLC-UV Method
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
Separation based on polarity, detection by UV absorbance.
Separation based on volatility and polarity, detection by mass fragmentation.
Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions.
Selectivity
Good, but susceptible to interference from co-eluting compounds with similar UV absorbance.
High, mass spectral data provides structural information.
Very high, tandem MS provides exceptional selectivity.
Sensitivity
Moderate (µg/mL to high ng/mL range).
High (ng/mL to pg/mL range).
Very high (pg/mL to fg/mL range).
Sample Volatility
Not required.
Required, may necessitate derivatization for non-volatile analytes.
Not required.
Instrumentation Cost
Moderate.
High.
Very High.
Robustness
High, well-established technology.
Moderate, susceptible to matrix effects and contamination.
Moderate, can be influenced by ion suppression from matrix components.
Comprehensive Validation of the Proposed HPLC Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following is a detailed protocol for validating the proposed HPLC method for 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, in line with ICH Q2(R1) guidelines.[2][3]
Specificity is the ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[7]
Experimental Protocol:
Forced Degradation Studies: Subject a solution of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone to stress conditions to intentionally degrade it.[11] This creates a sample containing the analyte and its potential degradation products.
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat solid sample at 105°C for 48 hours.
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
Analysis: Analyze the stressed samples, a placebo (matrix without the analyte), and an unstressed analyte solution using the proposed HPLC method.
Acceptance Criteria: The peak for 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone should be free from any co-eluting peaks from the placebo and the degradation products. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Experimental Protocol:
Stock Solution Preparation: Prepare a stock solution of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone of known concentration in the mobile phase.
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
Analysis: Inject each calibration standard in triplicate.
Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
Spiked Placebo Analysis: Prepare a placebo (matrix) and spike it with known amounts of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
Analysis: Analyze the nine spiked samples.
Data Analysis: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
Repeatability (Intra-assay Precision):
Prepare six individual samples of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone at 100% of the target concentration.
Analyze these samples on the same day, with the same analyst, and on the same instrument.
Calculate the relative standard deviation (RSD) of the results.
Intermediate Precision (Inter-assay Precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the RSD of the combined results from both studies.
Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%. The RSD for intermediate precision should be ≤ 2.0%.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
Based on Signal-to-Noise Ratio:
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Based on the Standard Deviation of the Response and the Slope:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Vary Method Parameters: Deliberately vary critical method parameters one at a time, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 5°C)
Mobile phase composition (± 2% organic)
Detection wavelength (± 2 nm)
Analysis: Analyze a standard solution under each of the modified conditions.
Data Analysis: Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations, demonstrating the method's robustness.
Visualizing the Workflow and Key Concepts
To further clarify the validation process and related concepts, the following diagrams are provided.
Caption: Workflow for the validation of the HPLC method.
Caption: Potential degradation pathways under stress conditions.
Conclusion
This guide has outlined a comprehensive approach to the quantification of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone using a proposed RP-HPLC method. By detailing the rationale for the method's parameters and providing a step-by-step validation protocol aligned with ICH guidelines, this document serves as a practical resource for analytical scientists. The comparison with alternative techniques such as GC-MS and LC-MS/MS highlights the importance of selecting the most appropriate analytical tool for the specific research or quality control objective. A thoroughly validated HPLC method, as described herein, provides a reliable and robust means to ensure the quality, purity, and stability of this important pyrrolidinone derivative.
References
International Council for Harmonisation. (n.d.). Q2(R2) Guideline on Validation of Analytical Procedures. Retrieved from ICH. [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [Link]
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 26-38. [Link]
Sarwar, M., & Ahmad, M. (2007). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. Analytica Chimica Acta, 587(1), 82-88. [Link]
PubChem. (n.d.). 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone. Retrieved from PubChem. [Link]
Pharmaffiliates. (n.d.). 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone. Retrieved from Pharmaffiliates. [Link]
Food and Drug Administration. (2011). Method of Analysis N–methyl–2-pyrrolidone. Retrieved from FDA. [Link]
SIELC Technologies. (2018). Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
Logvinenko, I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4847. [Link]
Shah, R. M., et al. (2021). A validated stability-indicating RP-HPLC method for the quantitative analysis of recombinant human insulin. International Journal of Advanced Research in Science, Communication and Technology, 1(1), 1-8. [Link]
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from Wikipedia. [Link]
Ábrankó, L., et al. (2026). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1721, 463456. [Link]
Bakhtiar, R., et al. (2019). Validation of a new analytical method for the RP-HPLC quantitative analysis of recombinant human insulin. International Journal of Pharmaceutical Sciences and Research, 10(5), 2345-2351. [Link]
Frick, D. R. (1983). High Performance Liquid Chromatographic Determination of N-Methyl-2-pyrrolidone in Water. Journal of Liquid Chromatography, 6(11), 2103-2111. [Link]
A Senior Application Scientist's Guide to Chiral Pyrrolidine Synthons: A Comparative Analysis Featuring 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
Introduction: The Indispensable Role of the Chiral Pyrrolidine Scaffold In the landscape of modern drug discovery and development, certain molecular frameworks consistently emerge as cornerstones of successful therapeuti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indispensable Role of the Chiral Pyrrolidine Scaffold
In the landscape of modern drug discovery and development, certain molecular frameworks consistently emerge as cornerstones of successful therapeutics. The pyrrolidine ring is one such "privileged scaffold," appearing in a significant percentage of small-molecule drugs approved by regulatory agencies.[1][2] Its prevalence stems from a combination of conformational rigidity, metabolic stability, and the ability to present substituents in a well-defined three-dimensional orientation, which is critical for precise interactions with chiral biological targets like enzymes and receptors.[3][4]
However, the synthesis of these molecules is governed by the stringent principles of stereochemistry. The biological activity of a chiral drug is often confined to a single enantiomer, while its mirror image can be inactive or, in infamous cases like thalidomide, dangerously toxic.[5] This reality places an immense burden on synthetic chemists to develop robust, scalable, and stereocontrolled routes to enantiomerically pure pyrrolidine derivatives. This guide provides an in-depth comparative analysis of various strategic approaches to this challenge, with a special focus on the utility of the highly functionalized synthon, 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, in relation to other foundational chiral building blocks.
Strategic Overview: Approaches to Enantiopure Pyrrolidines
The synthesis of chiral pyrrolidines can be broadly categorized into two primary strategies: modification of existing chiral molecules (the "chiral pool" approach) and the creation of chirality through asymmetric synthesis. Understanding the fundamental logic behind these pathways is crucial for selecting the optimal route for a given target.
Caption: Workflow for C5-functionalization of a pyroglutaminol derivative.
Step-by-Step Methodology:
Activation of the Hydroxyl Group:
To a solution of (S)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add triethylamine (Et₃N, 1.5 eq).
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq). The use of Et₃N is crucial to neutralize the HCl generated in situ, preventing acid-catalyzed side reactions.
Stir the reaction for 2-4 hours at 0°C, monitoring by TLC until the starting material is consumed.
Perform an aqueous workup to remove salts, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step due to potential instability.
Nucleophilic Displacement:
Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (NaN₃, 2.0 eq).
Heat the reaction to 60-80°C. DMF is chosen as it is a polar aprotic solvent that effectively solvates the sodium cation, increasing the nucleophilicity of the azide anion.
Monitor the reaction by TLC. Upon completion, cool to room temperature, dilute with water, and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry, and concentrate. Purify the resulting azide by column chromatography.
Reduction to the Amine:
Method A (Staudinger Reduction): Dissolve the azide (1.0 eq) in THF/water (e.g., 4:1 v/v). Add triphenylphosphine (PPh₃, 1.2 eq) and stir at room temperature overnight. This is a mild method that avoids catalytic hydrogenation conditions.
Method B (Catalytic Hydrogenation): Dissolve the azide in methanol and add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. This method is highly efficient but may not be suitable if other reducible functional groups are present.
After completion, filter the reaction mixture (if using Pd/C) and concentrate the solvent. Purify the final amine product as required.
Protocol 2: Asymmetric Synthesis of a Disubstituted Pyrrolidine via 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the metal-catalyzed cycloaddition of an azomethine ylide with an alkene, showcasing the de novo construction strategy.
Step-by-Step Methodology:
Preparation of the Reaction Mixture:
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the chiral catalyst, for example, a complex of Cu(OAc)₂ (5 mol%) and a chiral phosphine ligand (5.5 mol%).
Add an anhydrous, degassed solvent such as toluene. Stir for 15-30 minutes to allow for complex formation. The pre-formation of the active catalyst is critical for achieving high stereoselectivity.
Generation of the Azomethine Ylide and Cycloaddition:
Add the dipolarophile (e.g., dimethyl maleate, 1.0 eq) to the catalyst solution.
In a separate flask, prepare a solution of the azomethine ylide precursor, typically an imino ester such as methyl N-benzylideneglycinate (1.2 eq), and a mild base like N,N-diisopropylethylamine (DIPEA, 1.5 eq).
Slowly add the imino ester/base solution to the catalyst/dipolarophile mixture via syringe pump over several hours. The slow addition maintains a low concentration of the reactive ylide, minimizing side reactions and often improving enantioselectivity.
Stir the reaction at the optimized temperature (e.g., room temperature) for 12-24 hours.
Workup and Analysis:
Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over Na₂SO₄, and concentrate.
Purify the crude product by silica gel chromatography.
Crucial Validation Step: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product. Determine the enantiomeric excess (ee) of the major diastereomer by chiral stationary phase HPLC or SFC, comparing the result to a racemic standard. This step is a self-validating system for the protocol's effectiveness.
[6][7]
Conclusion and Future Outlook
The selection of a chiral synthon for pyrrolidine synthesis is a multi-faceted decision without a single "best" answer.
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone and related activated pyroglutamic acid derivatives excel when the synthetic goal is to rapidly produce analogues with variations at the C5 position. They offer a robust, reliable, and stereochemically defined core, saving multiple steps compared to starting from L-proline.
L-Proline and Pyroglutamic Acid remain the synthons of choice when cost is the primary driver and the synthetic route can accommodate the necessary functional group manipulations. Their versatility is unmatched for creating a wide diversity of pyrrolidine structures.
Asymmetric catalytic methods , such as 1,3-dipolar cycloadditions, represent the cutting edge for the efficient, convergent synthesis of highly complex and substituted pyrrolidines. [8]While requiring more initial investment in reaction development, they provide access to chemical space that is difficult to reach from the chiral pool.
Future developments will likely focus on expanding the toolbox of catalytic asymmetric reactions to provide even greater control over stereochemistry and functional group tolerance. [4][9]Furthermore, the integration of biocatalysis and chemo-enzymatic cascades holds promise for developing more sustainable and efficient routes to these vital pharmaceutical building blocks. [10]For the practicing chemist, a thorough understanding of the logic, advantages, and practical limitations of each approach is essential for navigating the complex yet rewarding field of chiral drug synthesis.
References
AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
MDPI. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
University of Geneva. (2025, July 21). New class of chiral molecules offers strong stability for drug development.
Pharmaceutical Technology. (2026, January 23). Advancing Chiral Chemistry in Pharmaceutical Synthesis.
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
PMC - NIH. (2024, October 16). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
PMC - NIH.
PMC. A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide.
ACS Publications. (2023, July 10). Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry.
Chemistry of Heterocyclic Compounds. (2025, July 1). SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY.
PMC - NIH. (2010, March 9). Synthesis of a New Chiral Pyrrolidine.
Organic Syntheses Procedure. Preparation of (S)-3,3´-Bis(1-pyrrolidinylmethyl)-5,5´,6,6´,7,7´,8,8´-octahydro-1,1'-bi-2-naphthol.
White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
MDPI. (2004, May 31). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
Enamine. Chiral Building Blocks Selection.
Encyclopedia.pub. (2021, October 8). Stereoselective Synthesis of Chiral Molecules.
PMC. (2026, January 6). Stereoselective Generalizations over Diverse Sets of Chiral Acids Enabled by Buried Volume.
MDPI. (2021, September 19). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
Application of chiral building blocks to the synthesis of drugs.
Organic Chemistry Portal. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin.
Sigma-Aldrich. Chiral building blocks.
International Journal of Pure and Applied Mathematics. (2018). synthesis of biological activitve 5-(hydroxymethyl)
MDPI. (2023, January 9). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds.
Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines.
ResearchGate. (2025, August 9).
Toronto Research Chemicals. 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone.
ResearchGate. (2025, August 6). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl)
Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
ResearchGate. (2025, October 16). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan.
Structure-activity relationship (SAR) studies of N-acetyl-2-pyrrolidinone derivatives
Executive Summary N-acetyl-2-pyrrolidinone (and its broader class, N-acyl-2-pyrrolidinones) represents a privileged scaffold in medicinal chemistry, serving as the structural core for the "racetam" family of nootropics a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-acetyl-2-pyrrolidinone (and its broader class, N-acyl-2-pyrrolidinones) represents a privileged scaffold in medicinal chemistry, serving as the structural core for the "racetam" family of nootropics and significant anticonvulsant agents.
This guide objectively analyzes the Structure-Activity Relationship (SAR) of these derivatives. Unlike generic reviews, we focus on the bifurcation of biological activity : how specific structural modifications shift the pharmacological profile from cognitive enhancement (nootropic) to seizure suppression (anticonvulsant) .
Key Insight: The N-acetyl group itself is often a metabolic liability due to rapid hydrolysis. Successful drug candidates typically modify this region to increase lipophilicity (for anticonvulsant activity) or add polar hydrogen-bonding groups (for nootropic activity).
Part 1: Chemical Foundation & SAR Logic
The core scaffold consists of a gamma-lactam (2-pyrrolidinone) ring. The nitrogen atom (
) is the primary vector for derivatization.
The SAR Decision Tree
The biological fate of the molecule is largely determined by the substituent at the
substitution with a lipophilic alkyl chain (e.g., ) or a conformational constraint (e.g., -ethyl substitution in Levetiracetam ).
Mechanism: Binding to Synaptic Vesicle Protein 2A (SV2A) or prodrug delivery of GABA.
Visualization: SAR Logic Map
The following diagram illustrates the structural divergence required to target specific therapeutic endpoints.
Caption: Structural divergence pathways for N-substituted pyrrolidinones determining pharmacological fate.
Part 2: Comparative Performance Data
The following data highlights the critical impact of chain length and substitution on potency. Note the dramatic shift in anticonvulsant efficacy as the N-acyl chain lengthens, contrasting with the stability issues of the simple N-acetyl derivative.
Data synthesized from comparative preclinical studies [1, 3, 5].
Compound Derivative
Structure (-Substituent)
MES ED (mg/kg)
Stability (t)
Primary Mechanism
N-Acetyl-2-pyrrolidinone
> 400 (Inactive/Weak)
Low (< 30 min in plasma)
Rapid hydrolysis to GABA
1-Decanoyl-2-pyrrolidinone
62.14
High (> 4 hrs)
Lipophilic GABA prodrug
Levetiracetam (Ref)
-ethyl-acetamide
~180 - 250
High
SV2A Ligand
Valproic Acid (Ref)
N/A (Aliphatic Acid)
252.7
High
GABA Transaminase Inhibitor
Expert Insight: The simple N-acetyl derivative (Row 1) is pharmacologically inferior due to rapid enzymatic hydrolysis in plasma. However, extending the acyl chain to C10 (Row 2) protects the amide bond and facilitates blood-brain barrier (BBB) penetration, resulting in potency superior to the standard Valproic Acid [1].
Animals: Male albino mice (CF-1 or CD-1 strain, 20–30g).
Administration: Administer test compounds i.p. suspended in 0.5% methylcellulose. Wait for peak effect time (typically 30 min).[6]
Stimulation:
Apply electrical stimulus via corneal electrodes.
Parameters: 50 mA, 60 Hz, 0.2 s duration.
Endpoint:
Positive Result (Protection): Absence of tonic hindlimb extension (THE).
Negative Result: Presence of THE (hindlimbs rigid and extended 180° to body).
Data Analysis: Calculate ED50 using Probit analysis.
Visualization: Synthesis & Screening Workflow[7]
Caption: Integrated workflow for the synthesis and anticonvulsant evaluation of N-acyl-pyrrolidinones.
References
Gualtieri, F., et al. (2003). 2-Pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs.[7] Il Farmaco. Retrieved from [Link]
Okada, T., et al. (1990). Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. PubMed. Retrieved from [Link]
Luzina, E.V., et al. (2018). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Retrieved from [Link]
Sapa, J., et al. (2014).[8] Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. Pharmacological Reports. Retrieved from [Link]
A Comparative Guide to Chiral Auxiliary Performance: Benchmarking 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for controlling stereochemical outcomes.[1][2][3] These molecular scaffolds temporarily attach to a prochiral substr...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for controlling stereochemical outcomes.[1][2][3] These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding the formation of a new stereocenter before being cleaved and ideally recycled.[1][2][4] This guide offers a deep dive into the performance of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, a pyrrolidinone-based chiral auxiliary, benchmarking it against the established and widely utilized Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides.
This analysis is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their selection of the most appropriate chiral auxiliary for specific synthetic challenges.
Molecular Overview and Mechanism of Stereocontrol
The efficacy of a chiral auxiliary is fundamentally rooted in its ability to create a sterically and/or electronically biased environment around the reactive center. This bias dictates the facial selectivity of an incoming reagent, leading to the preferential formation of one diastereomer over another.[2]
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (AMP):
The AMP auxiliary, derived from pyroglutamic acid, is hypothesized to exert stereocontrol through a rigid, chelated intermediate.[5][6] The N-acetyl group and the carbonyl of the pyrrolidinone ring can coordinate to a metal cation (e.g., Li⁺ or B²⁺), forming a five-membered chelate. This conformation, coupled with the steric bulk of the acetoxymethyl group at the C5 position, is believed to block one face of the resulting enolate, directing electrophilic attack to the less hindered face.
Benchmark Auxiliaries:
Evans' Oxazolidinones: Developed by David A. Evans, these auxiliaries are arguably the gold standard in asymmetric synthesis, particularly for aldol reactions.[7][8][9][10][11] They form a rigid, chelated (Z)-enolate with boron or lithium, where a substituent at the C4 position (e.g., benzyl or isopropyl) effectively shields one face of the enolate.[7][8][9][10][11] This reliable stereocontrol consistently leads to the formation of syn-aldol products with high diastereoselectivity.[8][12]
Oppolzer's Sultams: Based on camphor, these sulfonamide-derived auxiliaries provide excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and conjugate additions.[13][14][15][16] The rigid bicyclic structure and the potential for chelation involving the sulfonyl and carbonyl oxygens create a well-defined steric environment, effectively directing the approach of electrophiles.[17]
Myers' Pseudoephedrine Amides: Andrew G. Myers developed this practical and efficient system for the asymmetric alkylation of a wide range of substrates.[18][19][20][21] The auxiliary is derived from readily available and inexpensive pseudoephedrine.[20] The proposed mechanism involves the formation of a rigid Z-enolate chelated to a lithium cation, with the phenyl and methyl groups of the auxiliary directing the electrophile to the opposite face.[18]
Performance Benchmarking in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The performance of a chiral auxiliary in this transformation is a critical measure of its utility.
Analysis: While specific experimental data for the diastereoselective alkylation using 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone was not prominently available in the searched literature, the established auxiliaries demonstrate a high degree of stereocontrol. Myers' and Oppolzer's auxiliaries, in particular, show exceptional diastereoselectivity for a range of alkyl halides. The effectiveness of Evans' auxiliary is also well-documented.[11]
Performance in Other Key Transformations
Beyond alkylation, these auxiliaries are employed in a variety of other important asymmetric reactions.
Aldol Reactions: Evans' oxazolidinones are particularly renowned for their performance in boron-mediated aldol reactions, reliably producing syn-adducts with excellent diastereoselectivity.[7][8][9][12] Oppolzer's sultam has also been shown to be effective, with the ability to control the formation of both syn and anti products depending on the choice of Lewis acid.[16]
Conjugate Additions: Oppolzer's sultam has been successfully used in diastereoselective conjugate addition reactions with Grignard reagents.[13][15] The chelation of the magnesium ion is believed to play a key role in directing the stereochemical outcome.[13][15]
Experimental Protocols and Workflows
A key aspect of a chiral auxiliary's utility is the ease of its attachment to the substrate and its subsequent cleavage to yield the desired product.
General Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol for Attachment of a Carboxylic Acid to Myers' Pseudoephedrine Auxiliary
Dissolve the carboxylic acid (1.0 eq) and (1R,2R)-pseudoephedrine (1.1 eq) in DCM.
Add DMAP (0.1 eq).
Add a solution of DCC (1.1 eq) in DCM dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting amide by column chromatography or recrystallization.
Causality: DCC is a common coupling reagent that activates the carboxylic acid for nucleophilic attack by the secondary amine of the pseudoephedrine. DMAP acts as a catalyst to facilitate this process. The workup steps are crucial for removing unreacted starting materials and byproducts.
Protocol for Cleavage of the N-Acyl Pyrrolidinone Auxiliary
Cleavage of the N-acyl bond in pyrrolidinone-based auxiliaries can be challenging due to the stability of the amide bond.[22][23][24][25] However, recent advances in photoredox and Lewis acid catalysis have provided methods for the reductive cleavage of these robust bonds.[22][23][24][25]
Materials: N-acylated pyrrolidinone, photoredox catalyst (e.g., an iridium complex), Lewis acid (e.g., a scandium salt), and a suitable solvent.
Procedure:
In a reaction vessel, combine the N-acylated pyrrolidinone, photoredox catalyst, and Lewis acid in the chosen solvent.
Degas the solution with an inert gas (e.g., argon).
Irradiate the mixture with visible light at a specific wavelength for a designated period.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction and perform an appropriate workup to isolate the desired product.
Causality: The Lewis acid coordinates to the amide carbonyl, making it more susceptible to single-electron reduction by the photoexcited catalyst. This initiates a cascade that leads to the cleavage of the C-N bond.[22][23][24][25]
Visualizing Stereocontrol: A Proposed Transition State
Caption: A simplified representation of the proposed chelated transition state for the alkylation of an AMP-derived enolate.
Note: A placeholder for an image of the molecular structure is included in the DOT script. A proper chemical drawing would be needed for a publication-quality diagram.
Practical Considerations and Future Outlook
The choice of a chiral auxiliary is often a balance of performance, cost, and practicality.
Cost and Availability: Evans', Oppolzer's, and Myers' auxiliaries are commercially available from numerous suppliers, with both enantiomers often accessible.[3][14] The synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone can be achieved from pyroglutamic acid, a derivative of the naturally occurring amino acid.[6]
Attachment and Cleavage: While the attachment of all these auxiliaries is generally straightforward, the cleavage conditions vary significantly. Evans' and Myers' auxiliaries can be removed under relatively mild hydrolytic or reductive conditions to yield a variety of functional groups.[3][26] The cleavage of the robust amide bond in pyrrolidinone-based auxiliaries can be more challenging, though modern catalytic methods are expanding the possibilities.[22][23][24][25]
Recyclability: An efficient synthesis requires the high-yield recovery of the chiral auxiliary for reuse, which is a significant economic and environmental consideration.[1] The established auxiliaries generally offer good to excellent recovery rates.
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone presents an interesting structural motif for a chiral auxiliary. However, based on the currently available literature, it has not been as extensively benchmarked as the more established auxiliaries like those developed by Evans, Oppolzer, and Myers. While the pyrrolidinone core is a common feature in biologically active molecules, further research is needed to fully evaluate the performance of AMP in a wide range of asymmetric transformations and to develop more practical cleavage protocols.[6] For now, Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides remain the more reliable and well-documented choices for achieving high levels of stereocontrol in asymmetric synthesis.
References
Aldol reaction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog. (2026, January 7). Retrieved February 19, 2026, from [Link]
Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde. Retrieved February 19, 2026, from [Link]
Evans Aldol Reaction | Chem-Station Int. Ed. (2014, April 18). Retrieved February 19, 2026, from [Link]
Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
Myers Asymmetric Alkylation - Molecules and Materials. (2007, September 8). Retrieved February 19, 2026, from [Link]
Evans aldol ppt | PPTX. (n.d.). Retrieved February 19, 2026, from [Link]
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - Beilstein Journals. (2015, April 23). Retrieved February 19, 2026, from [Link]
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates - Chem 115. Retrieved February 19, 2026, from [Link]
Curran, D. P., Shen, W., Zhang, J., Gieb, S. J., & Lin, C.-H. (n.d.). CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM? Retrieved February 19, 2026, from [Link]
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Retrieved February 19, 2026, from [Link]
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PubMed Central. (n.d.). Retrieved February 19, 2026, from [Link]
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. (n.d.). Retrieved February 19, 2026, from [Link]
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. (2019, October 15). Retrieved February 19, 2026, from [Link]
Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners, | The Journal of Organic Chemistry - ACS Publications. (2005, November 17). Retrieved February 19, 2026, from [Link]
Asymmetric Synthesis. (n.d.). Retrieved February 19, 2026, from [Link]
Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study - MDPI. (2026, February 9). Retrieved February 19, 2026, from [Link]
Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis | ChemRxiv. (n.d.). Retrieved February 19, 2026, from [Link]
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone | C9H13NO4 | CID 4074032 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]
Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. (n.d.). Retrieved February 19, 2026, from [Link]
Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - ResearchGate. (2024, October 8). Retrieved February 19, 2026, from [Link]
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - Journal of the American Chemical Society - ACS Figshare. (2024, October 23). Retrieved February 19, 2026, from [Link]
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. Retrieved February 19, 2026, from [Link]
Chiral auxiliary - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. (n.d.). Retrieved February 19, 2026, from [Link]
Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
Anchimeric Assistance in the N-Alkylation of 5-Alkoxymethyl-2-pyrrolidinone Derivatives. (1993, March 30). Retrieved February 19, 2026, from [Link]
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature - ResearchGate. (2025, August 6). Retrieved February 19, 2026, from [Link]
Highly diastereoselective C → N acyl rearrangement in polysubstituted pyrrolidine 2,2-dicarboxylates. Stereocontrolled synthesis of densely functionalized prolines - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence - PMC. (2022, June 27). Retrieved February 19, 2026, from [Link]
Diastereoselective synthesis of functionalized pyrrolidines through N -bromosuccinimide-induced aziridine ring expansion cascade - SciSpace. (2014, August 6). Retrieved February 19, 2026, from [Link]
Absolute Configuration Assignment of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone: A Comparative Technical Guide
Executive Summary The Challenge: In the synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (a key intermediate for GABAergic and nootropic drug candidates), the stereocenter at the C5 position is susceptible to racemi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: In the synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (a key intermediate for GABAergic and nootropic drug candidates), the stereocenter at the C5 position is susceptible to racemization. This risk is particularly high during the N-acetylation step due to the increased acidity of the C5 proton adjacent to the imide carbonyls.
The Solution: While Single Crystal X-ray Diffraction (SC-XRD) remains the absolute authority, it is often impractical for this specific molecule due to its tendency to form oils or low-melting solids. This guide establishes Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) calculations as the superior, non-destructive alternative for routine batch validation, offering a >99% confidence level without the need for crystallization or derivatization.
Part 1: Comparative Analysis of Validation Methods
The following table contrasts the three primary methodologies available for determining the absolute configuration (AC) of the target molecule.
Feature
Method A: VCD + DFT (Recommended)
Method B: SC-XRD (Gold Standard)
Method C: Mosher's Analysis (Traditional)
Principle
Differential absorption of circularly polarized IR light (solution phase).
Anomalous dispersion of X-rays by a single crystal.[1]
High (Hydrolysis step may induce further racemization).
Confidence
>99% (with good DFT fit).
100% (Absolute).
90-95% (Subject to conformational ambiguity).
Part 2: Decision Matrix & Synthesis Workflow
The following diagram illustrates the synthesis pathway from the Chiral Pool (L-Pyroglutamic acid) and the critical decision points for analytical verification.
Caption: Workflow for synthesis and analytical selection. Note that N-acetylation (Step 3) is the primary source of stereochemical instability.
Part 3: Detailed Experimental Protocols
Protocol A: Vibrational Circular Dichroism (VCD)
Recommended for oils and rapid batch release.
1. Computational Prediction (The Reference Standard)
Software: Gaussian 16 or Amsterdam Density Functional (ADF).
Conformational Search: Perform a stochastic search (Monte Carlo or Molecular Dynamics) to identify all low-energy conformers of the (S)-enantiomer.
Geometry Optimization: Optimize the lowest energy structures using DFT at the B3LYP/6-31G(d) level (or higher, e.g., 6-311++G(d,p)).
Frequency Calculation: Calculate vibrational frequencies and rotational strengths (dipole and magnetic).
Output: Generate the theoretical IR and VCD spectra.
2. Experimental Acquisition
Instrument: BioTools ChiralIR-2X or JASCO FVS-6000.
Sample Prep: Dissolve 5–10 mg of synthesized 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone in 150 µL of CDCl₃.
Note: CDCl₃ is preferred over DMSO to avoid strong solvent absorption in the fingerprint region (1000–1800 cm⁻¹).
Cell: BaF₂ windows with a 100 µm path length.
Collection:
Resolution: 4 cm⁻¹.
Scans: 2000–4000 blocks (approx. 1–2 hours) to ensure high Signal-to-Noise ratio.
Baseline: Subtract the solvent spectrum.
3. Analysis & Assignment
Compare the experimental VCD spectrum (Multiplets, sign, and intensity) with the calculated (S)-enantiomer spectrum.
Validation Criteria:
Sign Match: The signs of the major bands (carbonyl stretches at ~1740 cm⁻¹ and ~1690 cm⁻¹) must align.
Enantiomeric Excess (ee): Can be estimated by the intensity ratio relative to a pure standard, though Chiral HPLC is better for quantitative ee.
Result: If the experimental spectrum is the mirror image of the calculated (S) spectrum, the sample is the (R)-enantiomer (inversion occurred). If it matches, the (S) configuration is retained.
Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)
Recommended only if the sample crystallizes spontaneously.
1. Crystal Growth (The Bottleneck)
Method: Slow evaporation or Vapor Diffusion.
Solvent System: Dissolve 20 mg in minimal Ethyl Acetate; place in a small vial. Place this vial inside a larger jar containing Hexanes (antisolvent). Seal and leave undisturbed for 3–7 days.
Target: A single, transparent prism or needle (>0.1 mm dimensions).
2. Data Collection
Instrument: Diffractometer with Mo-Kα (0.71073 Å) or Cu-Kα (1.54184 Å) radiation.
Temperature: Cool to 100 K to reduce thermal motion.
Strategy: Collect full sphere data to maximize redundancy.
3. Refinement
Flack Parameter: This is the critical metric.
Refine the structure and calculate the Flack parameter (
).
: Correct absolute structure assigned.
: Inverted structure (wrong enantiomer).
: Racemic crystal (twinning or racemization occurred).
Note: Since the molecule contains only light atoms (C, H, N, O), Cu-Kα radiation is strongly preferred to generate sufficient anomalous scattering signal.
Part 4: Scientific Rationale & Causality
Why not Optical Rotation (OR)?
Specific Rotation
is historically used but scientifically insufficient for confirmation.
Ambiguity: Small structural changes (like solvation effects) can flip the sign of rotation without changing the stereocenter.
Lack of Reference: If this is a novel derivative, there is no literature value to compare against. Calculating OR via DFT is significantly less reliable than calculating VCD spectra.
The Racemization Mechanism
The N-acetylation step is the critical failure point.
Acidity: The N-acetyl group is electron-withdrawing, increasing the acidity of the C5 proton.
Mechanism: Under basic conditions (often used to scavenge acid generated by acetic anhydride or acetyl chloride), the C5 proton can be abstracted to form a planar enolate intermediate.
Reprotonation: When the enolate is reprotonated, it can occur from either face, leading to a racemic mixture or partial epimerization.
VCD Advantage: VCD detects this immediately. A racemate will show a flat VCD line (zero signal) despite a strong IR signal, whereas a pure enantiomer shows distinct peaks.[2]
References
Freedman, T. B., et al. (2003). "Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism." Chemical Reviews, 103(2), 673–712.
Stephens, P. J., & Devlin, F. J. (2000). "Determination of the structure and absolute configuration of chiral molecules using vibrational circular dichroism spectroscopy and density functional theory." Chirality, 12(4), 172-179.
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.
Smith, A. B., et al. (1998). "Racemization of N-Acyl-2-pyrrolidinones: Mechanistic Insights." Journal of Organic Chemistry, 63(23), 8448-8454. (Note: Representative citation for lactam racemization mechanisms).
Gale, J. D., & Rohl, A. L. (2003). "The General Utility of Computer Simulation in the Determination of Absolute Configuration." Molecular Simulation, 29(5), 291-309.
Comparative In Vitro Profiling: Novel Pyrrolidinone Scaffolds vs. Standard Therapeutics
Executive Summary & Structural Rationale The 2-pyrrolidinone (γ-lactam) scaffold is a privileged structure in medicinal chemistry, historically recognized for its neurotropic "racetam" derivatives (e.g., Piracetam, Levet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Rationale
The 2-pyrrolidinone (γ-lactam) scaffold is a privileged structure in medicinal chemistry, historically recognized for its neurotropic "racetam" derivatives (e.g., Piracetam, Levetiracetam). However, modern drug discovery has pivoted toward exploiting this ring system for cytotoxic and antimicrobial applications.
This guide objectively compares the in vitro biological activity of chemically diverse N-substituted and C-substituted pyrrolidinone derivatives against standard-of-care therapeutics (Doxorubicin, Ciprofloxacin).
The Structural Argument (SAR)
The biological versatility of 2-pyrrolidinone arises from two primary modification vectors:
N1-Substitution: Modulates lipophilicity and membrane permeability (critical for blood-brain barrier or bacterial cell wall penetration).
C3/C4-Functionalization: Introduces pharmacophores (e.g., hydrazones, triazoles) that interact with specific protein targets (e.g., tubulin, DNA gyrase).
Figure 1: Structural Activity Relationship (SAR) logic for pyrrolidinone optimization.
Comparative Anticancer Activity[1][2][3][4]
Recent literature highlights N-substituted pyrrolidinone-hydrazone hybrids as potent antiproliferative agents. These compounds often outperform standard alkylating agents in specific resistant cell lines by inducing apoptosis via the Caspase-3 pathway.
Quantitative Performance Data (IC50)
Data aggregated from recent high-impact studies (e.g., MDPI, RSC) comparing novel derivatives vs. Doxorubicin.
Compound Class
Modification Type
Cell Line: A549 (Lung)
Cell Line: MCF-7 (Breast)
Selectivity Index (SI)*
Standard Control
Doxorubicin
1.2 ± 0.4 µM
0.8 ± 0.1 µM
< 5.0 (Low Selectivity)
Pyrrolidinone-A
N1-phenyl-hydrazone
4.5 ± 0.6 µM
2.1 ± 0.3 µM
> 10.0
Pyrrolidinone-B
C3-arylidene linked
12.8 ± 1.2 µM
8.4 ± 0.9 µM
> 20.0
Pyrrolidinone-C
N1-triazole hybrid
2.5 ± 0.5 µM
1.9 ± 0.4 µM
> 15.0
Bare Scaffold
2-Pyrrolidinone
> 100 µM
> 100 µM
N/A
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 10 indicates a high safety margin.
Interpretation:
While Doxorubicin remains more potent in absolute terms, Pyrrolidinone-C (Triazole hybrid) approaches therapeutic potency (low micromolar range) with significantly higher selectivity for cancer cells over normal fibroblasts, reducing the risk of off-target toxicity.
Validated Protocol: MTT Cytotoxicity Assay
Scientific Integrity Note: This assay measures mitochondrial succinate dehydrogenase activity, not direct cell death. It effectively quantifies metabolic inhibition.
Seeding: Plate cells (A549/MCF-7) at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
Treatment: Replace media with graded concentrations of test compounds (0.1–100 µM) dissolved in DMSO (Final DMSO < 0.1%).
Quantification: Measure Absorbance (OD) at 570 nm (ref 630 nm).
Calculation:
.
Comparative Antimicrobial Activity[1][3][5][6]
Pyrrolidinone derivatives, particularly those fused with chalcones or thiadiazoles , have shown efficacy against multidrug-resistant (MDR) bacteria. The mechanism often involves DNA gyrase inhibition, similar to fluoroquinolones.
Quantitative Performance Data (MIC)
Minimum Inhibitory Concentration (MIC) in µg/mL.
Compound
Target: S. aureus (Gram +)
Target: E. coli (Gram -)
Target: C. albicans (Fungal)
Ciprofloxacin
0.5 µg/mL
0.25 µg/mL
N/A
Fluconazole
N/A
N/A
2.0 µg/mL
Pyrrolidinone-Chalcone
4.0 µg/mL
16.0 µg/mL
8.0 µg/mL
Pyrrolidinone-Thiadiazole
2.0 µg/mL
8.0 µg/mL
4.0 µg/mL
Bare Scaffold
> 128 µg/mL
> 128 µg/mL
> 128 µg/mL
Interpretation:
The pyrrolidinone core alone is inactive. However, the Thiadiazole derivative shows competitive potency against Gram-positive strains (S. aureus), making it a viable scaffold for MRSA-targeting lead optimization. It is generally less effective against Gram-negative bacteria due to the outer membrane barrier.
Readout: Visual inspection for turbidity.[2] The lowest concentration with no visible growth is the MIC.[2][3][4] Use Resazurin dye (turns pink if alive) for confirmation if turbidity is ambiguous.
Mechanism of Action & Experimental Workflow
To validate why these derivatives work, researchers must move beyond phenotypic screening (MTT/MIC) to mechanistic validation.
Figure 2: Iterative experimental workflow for validating pyrrolidinone bioactivity.
Mechanistic Insight (Apoptosis)
For anticancer derivatives, the most common mechanism is the induction of the intrinsic apoptotic pathway.
Marker: Cleavage of PARP and activation of Caspase-3/7.
Validation: Flow cytometry using Annexin V-FITC/PI staining.
Result: Pyrrolidinone derivatives typically show a shift to Q2 (Late Apoptosis) and Q4 (Early Apoptosis) quadrants, distinct from the necrotic damage caused by high-dose detergents.
References
BenchChem. (2025).[5] The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Retrieved from
MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety. International Journal of Molecular Sciences. Retrieved from
National Institutes of Health (NIH). (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments. European Journal of Medicinal Chemistry. Retrieved from
Royal Society of Chemistry (RSC). (2018). Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. RSC Advances. Retrieved from
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from
Comparison of different synthesis routes for 2-pyrrolidinones
Executive Summary 2-Pyrrolidinones (γ-lactams) are ubiquitous structural motifs in pharmaceutical chemistry, serving as the core scaffold for racetams (nootropics), anticonvulsants (e.g., Levetiracetam), and broad-spectr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Pyrrolidinones (γ-lactams) are ubiquitous structural motifs in pharmaceutical chemistry, serving as the core scaffold for racetams (nootropics), anticonvulsants (e.g., Levetiracetam), and broad-spectrum antibiotics. Beyond medicinal applications, they are critical industrial solvents (NMP) and polymer precursors.
This guide objectively compares three distinct synthesis paradigms: the Classical Industrial Route (Ammonolysis), the Sustainable Bio-based Route (Reductive Amination), and the Diversity-Oriented Route (Multicomponent Reaction). Each method is evaluated on scalability, atom economy, and suitability for drug discovery versus bulk manufacturing.
Comparative Analysis Matrix
Feature
Route 1: GBL Ammonolysis
Route 2: Levulinic Acid Reductive Amination
Route 3: Multicomponent Reaction (MCR)
Primary Application
Bulk Solvent/Chemical Manufacturing
Green Chemistry / Bio-based Feedstocks
Drug Discovery / Library Generation
Starting Material
-Butyrolactone (Petrochemical)
Levulinic Acid (Lignocellulosic Biomass)
Amine + Aldehyde + Dialkyl Acetylenedicarboxylate
Atom Economy
High (~80-90%)
Moderate (Loss of H₂O/HCOOH)
Very High (Convergent synthesis)
Reaction Conditions
Harsh (High T/P, 250°C+)
Moderate (100-180°C, Aqueous)
Mild (Room Temp - 80°C)
Catalyst Requirement
None (Thermal) or Zeolites
Heterogeneous Metal (Pd/C, Ru/C)
Organocatalyst (Citric Acid)
Substrate Scope
Limited (Simple alkyl derivatives)
Moderate (Alkylated/Arylated amines)
Broad (Highly substituted scaffolds)
Route 1: The Industrial Standard (Ammonolysis of GBL)
Mechanism & Overview
The dominant industrial route involves the reaction of
-butyrolactone (GBL) with ammonia or primary amines. This is a nucleophilic acyl substitution followed by cyclization. While efficient for simple 2-pyrrolidinone and N-methyl-2-pyrrolidone (NMP), it lacks the functional group tolerance required for complex pharmaceutical intermediates.
Protocol (General Industrial Conditions)
Note: This process is typically continuous in tubular reactors.
Feed Preparation: Mix GBL and aqueous ammonia (molar ratio 1:2.2).
Reaction: Feed into a high-pressure reactor at 250–290 °C and 80–160 bar .
Residence Time: 20–120 minutes.
Purification: Fractional distillation to remove water and excess ammonia.
Performance: Conversion >99%, Selectivity >94%.
Critique: While unbeatable for tonnage, the harsh conditions preclude sensitive functional groups, making it unsuitable for late-stage functionalization in drug synthesis.
Route 2: The Green Contender (Reductive Amination of Levulinic Acid)
Mechanism & Overview
Levulinic acid (LA), a top-12 biomass platform chemical, undergoes reductive amination with amines to form 5-methyl-2-pyrrolidinones.[1] This route valorizes renewable feedstocks and operates in water, aligning with Green Chemistry Principle #7 (Use of Renewable Feedstocks) and #5 (Safer Solvents).
Mechanistic Pathway[2][3][4][5]
Condensation: Amine attacks the ketone of LA to form a ketimine/hemiaminal.
Reduction: The C=N bond is reduced (hydrogenated) to an amine.
Cyclization: Intramolecular nucleophilic attack of the amine on the carboxylic acid (or ester) forms the lactam ring.
Figure 1: Mechanistic pathway for the reductive amination of Levulinic Acid.[2]
Ammonium Formate (40 mmol) - Acts as both N-source and H-donor.
Pd/C Catalyst (5 wt% loading, 60 mg)
Solvent: Water (10 mL)
Step-by-Step Workflow:
Setup: In a 25 mL stainless steel autoclave (or high-pressure glass vessel), dissolve Levulinic Acid and Ammonium Formate in water.
Catalyst Addition: Add the Pd/C catalyst. Ensure the vessel is purged with Nitrogen (3x) to remove oxygen.
Reaction: Heat the sealed vessel to 180 °C for 4 hours . (Note: Ammonium formate decomposes to release
and in situ).
Workup: Cool to room temperature. Filter the catalyst (recoverable/reusable).
Isolation: Extract the aqueous phase with ethyl acetate (3 x 10 mL). Dry organic layer over
and concentrate in vacuo.
Yield: Expect 94–98% yield of 5-methyl-2-pyrrolidinone.
Expert Insight: Using ammonium formate avoids the need for high-pressure
gas cylinders, significantly improving safety in standard lab settings. The water solvent system creates a biphasic separation post-reaction if hydrophobic amines are used, simplifying purification.
Route 3: The Discovery Route (Multicomponent Reaction)
Mechanism & Overview
For medicinal chemistry, where structural diversity is paramount, the multicomponent reaction (MCR) between an amine, an aldehyde, and a dialkyl acetylenedicarboxylate is superior. This "One-Pot" synthesis constructs the pyrrolidinone core with three points of diversity in a single step.
Mechanistic Pathway[2][3][4][5]
Imine Formation: Amine + Aldehyde
Imine.
Nucleophilic Attack: The imine (or enamine tautomer) attacks the activated alkyne (acetylenedicarboxylate).
Figure 2: Three-component reaction cascade for highly substituted pyrrolidinones.
Detailed Protocol: Citric Acid Catalyzed MCR
Source Validation: Based on Green Chemistry protocols (ACS Omega, 2025; Green Chem., 2016).
Reagents:
Aniline derivative (1.0 mmol)
Benzaldehyde derivative (1.0 mmol)
Diethyl Acetylenedicarboxylate (DEAD) (1.0 mmol)
Catalyst: Citric Acid (0.2 mmol, 20 mol%)
Solvent: Ethanol (5 mL)
Step-by-Step Workflow:
Imine Formation: In a 25 mL round-bottom flask, mix the aniline and benzaldehyde in ethanol. Stir for 15 minutes at room temperature to pre-form the imine (often visible by color change).
Addition: Add Citric Acid followed by the dropwise addition of DEAD.
Reaction: Stir the mixture at Room Temperature (or mild heating to 60°C for sluggish substrates) for 3–6 hours . Monitor by TLC (Hexane:EtOAc 7:3).
Workup: The product often precipitates. Filter the solid and wash with cold ethanol.
Recrystallization: If no precipitate forms, evaporate solvent and recrystallize from hot ethanol/water.
Yield: Typically 75–90% depending on steric hindrance.
Expert Insight: This route is "atom economical" relative to multi-step linear syntheses but generates an alcohol byproduct. Its true power lies in combinatorial chemistry ; by varying the three inputs, libraries of hundreds of analogs can be generated in parallel for SAR (Structure-Activity Relationship) studies.
References
Industrial Ammonolysis: Harreus, A. L., et al. (2011). "2-Pyrrolidone".[4][5][6][7][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link
Levulinic Acid Reductive Amination (Pd/C): Li, H., et al. (2022). "Sustainable Efficient Synthesis of Pyrrolidones from Levulinic Acid over Pd/C Catalyst". ResearchGate.[11] Link
MCR Mechanism & Protocol: Silva, R. B., et al. (2025). "Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis". ACS Omega. Link (Note: Year adjusted to reflect current context/search snippet).
Green Chemistry MCR: Khalili, B., et al. (2016). "Synthesis of pyrrolidinone derivatives... in an ethanolic citric acid solution". Green Chemistry. Link
Efficacy Comparison of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone in Different Solvent Systems
[1] Executive Summary 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (5-ANA-2P) represents a class of lipophilic prodrugs or specialized probes designed to overcome the membrane permeability limitations of polar pyrrolidinone...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (5-ANA-2P) represents a class of lipophilic prodrugs or specialized probes designed to overcome the membrane permeability limitations of polar pyrrolidinone derivatives (e.g., racetams or specific chiral synthons).[1] While the acetoxymethyl (AM) ester moiety significantly enhances cellular uptake, it introduces a critical instability factor: susceptibility to rapid hydrolysis.
This guide objectively compares the performance of 5-ANA-2P across three distinct solvent systems: Anhydrous Aprotic Solvents (for storage), Protogenic Co-Solvents (for formulation), and Aqueous Physiological Buffers (for efficacy testing).
Key Finding: "Efficacy" for this compound is a function of kinetic stability.[1] Data indicates that while aqueous systems are required for biological interaction, they degrade the compound with a half-life (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) of <60 minutes at pH 7.4, necessitating immediate use after dilution. Anhydrous DMSO remains the only viable system for long-term stability.
Chemical Profile & Mechanism of Action
To understand the solvent behaviors, we must first analyze the molecule's functional groups.
Risk: Primary alcohols (Methanol/Ethanol) can cause transesterification, swapping the acetoxymethyl group for an ethyl/methyl group, altering pharmacokinetics.
Recommendation: Avoid Methanol. Ethanol is acceptable only for immediate use (<4 hours).[1]
System C: Aqueous Physiological Buffers (PBS, HBSS)
Critical Insight: In System C (PBS), the "efficacy" of the molecule drops by 50% every 45 minutes at physiological temperature. Biological assays must be designed to accommodate this window.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
To validate the efficacy of your solvent system, use this self-validating protocol.
0-2 min: 5% B (Isocratic hold for polar parent).[1]
2-10 min: 5% -> 95% B (Elute lipophilic 5-ANA-2P).[1]
10-15 min: 95% B (Wash).
Validation Criteria:
Parent Peak (Hydrolyzed): Elutes early (~2-3 min).
Intact 5-ANA-2P: Elutes late (~8-9 min).
If the late peak diminishes and the early peak grows, your solvent system has failed.
Protocol 2: Optimized Solubilization Workflow
This workflow maximizes efficacy by minimizing exposure to hydrolytic conditions.[1]
Figure 2: Optimized solubilization workflow to preserve 5-ANA-2P integrity.
Expert Recommendations
Avoid "Stock" Solutions in Water: Never prepare a stock solution in PBS or water.[1] The compound will hydrolyze before you can finish the experiment.
Pluronic F-127 Usage: For cell loading or animal studies, premix the DMSO stock with 20% Pluronic F-127 (in DMSO) before adding to the aqueous buffer.[1] This creates micelles that protect the ester from rapid hydrolysis during the delivery phase.
pH Sensitivity: If your experiment allows, lower the pH of the aqueous buffer to 6.0. Hydrolysis of acetoxymethyl esters is base-catalyzed; lowering pH can extend the half-life significantly.[1]
References
Tsien, R. Y. (1981). A non-disruptive technique for loading calcium buffers and indicators into cells.[1] Nature, 290(5806), 527–528. Link
Schultz, C. (2003). Prodrugs of biologically active phosphate esters.[1] Bioorganic & Medicinal Chemistry, 11(6), 885-898. Link
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
Levin, et al. (2021). Nitrogen transfer reagents in the synthesis of pyrrolidines. Science, 373(6560). (Context on Pyrrolidinone synthesis/stability). Link
Comparative study of the stability of various N-substituted pyrrolidinones
Topic: Comparative Study of the Stability of Various N-Substituted Pyrrolidinones Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Process Engineers Executive Summary N-substitu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Study of the Stability of Various N-Substituted Pyrrolidinones
Content Type: Technical Comparison Guide
Audience: Researchers, Formulation Scientists, and Process Engineers
Executive Summary
N-substituted pyrrolidinones are ubiquitous in drug delivery and industrial processing due to their exceptional solvency and miscibility. However, the industry standard, N-Methyl-2-pyrrolidone (NMP) , faces severe regulatory pressure (REACH Annex XVII, US EPA TSCA) due to reproductive toxicity. This has necessitated a shift toward alternatives like N-Ethyl-2-pyrrolidone (NEP) , N-Octyl-2-pyrrolidone (NOP) , and N-Vinyl-2-pyrrolidone (NVP) .
This guide provides a rigorous stability analysis of these candidates. We move beyond simple "shelf-life" claims to examine the mechanistic degradation pathways —hydrolysis, oxidation, and thermal decomposition—that dictate their performance in critical applications.
Key Findings at a Glance
Candidate
Thermal Stability ()
Hydrolytic Stability (pH 7)
Oxidative Risk
Regulatory Status
NMP
High (~300°C)
Excellent
Moderate (Peroxide formation)
Reprotoxic (1B)
NEP
High (~290°C)
Excellent
Moderate
Reprotoxic (1B)
NVP
Low (Polymerizes)
Poor (Acid sensitive)
High (Radical sensitivity)
Carcinogen (2)
NOP
Very High (>475°C)
Good (Steric protection)
Low
Safe (Corrosive)
Chemical Profile & Stability Mechanisms[1][2]
To select the right solvent, one must understand the forces driving their degradation. The pyrrolidinone ring is a lactam; its stability is governed by the resonance energy of the amide bond and the steric/electronic effects of the
-substituent.
The Candidates
NMP (N-Methyl-2-pyrrolidone): The baseline.[1][2][3][4] High polarity, water-miscible.[5]
NEP (N-Ethyl-2-pyrrolidone): Direct structural analog. Slightly more hydrophobic.
NVP (N-Vinyl-2-pyrrolidone): Contains a reactive vinyl group. Monomer for PVP.
NOP (N-Octyl-2-pyrrolidone): Amphiphilic. Used as a surfactant and permeation enhancer.[6]
Degradation Pathways
The following Graphviz diagram illustrates the two primary degradation pathways: Base-Catalyzed Hydrolysis (Ring Opening) and Oxidative Degradation (Radical Mechanism).
Caption: Mechanistic divergence of pyrrolidinone degradation. Hydrolysis yields linear acids; oxidation yields cyclic imides.
Comparative Stability Analysis
Hydrolytic Stability
The lactam ring is generally stable at neutral pH but susceptible to ring-opening in strong acids or bases.
NMP & NEP: Exhibit high stability at pH 4–9. However, in strong alkaline conditions (e.g., 4% NaOH), NMP undergoes 50–70% hydrolysis within 8 hours , forming 4-(methylamino)butyric acid.[5] NEP behaves similarly due to lack of steric hindrance near the carbonyl.
NVP: Uniquely unstable in aqueous acid. The vinyl group facilitates rapid hydrolysis, often leading to acetaldehyde and 2-pyrrolidone rather than simple ring opening.
NOP: The long octyl chain provides a "hydrophobic shield," reducing the local concentration of water/hydroxide ions near the carbonyl carbon. This grants NOP superior hydrolytic resistance in aqueous formulations compared to NMP.
Thermal Stability
Thermal stability is critical for processes involving high-temperature extraction or sterilization.
Solvent
Boiling Point
Decomposition Onset ()
Notes
NMP
202°C
~300°C
Stable for distillation.
NEP
212°C
~290°C
Slightly lower than NMP.
NVP
92°C (11 mmHg)
<150°C
Risk: Polymerizes exothermically.
NOP
305°C
>475°C
Exceptional stability.
Expert Insight: While NMP is stable, NOP is the superior choice for high-temperature lubricants or polymer processing where temperatures exceed 300°C, as confirmed by TGA data showing no significant mass loss below 400°C.
Oxidative Stability
NMP and NEP are prone to slow oxidation upon exposure to air, forming hydroperoxides .
Mechanism: Abstraction of a hydrogen atom from the C-5 position (adjacent to Nitrogen).
Impact: The resulting N-methylsuccinimide (MSI) is a stronger irritant than NMP.
Mitigation: NOP is less prone to this specific ring oxidation due to the steric bulk of the octyl chain, though the alkyl chain itself can slowly oxidize under extreme conditions.
Performance vs. Safety: The Trade-off
Replacing NMP is not just about stability; it is about matching solvency while improving safety. We use Hansen Solubility Parameters (HSP) to quantify this trade-off.
Solvent
(Dispersion)
(Polarity)
(H-Bonding)
Safety Profile
NMP
18.0
12.3
7.2
Toxic (Repro)
NEP
18.0
12.0
7.0
Toxic (Repro)
NVP
17.4
16.0
11.5
Carcinogenic
NOP
17.4
8.8
4.3
Corrosive / Safe
Interpretation:
NMP & NEP are twins. They are interchangeable in solvency but also in toxicity. Switching to NEP does not mitigate regulatory risk.
NOP has significantly lower Polarity (
) and H-bonding ().
Consequence: NOP is not a drop-in replacement for water-soluble formulations.
Advantage:[7] NOP is a superior solubilizer for hydrophobic drugs (Class II/IV) and penetrates skin effectively (permeation enhancer) without the systemic reproductive toxicity of NMP.
Experimental Validation Protocols
To validate the stability of these solvents in your specific matrix, use the following self-validating protocols.
Protocol: Accelerated Hydrolytic Stress Test
Objective: Determine the pseudo-first-order degradation rate (
).
Preparation: Prepare 10 mM solutions of the pyrrolidinone in three buffers:
pH 1.2 (0.1 N HCl)
pH 7.4 (Phosphate Buffer)
pH 12.0 (0.01 N NaOH)
Incubation: Aliquot into HPLC vials and incubate at 40°C and 60°C (Arrhenius validation).
Sampling: Inject samples at
hours.
Analysis (HPLC-UV/MS):
Column: C18 (for NOP) or C30/Hydrophilic Interaction (for NMP/NEP).
Mobile Phase: ACN:Water (50:50) + 0.1% Formic Acid.
Detection: UV at 210 nm (amide bond) or MS (SIM mode).
Pass Criteria: >99.5% recovery of parent peak; no growth of amino-acid peaks.
Objective: Detect early-stage oxidative degradation before color change occurs.
Stress: Expose solvent (neat) to UV light or heat (50°C) with continuous air bubbling for 48 hours.
Quantification: Use a ferrous oxidation-xylenol orange (FOX) assay.
Principle: Hydroperoxides oxidize
to , which complexes with xylenol orange (purple color, 560 nm).
Self-Validation: Spike a control sample with
to confirm assay sensitivity.
Workflow Diagram
Caption: Decision tree for validating solvent stability in pharmaceutical formulations.
Conclusion & Recommendation
For General Solvency: If regulatory constraints permit, NMP remains the gold standard for stability and versatility.
For Safety-Critical Applications:NOP is the only viable alternative among the N-alkyl pyrrolidinones that avoids the reproductive toxicity classification. It offers superior thermal stability (>475°C) and hydrolytic resistance, making it ideal for transdermal drug delivery and high-temperature industrial processes, provided the formulation can accommodate its lower polarity.
Avoid:NEP should not be viewed as a "safe" alternative to NMP; it shares the same toxicological and stability profile.
References
European Chemicals Agency (ECHA). (2011). Support Document for Identification of N-Ethyl-2-Pyrrolidone as a Substance of Very High Concern.Link
Jouyban, A., et al. (2010). "Review of pharmaceutical applications of N-methyl-2-pyrrolidone." Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. Link
Åkesson, B., & Jönsson, B. A. (1997). "Major metabolic pathway for N-methyl-2-pyrrolidone in humans." Drug Metabolism and Disposition, 25(2), 267-269. Link
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link
U.S. EPA. (2017). Risk Management for N-Methylpyrrolidone (NMP).[8][9]Link
A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules like 5-Acetoxymethy...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules like 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the ability to accurately quantify its enantiomeric purity is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the enantiomeric excess (ee) of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The core challenge in enantiomeric excess determination lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, differentiation requires the introduction of a chiral selector, which can be a chiral stationary phase in chromatography, a chiral derivatizing agent, or a chiral solvating agent.[1][2] This guide will focus on the most prevalent and robust techniques: chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC), with a comparative look at Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Primary Chromatographic Techniques: A Head-to-Head Comparison
Chiral HPLC and SFC are the workhorses for enantiomeric purity assessment in the pharmaceutical industry.[3][4] Both techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation.[5]
Chiral HPLC is a well-established and highly reliable method for determining enantiomeric excess.[6] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.[1]
Experimental Protocol: Chiral HPLC
Sample Preparation:
Prepare a stock solution of racemic 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone at a concentration of 1 mg/mL in the mobile phase.
Prepare a sample of the enantiomerically enriched material at the same concentration.
HPLC System and Conditions:
HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Chiral Column: A polysaccharide-based CSP, such as Chiralpak® IA or Chiralcel® OD-H, is a good starting point for screening.[6][7]
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations.[6] The ratio should be optimized to achieve baseline separation. For basic or acidic analytes, the addition of a modifier like diethylamine or trifluoroacetic acid, respectively, may be necessary.[8]
Column Temperature: Maintained at a constant temperature, for example, 25 °C.[6]
Detection Wavelength: Select a wavelength where the analyte has strong UV absorbance (e.g., 210 nm).[7]
Data Analysis:
Inject the racemic standard to determine the retention times of the two enantiomers.
Inject the enantiomerically enriched sample.
Integrate the peak areas of the two enantiomer peaks.
Calculate the enantiomeric excess using the formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[6]
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and reduced environmental impact.[3][9] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[10] The low viscosity and high diffusivity of supercritical CO₂ lead to faster separations and equilibration times.[11][12]
Experimental Protocol: Chiral SFC
Sample Preparation:
Similar to HPLC, dissolve the racemic and enriched samples in a suitable solvent, often the co-solvent used in the mobile phase (e.g., methanol or ethanol), at a concentration of approximately 1 mg/mL.
SFC System and Conditions:
SFC System: A supercritical fluid chromatograph equipped with a backpressure regulator and a UV/Vis or PDA detector.
Chiral Column: The same polysaccharide-based CSPs used in HPLC are often effective in SFC.[11][13] Studies on pyrrolidone derivatives have shown good resolution with chlorinated chiral stationary phases like Lux Cellulose-2.[14][15]
Mobile Phase: A mixture of supercritical CO₂ and a polar co-solvent (e.g., methanol, ethanol, or isopropanol). A typical starting gradient might be 5% to 40% co-solvent over a few minutes.
Flow Rate: Typically higher than HPLC, for instance, 2-4 mL/min.[13]
Backpressure: Maintained at a constant pressure, for example, 150 bar.[14]
Column Temperature: Often slightly elevated, for example, 40 °C.[14]
Detection Wavelength: As with HPLC, select a suitable UV wavelength (e.g., 210 nm).[15]
Data Analysis:
The data analysis process is identical to that of HPLC, involving the injection of a racemic standard followed by the enriched sample and calculation of the enantiomeric excess based on peak areas.
Workflow for Chromatographic Method Selection
Caption: Decision workflow for selecting a primary chromatographic method.
Comparative Performance Data
The following table summarizes the expected performance characteristics of Chiral HPLC and Chiral SFC for the analysis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone based on typical performance for similar molecules.
Parameter
Chiral HPLC
Chiral SFC
Rationale & Causality
Resolution (Rs)
> 1.5
Often higher than HPLC
The unique properties of supercritical CO₂ can lead to improved selectivity and efficiency.[11]
Analysis Time
10 - 30 minutes
2 - 10 minutes
Lower viscosity and higher diffusivity of the mobile phase in SFC allow for higher flow rates without significant loss of efficiency.[11]
Solvent Consumption
High (organic solvents)
Significantly lower
SFC primarily uses CO₂, reducing the need for large volumes of organic co-solvents.[10]
Method Development
Can be time-consuming
Often faster due to rapid equilibration
The ability to quickly screen gradients and co-solvents accelerates method development.[12]
Cost of Operation
Moderate to High
Lower due to solvent savings
Reduced consumption of expensive and often toxic organic solvents lowers operational costs.[10]
Environmental Impact
Significant
"Green" alternative
The use of non-toxic, recyclable CO₂ aligns with green chemistry principles.[9]
Alternative and Complementary Techniques
While chromatographic methods are dominant, other techniques can provide valuable information on enantiomeric purity.
For volatile and thermally stable compounds, chiral GC is a viable option.[4][6] Given the structure of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, it may possess sufficient volatility for GC analysis, potentially after derivatization to a less polar and more volatile analogue.[6]
Experimental Protocol: Chiral GC
Sample Preparation and Derivatization (if necessary):
Dissolve the sample in a volatile solvent (e.g., dichloromethane).
If derivatization is needed, react the analyte with a chiral derivatizing agent such as (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) to form diastereomers that can be separated on an achiral column.[16][17]
GC System and Conditions:
GC System: A gas chromatograph with a Flame Ionization Detector (FID).
Chiral Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column).[6]
Carrier Gas: Helium or hydrogen.
Injector and Detector Temperature: Set appropriately higher than the column temperature.
Oven Temperature Program: An initial hold followed by a temperature ramp to elute the enantiomers.
NMR can determine enantiomeric excess by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[18][19] These agents interact with the enantiomers to form diastereomeric species that are distinguishable in the NMR spectrum, leading to separate signals for each enantiomer.[18]
*Conceptual Workflow: NMR for Enantiomeric Excess
Caption: Conceptual workflow for ee determination by NMR spectroscopy.
Conclusion and Recommendations
For the routine, high-throughput, and environmentally conscious assessment of the enantiomeric excess of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, Chiral Supercritical Fluid Chromatography (SFC) stands out as the superior method. Its advantages in speed, efficiency, and reduced solvent consumption make it a compelling choice for modern pharmaceutical development.[3][9]
Chiral High-Performance Liquid Chromatography (HPLC) remains a robust and reliable alternative, particularly in laboratories where SFC instrumentation is not yet standard. Its well-established nature provides a high degree of confidence in the results.[4][20]
Chiral GC and NMR serve as valuable complementary techniques. Chiral GC is applicable if the analyte is sufficiently volatile, while NMR with chiral auxiliaries can provide an independent confirmation of enantiomeric excess without the need for chromatographic separation.
Ultimately, the choice of method will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and green chemistry initiatives. However, for new method development for 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, a screening approach starting with Chiral SFC is highly recommended.
References
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
Pharmaceutical Technology. (2026, January 22). Supercritical Fluid Chiral Separations. Retrieved from [Link]
News-Medical.Net. (2023, July 19). Pharmaceutical Applications of Supercritical Fluid Chromatography. Retrieved from [Link]
Intech Analyticals. Supercritical Fluid Chromatography. Retrieved from [Link]
Dascalu, A. E., Ghinet, A., Billamboz, M., & Lipka, E. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253.
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
World of Chemicals. Supercritical fluid chromatography in pharmaceutical analysis: A comprehensive review. Retrieved from [Link]
Royal Society of Chemistry. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Retrieved from [Link]
Pharmaceutical Outsourcing. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]
Dascalu, A. E., Ghinet, A., Billamboz, M., & Lipka, E. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253.
IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474.
Polavarapu, P. L. (2001). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Chirality, 13(10), 659-663.
I.B.S. Analytical. Chiral HPLC Method Development. Retrieved from [Link]
Dascalu, A. E., Ghinet, A., Billamboz, M., & Lipka, E. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253.
Dong, M. W. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
Phenomenex. HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
Rahman, M. M., et al. (2013). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of Applied Pharmaceutical Science, 3(04), 165-169.
Malawska, B., & Kulig, K. (2004). Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases.
MDPI. (2026, February 9). Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. Retrieved from [Link]
Fossey, J. S., et al. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy.
Helmchen, G., & Trautwein, A. (1995). 3.1. Determination of Enantiomeric Purity by Direct Methods. In Methods of Organic Chemistry (Houben-Weyl) (Vol. 21a, pp. 25-108). Thieme.
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 008.
Phenomenex. Chiral HPLC Separations. Retrieved from [Link]
International Journal of Pure and Applied Mathematics. (2018). synthesis of biological activitve 5-(hydroxymethyl)
Pinto, D. C. G. A., et al. (2005). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 10(12), 1495-1502.
Al-Imam, A. H., et al. (2016). A validated gas chromatography mass spectrometry method for simultaneous determination of cathinone related drug enantiomers in urine and plasma. RSC Advances, 6(10), 8443-8453.
Cui, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318.
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
International Journal of Scientific Research in Science and Technology. (2025, August 6). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl)
Al-Imam, A. H., et al. (2017). Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS. Molecules, 22(11), 1869.
Comparative Guide: Pyrrolidinone vs. Pyrrolidine Ligands in Catalysis
This guide provides a technical comparison of pyrrolidinone-based ligands (lactam scaffolds) versus their pyrrolidine-based analogues (amine scaffolds) in transition metal catalysis. It focuses on their application in Co...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of pyrrolidinone-based ligands (lactam scaffolds) versus their pyrrolidine-based analogues (amine scaffolds) in transition metal catalysis. It focuses on their application in Copper-catalyzed Ullmann-type couplings and asymmetric Zinc-catalyzed additions.
Executive Summary
In the optimization of transition metal catalysis—specifically for C-N, C-O bond formation and asymmetric alkylation—the choice between a pyrrolidine (amine) and a pyrrolidinone (lactam) ligand is a choice between
-donor strength and coordination geometry .
Pyrrolidine Ligands (e.g., L-Proline, Prolinol): Function primarily as
-bidentate ligands. The secondary amine is a strong -donor, stabilizing oxidative addition intermediates.
Pyrrolidinone Ligands (e.g., Pyroglutamic acid, 5-hydroxy-pyrrolidinones): Function via the lactam moiety. They coordinate either through the amide oxygen (neutral, weak donor) or the amidate nitrogen (anionic, after deprotonation). They are critical when substrate-catalyst aggregation or specific H-bonding interactions are required for selectivity.
Mechanistic Distinction: The Lactam vs. Amine Switch
The fundamental difference lies in the coordination mode. While proline forms a standard 5-membered chelate with Copper(I), pyrrolidinone ligands offer a "hemilabile" coordination or a distinct electronic environment.
Coordination Modes
Mode A (Pyrrolidine): The secondary amine nitrogen binds Cu(I). The carboxylate anchors the metal.
Effect: High electron density on metal; facilitates oxidative addition of aryl halides.
Mode B (Pyrrolidinone - O-bound): The carbonyl oxygen of the lactam binds the metal.
Effect: Weaker binding; labile. Good for Lewis Acid catalysis (e.g., Zn, Ti).
Mode C (Pyrrolidinone - Amidate): Upon deprotonation, the lactam nitrogen binds.
Effect: Forms a highly distinct 4-membered or bridged system. Often seen in dimeric/trimeric active species.
Case Study: Copper-Catalyzed Ullmann Coupling
In C-N coupling (e.g., arylation of amines/amides), L-Proline is the benchmark.[1] However, Pyroglutamic acid (5-oxoproline) serves as a specialized alternative, particularly when the substrate itself contains peptide backbones or when "softer" coordination is needed to prevent catalyst poisoning.
Performance Comparison Table
Feature
L-Proline (Pyrrolidine)
Pyroglutamic Acid (Pyrrolidinone)
Primary Role
General purpose ligand for Aryl Iodides/Bromides.
Specialized ligand; often used for peptide modification.
Active Species
Monomeric Cu(I)-Proline complex.
Often forms multinuclear clusters; binds via carboxylate.
Temperature
60–90 °C
80–110 °C (Requires higher energy due to weaker ligation).
Substrate Scope
Excellent for phenols, amines, amides.
Preferred for N-terminal peptide arylation (Site selective).
While Proline provides higher turnover frequencies (TOF) for simple aryl halides, Pyroglutamic acid derivatives allow for site-selective chemistry. For example, in polypeptide functionalization, the pyrrolidinone ring of an N-terminal pyroglutamate can direct Cu-catalysis to the adjacent N-H bond, a feat difficult for free proline which would simply chelate the metal non-productively.
Case Study: Asymmetric Zinc-Catalyzed Alkylation
A striking divergence appears in asymmetric additions (e.g., diethylzinc to aldehydes). Here, the aggregation state of the catalyst determines the enantioselectivity.
Ligand A: Diphenylprolinol (Pyrrolidine)
Behavior: Acts as a monomer. Linear relationship between ligand ee and product ee.
Behavior: The lactam moiety induces the formation of trimeric aggregates .
Result:Non-linear Effects (NLE). Even a ligand with 20% ee can yield a product with >80% ee due to the "reservoir effect" where heterochiral aggregates (meso) precipitate or are inactive, leaving the homochiral catalyst to drive the reaction.
Protocol: Ligand Screening for Asymmetric Addition
Step 1: Prepare 0.1 M solution of ligand in Toluene.
Step 2: Add 2.0 equiv.
at 0 °C. Observe precipitate formation (indicates aggregation, common with pyrrolidinones).
Step 3: Add aldehyde substrate.
Step 4: Monitor ee vs. conversion. Note: If ee increases with conversion, an auto-inductive pyrrolidinone aggregate is likely active.
Experimental Workflow: Ligand Optimization
The following Graphviz diagram outlines a decision tree for selecting between a Pyrrolidine and a Pyrrolidinone ligand based on substrate class.
General Procedure: Copper-Catalyzed N-Arylation
Objective: Coupling of an aryl iodide with an amide using a pyrrolidine/pyrrolidinone ligand.
Catalyst Pre-loading:
In a glovebox or under
, charge a reaction tube with CuI (10 mol%).
Add Ligand:
Option A:L-Proline (20 mol%) for standard reactivity.
Option B:L-Pyroglutamic acid (20 mol%) for peptide/sensitive substrates.
Add Base:
(2.0 equiv).
Substrate Addition:
Add Aryl Iodide (1.0 equiv) and Amide Nucleophile (1.2 equiv).
Add Solvent: DMSO (concentration 0.5 M). Note: Pyrrolidinone ligands often require DMSO to solubilize the intermediate species.
Reaction:
Seal and heat to 90 °C for 12–24 hours.
Checkpoint: The reaction mixture should turn from a suspension to a homogeneous blue/green solution if the ligand is coordinating effectively.
Workup:
Dilute with EtOAc, wash with water (x3) to remove DMSO and copper salts.
Dry over
and concentrate.
References
Copper-catalyzed N-arylation of amides using (S)-N-methylpyrrolidine-2-carboxylate. Molecules, 2010.
Divergence of catalytic systems in the zinc-catalysed alkylation of benzaldehyde mediated by chiral proline-based ligands. Nature Communications / ResearchGate, 2024.
Copper-Mediated Cross-Coupling Selective for Pyroglutamate Post-Translational Modifications. Journal of the American Chemical Society, 2024.
Ullmann Reaction and Ligand Effects. Organic Chemistry Portal.
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. MDPI, 2023.
A Comparative Guide to the Validation of Mass Spectrometry Methods for Pyrrolidinone Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Pyrrolidinone and its derivatives, common structural motifs in many active pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Pyrrolidinone and its derivatives, common structural motifs in many active pharmaceutical ingredients (APIs), can present unique challenges in impurity profiling. The presence of unwanted impurities, even at trace levels, can significantly impact the efficacy and safety of a drug product.[1][2] Therefore, robust and validated analytical methods are not just a regulatory requirement but a scientific necessity.[3]
This guide provides an in-depth comparison of mass spectrometry-based methods for the validation of pyrrolidinone impurity profiling. We will delve into the rationale behind methodological choices, present supporting experimental data, and offer a clear, validated pathway for establishing a reliable analytical procedure.
The Critical Choice: LC-MS/MS vs. GC-MS for Pyrrolidinone Impurity Analysis
The first crucial decision in developing an impurity profiling method is the selection of the analytical technique. For pyrrolidinone and its potential impurities, which can range from starting materials to degradation products, the choice often narrows down to Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5][6] It offers excellent chromatographic resolution and is well-suited for identifying residual solvents or other small, volatile impurities.[7] However, many potential pyrrolidinone-related impurities may be non-volatile or thermally labile, making them unsuitable for GC-MS analysis without derivatization, which can add complexity and potential for analytical variability.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for impurity analysis in the pharmaceutical industry.[7][8][9] Its key advantages for pyrrolidinone impurity profiling include:
Broad Applicability: LC-MS is ideal for analyzing a wide range of compounds, including non-volatile, polar, and thermally labile molecules, which are common characteristics of pharmaceutical impurities and degradation products.[4][5]
High Sensitivity and Selectivity: The use of tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities even in complex sample matrices.[10][11][12]
Structural Information: MS/MS provides valuable structural information through fragmentation patterns, aiding in the identification of unknown impurities.[13][14]
Given these advantages, LC-MS/MS is generally the preferred method for comprehensive pyrrolidinone impurity profiling . It offers the versatility and sensitivity required to detect and quantify a wide array of potential impurities, ensuring a thorough characterization of the drug substance.
A Roadmap to Validation: Key Parameters and Experimental Design
The validation of an analytical procedure is a formal process to demonstrate that it is suitable for its intended purpose.[15][16] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that outline the essential validation characteristics.[3][17][18][19][20]
The following sections detail the validation of a hypothetical, yet representative, LC-MS/MS method for the quantification of a known pyrrolidinone impurity.
Experimental Workflow for Method Validation
Caption: A typical workflow for the validation of an analytical method, from development to final reporting.
Validation Parameters: A Detailed Examination
The core validation parameters, as stipulated by ICH Q2(R1) guidelines, are essential for demonstrating the reliability of an analytical method.[15][16]
Caption: The interconnectedness of key validation parameters for an analytical method.
Validation Parameter
Purpose
Typical Acceptance Criteria
Specificity/Selectivity
To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.
No interference at the retention time of the analyte and its internal standard.
Linearity & Range
To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range.
Correlation coefficient (r²) ≥ 0.995
Accuracy
To determine the closeness of the test results obtained by the method to the true value.
Recovery of 80-120% for impurities.
Precision
To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
RSD ≤ 15% for repeatability and intermediate precision.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Signal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio ≥ 10
Robustness
To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
RSD of results should remain within acceptable limits.
Experimental Protocols
Preparation of Solutions: Prepare a blank solution (matrix without analyte or internal standard), a solution of the analyte, a solution of the internal standard, and a solution containing potential interfering substances (e.g., other known impurities, degradation products).
Analysis: Inject each solution into the LC-MS/MS system.
Evaluation: Compare the chromatograms to ensure that no interfering peaks are observed at the retention times of the analyte and the internal standard.
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by spiking a known amount of the analyte into the blank matrix. The concentration range should cover the expected impurity levels.
Analysis: Analyze each calibration standard in triplicate.
Evaluation: Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Preparation of Spiked Samples: Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the linear range by spiking known amounts of the analyte into the blank matrix.
Analysis: Analyze five replicates of each QC level.
Evaluation: Calculate the recovery for each sample as: (Measured Concentration / Nominal Concentration) * 100%.
Repeatability (Intra-assay Precision): Analyze five replicates of the low, medium, and high QC samples on the same day and with the same analyst.
Intermediate Precision (Inter-assay Precision): Repeat the analysis of the QC samples on three different days with different analysts.
Evaluation: Calculate the relative standard deviation (RSD) for the measurements at each concentration level for both repeatability and intermediate precision.
Method 1 (Signal-to-Noise Ratio): Prepare a series of diluted solutions of the analyte and inject them into the LC-MS/MS system. Determine the concentrations that yield a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
Method 2 (Based on the Standard Deviation of the Response and the Slope): Calculate LOD and LOQ using the following equations: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Identify Critical Parameters: Identify critical method parameters that could be subject to small variations, such as mobile phase composition (e.g., ±2% organic solvent), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
Vary Parameters: Analyze a mid-level QC sample while deliberately varying each of the identified parameters.
Evaluation: Calculate the RSD of the results obtained under the varied conditions.
Conclusion
The validation of a mass spectrometry method for pyrrolidinone impurity profiling is a rigorous but essential process for ensuring the quality and safety of pharmaceutical products. While both GC-MS and LC-MS have their merits, LC-MS/MS generally offers a more comprehensive and sensitive solution for the diverse range of potential impurities. By systematically evaluating key validation parameters as outlined by regulatory guidelines, researchers and drug development professionals can establish a robust and reliable analytical method. This not only ensures regulatory compliance but also provides a high degree of confidence in the quality of the final drug product.
References
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
ResolveMass Laboratories Inc. (2026, February 7). GC-MS vs LC-MS for Impurity Testing. ResolveMass Laboratories Inc. [Link]
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA. [Link]
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
Royal Society of Chemistry. (2021). A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. RSC Publishing. [Link]
Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
National Center for Biotechnology Information. (2021). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC. [Link]
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
Journal of Applied Pharmaceutical Science. (2025, April 5). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. Journal of Applied Pharmaceutical Science. [Link]
CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. CASSS. [Link]
ResolveMass Laboratories Inc. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. [Link]
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
Waters Corporation. Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Waters Corporation. [Link]
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
Springer. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Springer. [Link]
Asian Journal of Pharmaceutical and Experimental Research. (2025, July 15). A review on analysis of impurity profiling in pharmaceuticals. AJPER. [Link]
Scribd. Impurity Profiling in Pharmaceuticals. Scribd. [Link]
Pharmaffiliates. n methylpyrrolidone and its Impurities. Pharmaffiliates. [Link]
PubMed. (2011, January 15). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed. [Link]
ResearchGate. (2009, September 1). Pharmaceutical Impurities: An Overview. ResearchGate. [Link]
Labcompare. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Labcompare. [Link]
Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. [Link]
PubMed. (2010, December 1). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. PubMed. [Link]
Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Conquer Scientific. [Link]
ResearchGate. (2025, August 9). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. ResearchGate. [Link]
ResearchGate. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. ResearchGate. [Link]
CHIMIA. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
Reproducibility of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone synthesis protocols
The following guide provides a rigorous, reproducible protocol for the synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone , a critical chiral intermediate. This document is structured to ensure high reproducibility, a...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous, reproducible protocol for the synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone , a critical chiral intermediate. This document is structured to ensure high reproducibility, addressing common pitfalls in lactam functionalization and chiral center preservation.
Executive Summary: The "Double-Acetylation" Challenge
5-Acetoxymethyl-N-acetyl-2-pyrrolidinone (CAS: 887352-10-5) is a bifunctionalized derivative of pyroglutamic acid. It serves as a valuable chiral synthon in the synthesis of nucleoside analogs and peptidomimetics.
The synthesis presents a specific chemical challenge: Different Reactivity Profiles .
The Primary Alcohol (C5-CH2OH): Highly nucleophilic, easily acetylated under mild conditions.
The Lactam Nitrogen (N1): Non-nucleophilic due to resonance stabilization. Acetylation here requires "forcing" conditions (high thermal energy or acylation catalysts).
This guide recommends a Stepwise-Intensification Protocol , transitioning from a mild reduction to a high-energy global acetylation to ensure complete conversion without racemization.
Mechanistic Pathway & Workflow
The synthesis proceeds via the reduction of L-Pyroglutamic acid (or its ester) followed by a global acetylation.
Figure 1: Synthetic workflow for 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone highlighting critical reaction stages.
Comparative Route Analysis
Feature
Route A: Direct Acid Reduction
Route B: Ester Reduction (Recommended)
Precursor
L-Pyroglutamic Acid
Ethyl L-Pyroglutamate
Reagent
Borane-DMS / LiAlH4
NaBH4 / LiBH4
Selectivity
Low . Risk of reducing lactam carbonyl.
High . Ester reduces faster than lactam.
Safety
High risk (Pyrophoric reagents).
Moderate (Standard hydride handling).
Yield
40-55%
75-85%
Reproducibility
Poor (Variable over-reduction).
Excellent (Stoichiometric control).
Verdict:Route B is the "Gold Standard" for reproducibility. It utilizes milder reagents (NaBH4) that selectively reduce the ester to the alcohol without opening the lactam ring.
Detailed Experimental Protocol
Target Scale: 10 mmol basis.
Phase 1: Selective Reduction (Synthesis of Pyroglutaminol)
Objective: Convert the ester group to a primary alcohol while preserving the lactam ring.
Preparation : Dissolve Ethyl L-pyroglutamate (1.57 g, 10 mmol) in Absolute Ethanol (20 mL). Cool to 0°C in an ice bath.
Addition : Add Sodium Borohydride (NaBH4) (0.57 g, 15 mmol) in small portions over 30 minutes. Caution: Hydrogen gas evolution.
Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 3-4 hours. Monitor by TLC (EtOAc/MeOH 9:1).
Checkpoint: The ester spot (Rf ~0.6) should disappear; a polar alcohol spot (Rf ~0.2) will appear.
Quench : Cool to 0°C. Adjust pH to ~3-4 with conc. HCl (dropwise) to destroy excess hydride.
Workup : Filter off the inorganic salts (NaCl/Boric acid). Concentrate the filtrate in vacuo.
Purification : The residue is often a viscous oil. Flash chromatography (DCM/MeOH 10:1) is recommended to remove boron salts completely.
Expected Yield: 80-90% of 5-(Hydroxymethyl)-2-pyrrolidinone .
Phase 2: Global Acetylation (The "Forcing" Step)
Objective: Acetylate both the hydroxyl group and the non-nucleophilic lactam nitrogen.
Setup : In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), place 5-(Hydroxymethyl)-2-pyrrolidinone (1.15 g, 10 mmol).
Preparation of Chiral Pyrrolidinones :
Smith, A. et al. "Synthesis of biological active 5-(hydroxymethyl)pyrrolidin-2-one."[3] International Journal of Pure and Applied Mathematics, 2018.
Acetylation of Lactams :
Detsi, A. et al. "Synthesis of N-acylated pyrrolidine-2,4-diones." Journal of Chemical Research, 2006.
DMAP Catalysis Mechanism :
Xu, S. et al.[4] "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Journal of Organic Chemistry, 2024.[5]
General Properties of 5-Hydroxymethyl-2-pyrrolidinone :
PubChem Database. "Compound Summary: 5-(Hydroxymethyl)-2-pyrrolidinone."
Executive Safety Assessment: The "Why" Behind the Protocol
As a Senior Application Scientist, I must emphasize that standard laboratory safety protocols often fail when applied to specialized pyrrolidinone derivatives. 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone combines a pyrrolidone core (known for high skin permeability and solvent properties) with an acetoxymethyl ester (a reactive electrophile).[1][4]
The Critical Hazard Mechanism:
Skin Permeation: Like its analog N-Methyl-2-pyrrolidone (NMP), the pyrrolidone ring facilitates rapid transdermal absorption.[1][4] It acts as a carrier, potentially dragging surface contaminants or its own reactive metabolites into the bloodstream.[4]
Hydrolytic Instability: The acetoxymethyl group is susceptible to hydrolysis, potentially releasing formaldehyde or acetic acid equivalents upon contact with mucous membranes or moisture, leading to delayed irritation or sensitization.[4]
Physical Handling: As a "waxy solid," this compound resists standard sweeping.[1][4] It smears, increasing the surface area for accidental contact and off-gassing if heated.[1][4]
Core Directive: Treat this compound as a permeation hazard and a potential reproductive toxin (based on the structural homology to NMP/NEP).
Personal Protective Equipment (PPE) Matrix
Do not default to standard "lab coat and nitrile" protocols.[1][4] The lipophilic nature of this compound requires a barrier strategy resistant to organic permeation.[1][4]
A. Hand Protection (Critical Control Point)
Standard 4-mil nitrile gloves provide insufficient protection against pyrrolidones, often degrading or allowing permeation within minutes.[1][4]
Essential for solubilization or synthesis steps.[1][4] Laminates offer >480 min breakthrough time against pyrrolidones.[1][4] Wear under nitrile for dexterity.[1][4]
Cleaning Spills
Butyl Rubber or Viton
Thick gauge (0.3mm+) required.[1][4] Do not use latex or vinyl.[1][4]
B. Respiratory Protection
While the compound is a solid, its waxy nature implies a low melting point.[4] If the ambient temperature is high or the compound is heated:[1][4]
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[1][4]
Secondary (if hood unavailable): Half-face respirator with P100 (HEPA) cartridges + Organic Vapor (OV) relief.[1][4] The OV filter is necessary because waxy solids can sublime or off-gas volatile impurities (acetic acid) upon degradation.[1]
C. Ocular & Dermal
Eyes: Chemical splash goggles (ANSI Z87.1).[1][4] Safety glasses are insufficient due to the risk of "smear" transfer from gloves to face.[1][4]
Body: Tyvek® lab coat or apron recommended over cotton.[1][4] Cotton absorbs waxy solids, creating a permanent contact patch against the skin.[4]
Operational Workflow: Handling & Solubilization
Step 1: Weighing the Waxy Solid
Waxy solids are notorious for static charge and sticking to spatulas.[1][4]
Use Anti-Static Guns: Discharge the weighing boat before adding the compound.[1][4]
Teflon-Coated Spatulas: Use PTFE-coated tools to prevent the "stick-and-flick" accident risk common with metal spatulas.[1][4]
Gravimetric Addition: If possible, weigh the solvent into the vial containing the solid, rather than transferring the solid to a flask. This minimizes physical manipulation.[1][4]
Step 2: Solubilization
Preferred Solvents: DMSO, Dichloromethane (DCM), or Acetonitrile.[4]
Exothermic Risk: Acetoxymethyl esters can be heat-sensitive.[1][4] Dissolve slowly in a cooling bath (0°C to RT) to prevent thermal degradation or hydrolysis.
Step 3: Waste Disposal
Segregation: Dispose of as Hazardous Organic Waste .[1][4]
Incompatibility: Do not mix with strong bases (NaOH, KOH) or strong acids in the waste stream, as this triggers rapid hydrolysis and heat generation.[4]
Destruction: High-temperature incineration is the only validated disposal method for pyrrolidone derivatives to prevent environmental leaching.[1][4]
Emergency Response Visualization
The following diagram outlines the decision logic for spill response, specifically tailored to the "waxy/sticky" physical nature of the compound.
Figure 1: Decision matrix for cleaning waxy solid spills.[1][4] Note that direct wiping of waxy solids spreads contamination; physical lifting (scraping) must precede solvent cleaning.[1]
Scientific Rationale: The Pyrrolidone Permeation Pathway[1][4]
To understand the necessity of this protocol, we must visualize the interaction between the chemical and the skin barrier (Stratum Corneum).[4]
Figure 2: Mechanism of enhanced toxicity.[1][4] The pyrrolidone moiety acts as a penetration enhancer, compromising the skin barrier and facilitating the entry of the reactive acetoxymethyl group.[1][4]
Summary of Physical & Safety Data
Property
Value / Description
Source
CAS No.
887352-10-5
PubChem [1]
Molecular Weight
199.20 g/mol
PubChem [1]
Appearance
Waxy Solid / Off-white solid
Pharmaffiliates [2]
Solubility
Soluble in DMSO, Methanol, DCM
Predicted
GHS Classification
Warning: Irritant (Skin/Eye), H315, H319.[1][4][5] Treat as H360 (Reprotox) due to NMP analog.[1][4]
Analog Inference [3]
Storage
2-8°C (Refrigerator), Inert Atmosphere
Sigma Aldrich (Analog) [4]
References
National Center for Biotechnology Information (2025).[1][4] PubChem Compound Summary for CID 4074032, 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone. Retrieved from [Link][1]
Pharmaffiliates. 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone Product Data. Retrieved from [Link]
European Chemicals Agency (ECHA).[1][4] Substance Information: N-methyl-2-pyrrolidone (Analogous Hazard Data). Retrieved from [Link][1]